Hydrogen fluoridecollidine
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2,4,6-trimethylpyridine;hydrofluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.FH/c1-6-4-7(2)9-8(3)5-6;/h4-5H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKGEEJHKVNSCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)C)C.F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660209 | |
| Record name | 2,4,6-Trimethylpyridine--hydrogen fluoride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45725-47-1 | |
| Record name | 2,4,6-Trimethylpyridine--hydrogen fluoride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Hydrogen Fluoride-Collidine: A Powerful Fluorinating Reagent in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Drug Discovery and the Emergence of Hydrogen Fluoride-Collidine
The introduction of fluorine into organic molecules is a paramount strategy in contemporary drug discovery and development. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, bioavailability, lipophilicity, and binding affinity to its target.[1][2] Consequently, the development of efficient and selective fluorinating agents is of critical importance.
This guide provides a comprehensive technical overview of the Hydrogen fluoride-collidine complex, a valuable yet less commonly documented fluorinating agent. While often overshadowed by its pyridine-based analogue, Olah's reagent, the collidine complex offers distinct advantages in specific synthetic contexts. This document will delve into the core chemical principles of this reagent, its applications in key organic transformations, detailed experimental protocols, and the critical safety considerations inherent in its use. The CAS number for Hydrogen fluoride-collidine is 45725-47-1 .[3]
Core Components and Chemical Properties
The Hydrogen fluoride-collidine reagent is a complex formed between anhydrous hydrogen fluoride (HF) and 2,4,6-trimethylpyridine, commonly known as collidine. This complexation serves to temper the volatility and corrosiveness of anhydrous HF, rendering it a more manageable liquid reagent for laboratory use.[4]
Table 1: Physicochemical Properties of Core Components
| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |
| Hydrogen Fluoride | 7664-39-3 | HF | 20.01 | Highly corrosive, toxic, volatile liquid/gas (b.p. 19.5 °C). Strong acid.[5] |
| 2,4,6-Collidine | 108-75-8 | C₈H₁₁N | 121.18 | Basic, aromatic heterocyclic compound. Used as a solvent and non-nucleophilic base. |
| Hydrogen fluoride-collidine | 45725-47-1 | C₈H₁₂FN | 141.19 | A complex of HF and 2,4,6-collidine, often in a 2:1 HF to collidine ratio.[3] |
The choice of 2,4,6-collidine as the base is a critical aspect of this reagent's utility. The steric hindrance provided by the two methyl groups in the ortho positions of the pyridine ring renders the nitrogen atom a "non-nucleophilic" base. This means it can effectively scavenge the proton generated during the reaction without competing with the fluoride ion as a nucleophile, which can be a significant advantage in certain synthetic transformations.
Mechanism of Action: Nucleophilic Fluorination
Hydrogen fluoride-amine complexes, including HF-collidine, primarily act as sources of nucleophilic fluoride. The general mechanism involves the protonation of the substrate by the acidic hydrogen of the HF complex, generating a carbocation or a highly electrophilic intermediate. This is followed by the nucleophilic attack of the fluoride ion to form the carbon-fluorine bond.[4]
Deoxyfluorination of Alcohols
A key application of HF-amine complexes is the deoxyfluorination of alcohols, converting a hydroxyl group into a fluorine atom. The reaction proceeds via protonation of the alcohol's hydroxyl group, forming a good leaving group (water). Subsequent nucleophilic attack by the fluoride ion, often through an S(N)2 or S(_N)1-type mechanism depending on the substrate, yields the corresponding alkyl fluoride.
Caption: Generalized mechanism for the deoxyfluorination of an alcohol using Hydrogen fluoride-collidine.
Hydrofluorination of Alkenes
The addition of hydrogen fluoride across a double bond is another important transformation facilitated by HF-amine complexes. The reaction typically follows Markovnikov's rule, where the proton adds to the less substituted carbon of the alkene, forming the more stable carbocation. The fluoride ion then attacks the carbocation to yield the fluoroalkane.[6][7]
Caption: Markovnikov hydrofluorination of an alkene with Hydrogen fluoride-collidine.
Experimental Protocols
The following protocols are illustrative and should be adapted based on the specific substrate and scale of the reaction. All work with hydrogen fluoride-collidine must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for the Deoxyfluorination of a Secondary Alcohol
This protocol is adapted from established procedures for deoxyfluorination using HF-amine complexes.[8][9]
Materials:
-
Secondary alcohol
-
Hydrogen fluoride-collidine complex
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Plastic reaction vessel and magnetic stirrer
-
Plastic separatory funnel
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary alcohol (1.0 equiv) in anhydrous DCM in a plastic flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the Hydrogen fluoride-collidine complex (1.5-3.0 equiv) dropwise to the stirred solution. Caution: The reaction can be exothermic.
-
Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a stirred, ice-cold saturated aqueous NaHCO₃ solution to neutralize the excess acid.
-
Transfer the mixture to a plastic separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkyl fluoride.
Protocol 2: General Procedure for the Hydrofluorination of an Alkene
This protocol is based on general procedures for the hydrofluorination of alkenes using HF-amine reagents.[6][10]
Materials:
-
Alkene
-
Hydrogen fluoride-collidine complex
-
Anhydrous diethyl ether or DCM
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Plastic reaction vessel and magnetic stirrer
-
Plastic separatory funnel
Procedure:
-
In a plastic flask under an inert atmosphere, dissolve the alkene (1.0 equiv) in anhydrous diethyl ether or DCM.
-
Cool the solution to 0 °C.
-
Slowly add the Hydrogen fluoride-collidine complex (1.1-2.0 equiv) to the stirred solution.
-
Stir the reaction at 0 °C to room temperature for 1-12 hours, monitoring by TLC or GC.
-
Carefully pour the reaction mixture into a mixture of ice and saturated aqueous NaHCO₃ solution.
-
Extract the mixture with diethyl ether or DCM.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting fluoroalkane by distillation or column chromatography.
Comparative Analysis: Collidine vs. Pyridine in HF Complexes
While both HF-pyridine and HF-collidine are effective fluorinating agents, the choice of the amine base can significantly impact the reaction outcome. As previously mentioned, the steric bulk of 2,4,6-collidine renders it less nucleophilic than pyridine. This can be advantageous in reactions where the amine base might otherwise compete with the fluoride ion for the electrophilic substrate, leading to unwanted side products.
Furthermore, the basicity of the amine influences the acidity of the HF complex. Less basic amines result in a more acidic complex, which can enhance the rate of reactions that require strong acid catalysis. While direct comparative studies with HF-collidine are not abundant in the literature, research on similar HF-amine complexes has shown that the choice of the amine allows for the tuning of the reagent's reactivity. For instance, the DMPU/HF complex, which is more acidic than Olah's reagent, has been shown to provide higher yields and better diastereoselectivity in certain fluoro-Prins reactions.[11] This suggests that for substrates prone to side reactions with a nucleophilic base or for transformations requiring higher acidity, HF-collidine may be a superior choice to HF-pyridine.
Safety and Handling: A Critical Imperative
Hydrogen fluoride, both in its anhydrous form and in complexes, is an extremely hazardous substance that requires stringent safety protocols.
Key Hazards:
-
Severe Burns: HF causes severe, painful burns that may not be immediately apparent, especially at lower concentrations. The fluoride ion penetrates the skin and can cause deep tissue and bone damage.[11]
-
Systemic Toxicity: Absorption of fluoride ions can lead to systemic toxicity, causing hypocalcemia (low blood calcium), which can result in cardiac arrhythmia and be fatal.[4]
-
Corrosiveness: HF attacks glass, silica, and many metals. All reactions and storage must be done in plastic (e.g., polyethylene, Teflon) or specialized metal alloy containers.
Mandatory Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and appropriate gloves (e.g., heavy-duty neoprene or butyl rubber over nitrile gloves).
-
Fume Hood: All work with HF-collidine must be performed in a certified chemical fume hood.
-
Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible. A specialized first aid kit containing calcium gluconate gel is essential. All personnel must be trained in its use before beginning any work with HF.
-
Spill Management: Have a spill kit specifically for HF, containing a neutralizer such as calcium carbonate or sodium bicarbonate. Do not use silica-based absorbents.
-
Waste Disposal: Dispose of all HF-containing waste according to institutional and regulatory guidelines.
Conclusion
Hydrogen fluoride-collidine is a potent and valuable fluorinating agent in the synthetic chemist's toolkit. Its unique properties, stemming from the non-nucleophilic and sterically hindered nature of the collidine base, can offer advantages in terms of selectivity and yield for specific applications, particularly in the synthesis of complex molecules for pharmaceutical and agrochemical research. While its handling demands the utmost respect and adherence to rigorous safety protocols, a thorough understanding of its reactivity and proper experimental design can unlock its full potential for the strategic incorporation of fluorine into organic compounds.
References
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Chem Help ASAP. (2019, December 14). in the chemical literature: addition of HF to alkenes [Video]. YouTube. [Link]
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4.3. Halofluorination with Stoichiometric Equivalents of Halogen Fluorides (Positive Halogen and HF or Its Salts). (n.d.). Thieme. Retrieved January 26, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Hydrogen fluoride. PubChem. Retrieved January 26, 2026, from [Link]
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Radosevich, A. T., et al. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society, 145(41), 22735–22744. [Link]
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Kirchmair, J., et al. (2022). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Information and Modeling, 62(15), 3519–3530. [Link]
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Lin, Y., et al. (2023). Co-catalyzed Hydrofluorination of Alkenes: Photoredox Method Development and Electroanalytical Mechanistic Investigation. ACS Catalysis, 13(5), 3349–3360. [Link]
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Gant, T. G. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1183. [Link]
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Sempere, Y. (n.d.). Hydrogen Fluoride and Amine Complexes (HF-NR3). Imperial College London. Retrieved January 26, 2026, from [Link]
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Hammond, G. B., et al. (2017). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. Organic Letters, 19(16), 4283–4286. [Link]
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Patsnap. (2025, August 26). Hydrofluoric Acid Applications in Pharmaceutical Processing. Eureka. [Link]
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Hammond, G. B., et al. (2014). Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes. Journal of the American Chemical Society, 136(40), 14101–14105. [Link]
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Bias, C. (2024). Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoropyridines through a Covalent Intermediate [Master's thesis, West Virginia University]. The Research Repository @ WVU. [Link]
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Ebsworth, E. A. V., et al. (1970). New fluoride complexes derived from the interaction of liquid hydrogen fluoride with zerovalent and divalent complexes of platinum and palladium. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 484–487. [Link]
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Whittlesey, M. K., et al. (2022). Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex. Organometallics, 41(7), 833–840. [Link]
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Organic Chemistry Portal. (n.d.). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Retrieved January 26, 2026, from [Link]
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Hammond, G. B., et al. (2018). Widely Applicable Hydrofluorination of Alkenes via Bifunctional Activation of Hydrogen Fluoride. Journal of the American Chemical Society, 140(6), 2292–2298. [Link]
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Elam, J. W., et al. (2018). Atomic Layer Deposition of Metal Fluorides Using HF-Pyridine as the Fluorine Precursor. Chemistry of Materials, 30(15), 5195–5205. [Link]
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A Comprehensive Technical Guide to the Hydrogen Fluoride-Collidine Complex: Properties, Handling, and Applications in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Taming the Power of Hydrogen Fluoride
Anhydrous hydrogen fluoride (HF) is a cornerstone reagent in the synthesis of organofluorine compounds, a class of molecules with profound impact in pharmaceuticals, agrochemicals, and materials science.[1][2] However, its high volatility (boiling point: 19.5 °C), extreme toxicity, and corrosive nature present significant handling challenges, often requiring specialized equipment.[1][3][4] To mitigate these hazards while retaining the fluorinating power of HF, a variety of amine-HF complexes have been developed. These complexes are generally more stable, less volatile, and easier to handle than anhydrous HF, making them invaluable tools in the modern synthetic laboratory.[5]
Among these, the hydrogen fluoride-collidine complex, specifically with 2,4,6-trimethylpyridine (collidine), has emerged as a reagent of interest.[6][7] The steric hindrance provided by the methyl groups on the collidine ring influences the reactivity and stability of the complex, offering a unique profile for fluorination reactions. This guide provides an in-depth analysis of the physical and chemical properties of the HF-collidine complex, detailed handling and safety protocols, and a practical guide to its application in organic synthesis, particularly in deoxyfluorination reactions.
Structural and Physicochemical Properties
The hydrogen fluoride-collidine complex is a stable adduct formed between the Lewis base 2,4,6-trimethylpyridine and hydrogen fluoride. While various stoichiometries are possible, the complex is commonly available and referred to as a bis(hydrofluoride), with an approximate 1:2 ratio of collidine to HF.[6][7] This is further supported by computational studies on 2:1 FH:collidine complexes.
Key Physical Properties
A summary of the key physical properties of the individual components and the complex is provided below for easy reference.
| Property | Hydrogen Fluoride (HF) | 2,4,6-Trimethylpyridine (Collidine) | Hydrogen Fluoride-Collidine Complex |
| CAS Number | 7664-39-3 | 108-75-8 | 45725-47-1[6] |
| Molecular Formula | HF | C₈H₁₁N[1] | C₈H₁₁N · 2HF (approx.) |
| Appearance | Colorless gas or fuming liquid[6] | Colorless liquid with a strong, pungent odor[1][6] | White to off-white solid |
| Melting Point | -83.6 °C | -44.5 °C[1] | 90 °C |
| Boiling Point | 19.5 °C[1] | 171-172 °C[1] | Not available |
| Solubility | Miscible with water | Slightly soluble in water; soluble in many organic solvents[1] | Slightly soluble in chloroform |
| pKa | 3.17 (in water) | 7.43 (of conjugate acid)[1] | Not available |
Note: Properties for the HF-collidine complex are based on commercially available data and may vary depending on the exact stoichiometry.
Structural Representation and Bonding
The interaction between collidine and hydrogen fluoride is a classic acid-base adduct, where the lone pair of electrons on the nitrogen atom of the pyridine ring forms a coordinate bond with the hydrogen atom of HF. In the case of the 1:2 complex, the additional HF molecule is believed to be hydrogen-bonded to the fluoride anion of the initial adduct, forming a polyhydrofluoride species.
Caption: Proposed structure of the 1:2 HF-Collidine complex.
Chemical Properties and Reactivity
The primary utility of the HF-collidine complex lies in its ability to act as a convenient and less hazardous source of nucleophilic fluoride for a variety of organic transformations.[5]
Mechanism of Action in Deoxyfluorination
The deoxyfluorination of alcohols using HF-amine complexes generally proceeds via an Sₙ2 or Sₙ1-type mechanism, depending on the substrate and reaction conditions. The key steps are:
-
Activation of the Alcohol: The acidic proton from the HF complex protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).
-
Nucleophilic Attack: The fluoride ion, present as part of the polyhydrofluoride anion, acts as a nucleophile and attacks the carbon atom bearing the activated hydroxyl group.
The steric bulk of the collidine base can influence the reaction pathway. For sterically hindered secondary and tertiary alcohols, an Sₙ1-type mechanism involving a carbocation intermediate may be favored.
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The Advent and Ascension of Hydrogen Fluoride-Collidine: A Technical Guide for the Modern Organic Chemist
Abstract
The strategic incorporation of fluorine into organic molecules has become an indispensable tool in the design of novel pharmaceuticals, agrochemicals, and materials. This guide provides an in-depth technical exploration of hydrogen fluoride-collidine (HF-collidine), a pivotal reagent in contemporary organic synthesis. We will traverse its historical evolution from the foundational work on hydrogen fluoride-amine complexes, detail its unique reactivity stemming from the steric and electronic properties of 2,4,6-collidine, and provide practical, field-proven protocols for its preparation and application. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only methodologies but also the underlying scientific principles that govern the utility of this powerful fluorinating agent.
The Genesis of a Reagent: Taming the Fury of Anhydrous Hydrogen Fluoride
The journey to harness the fluorinating power of hydrogen fluoride (HF) has been a central theme in the history of organofluorine chemistry. Anhydrous HF, a volatile and highly corrosive substance, presented significant handling challenges for early chemists.[1] The breakthrough came with the development of amine-hydrogen fluoride complexes, which rendered HF more manageable and less volatile while preserving its reactivity.
The seminal work in this area was pioneered by George A. Olah with the introduction of pyridinium poly(hydrogen fluoride), commonly known as Olah's reagent.[2][3] This complex, typically a 70:30 mixture of HF and pyridine, demonstrated the feasibility of using a less hazardous liquid form of HF for a variety of fluorination reactions, including the hydrofluorination of alkenes and the conversion of alcohols to alkyl fluorides.[4][5] Olah's reagent effectively stabilized HF, making it a staple in organic synthesis for decades.[2][3]
However, the nucleophilicity of pyridine could sometimes lead to undesired side reactions. This limitation paved the way for the exploration of other amine bases to modulate the reactivity of the resulting HF complex. The quest for a reagent with attenuated nucleophilicity and enhanced stability led to the investigation of sterically hindered amines, with 2,4,6-trimethylpyridine (collidine) emerging as a superior alternative in many applications.
The Rise of HF-Collidine: A Marriage of Steric Hindrance and Reactivity
While a single, definitive "discovery" paper for hydrogen fluoride-collidine is not as prominently cited as Olah's work on the pyridine complex, its adoption grew from the logical progression of tailoring HF-amine reagents for specific synthetic challenges. The key advantage of employing 2,4,6-collidine lies in its steric bulk. The two methyl groups at the ortho positions of the pyridine ring effectively shield the nitrogen atom, significantly diminishing its nucleophilicity. This steric hindrance prevents the collidine from participating in unwanted side reactions where a less hindered amine like pyridine might act as a nucleophile.
The primary role of collidine in the HF-collidine complex is to act as a "proton sponge," sequestering the highly acidic proton of HF and delivering the fluoride anion as the reactive nucleophile. This allows for cleaner reactions and often higher yields, particularly in sensitive systems or when working with substrates prone to amine addition.
Causality Behind Experimental Choices: Pyridine vs. Collidine
| Feature | HF-Pyridine (Olah's Reagent) | HF-Collidine | Rationale for Choice |
| Nucleophilicity of Amine | Moderate | Very Low | Collidine is preferred when the substrate is susceptible to nucleophilic attack by the amine base. |
| Basicity (pKa of conjugate acid) | PyridineH⁺: ~5.2 | CollidineH⁺: ~7.4 | Collidine is a stronger base, which can influence the acidity and reactivity of the polyhydrogen fluoride species in the complex. |
| Steric Hindrance | Low | High | The bulky nature of collidine prevents it from coordinating to sensitive catalytic centers or participating in undesired side reactions. |
| Typical Applications | General hydrofluorination, conversion of alcohols to fluorides. | Hydrofluorination of sensitive substrates, glycosyl fluoride synthesis, reactions where amine nucleophilicity is detrimental. | The choice of reagent is dictated by the specific functional groups present in the starting material and the desired reaction outcome. |
Mechanism of Action: A Symphony of Protonation and Nucleophilic Attack
The reactivity of hydrogen fluoride-amine complexes, including HF-collidine, is governed by a delicate interplay of acidity and fluoride nucleophilicity. The general mechanism for the hydrofluorination of an alkene proceeds through the protonation of the double bond to form a carbocation intermediate, which is then trapped by the fluoride ion.[1]
Figure 1: General mechanism of alkene hydrofluorination using HF-Collidine.
The steric hindrance of collidine plays a crucial role in this process. By being a non-nucleophilic base, it ensures that the fluoride anion is the primary nucleophile present to attack the carbocation, minimizing the formation of byproducts that could arise from the amine itself adding to the carbocation.
Practical Applications and Experimental Protocols
Hydrogen fluoride-collidine has found widespread use in a variety of synthetic transformations. Its ability to deliver fluoride nucleophilically in a controlled manner makes it an invaluable tool for the synthesis of complex molecules.
Preparation of Hydrogen Fluoride-Collidine
Caution: Anhydrous hydrogen fluoride is extremely corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including HF-resistant gloves, a face shield, and a lab coat.[6] Ensure that a calcium gluconate gel is readily available as a first-aid measure in case of skin contact.
Protocol for the Preparation of HF-Collidine:
-
In a polyethylene or Teflon bottle equipped with a magnetic stir bar, place 2,4,6-collidine.
-
Cool the bottle to -78 °C in a dry ice/acetone bath.
-
Slowly condense anhydrous hydrogen fluoride into the cooled, stirring collidine. The amount of HF added can be varied to achieve the desired molar ratio, with ratios of HF to collidine ranging from 3:1 to 10:1 being common.
-
After the addition is complete, allow the mixture to slowly warm to room temperature with continued stirring. The resulting solution is the HF-collidine reagent.
Note: The mixing of HF and collidine is highly exothermic. Slow and controlled addition of HF is crucial to prevent a dangerous rise in temperature and pressure.
Hydrofluorination of Alkenes
HF-collidine is an effective reagent for the Markovnikov hydrofluorination of a wide range of alkenes.
General Protocol for Alkene Hydrofluorination:
-
In a suitable plastic reaction vessel, dissolve the alkene in a chlorinated solvent such as dichloromethane.
-
Cool the solution to the desired temperature (typically between 0 °C and room temperature).
-
Slowly add the HF-collidine reagent to the stirred solution.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by pouring it into a stirred, cold, aqueous solution of a weak base, such as sodium bicarbonate.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Synthesis of Glycosyl Fluorides
Glycosyl fluorides are valuable intermediates in carbohydrate chemistry, serving as stable precursors for glycosylation reactions. HF-collidine provides a mild and efficient method for their preparation from glycosyl acetates or other suitable precursors.
Figure 2: Experimental workflow for the synthesis of glycosyl fluorides.
Protocol for the Synthesis of a Glycosyl Fluoride:
-
Dissolve the protected glycosyl acetate in anhydrous dichloromethane in a polyethylene vial.
-
Add a solution of HF-collidine in dichloromethane dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (as monitored by TLC).
-
Carefully pour the reaction mixture into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting glycosyl fluoride by silica gel chromatography.
Safety and Handling
Hydrogen fluoride-collidine, while more manageable than anhydrous HF, is still a hazardous reagent and must be handled with extreme care.
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, HF-resistant gloves (neoprene or butyl rubber are recommended), and a chemical-resistant apron over a lab coat.[6]
-
Ventilation: All work with HF-collidine must be conducted in a certified chemical fume hood.
-
Materials Compatibility: Use only polyethylene, polypropylene, or Teflon labware. HF-collidine will etch glass and react with metals.
-
Emergency Preparedness: An HF-specific first aid kit, including calcium gluconate gel, must be immediately accessible. All personnel working with the reagent must be trained in its proper handling and emergency procedures.
-
Quenching: Reactions should be quenched slowly and carefully by adding the reaction mixture to a large excess of a cooled, stirred aqueous base solution.
Conclusion
Hydrogen fluoride-collidine represents a significant advancement in the field of organic fluorination. Building upon the foundational work of Olah with HF-pyridine, the use of the sterically hindered, non-nucleophilic base 2,4,6-collidine provides a reagent with enhanced stability and selectivity. Its ability to deliver a nucleophilic fluoride source in a controlled manner has made it an indispensable tool for the synthesis of a wide array of fluorinated organic molecules, from simple alkyl fluorides to complex glycosides. By understanding the historical context of its development, the mechanistic principles that govern its reactivity, and the critical safety protocols for its handling, researchers can effectively and safely leverage the power of HF-collidine to advance their synthetic endeavors.
References
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Olah, G. A., & Watkins, M. (1978). Fluorinations with Pyridinium Polyhydrogen Fluoride Reagent: 1-Fluoroadamantane. Organic Syntheses, 58, 75. [Link]
- Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes. (2014). Journal of the American Chemical Society.
- Pyridinium poly(hydrogen fluoride) (Olah's reagent). (2006). In Fieser and Fieser's Reagents for Organic Synthesis.
- Olah's Reagent. (n.d.). Merck Index.
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Olah, G. A., Welch, J. T., Vankar, Y. D., Nojima, M., Kerekes, I., & Olah, J. A. (1979). Synthetic methods and reactions. 63. Pyridinium poly(hydrogen fluoride) (30% pyridine-70% hydrogen fluoride): a convenient reagent for organic fluorination reactions. The Journal of Organic Chemistry, 44(22), 3872–3881. [Link]
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Olah reagent. (2023, September 26). In Wikipedia. [Link]
- Olah's Reagent Fluorination for Preparing Alkyl Fluorides. (n.d.).
- The Synthesis and Glycoside Formation of Polyfluorinated Carbohydr
- Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. (n.d.). University of Wisconsin-Madison Environment, Health & Safety.
- 2,4,6-Collidine Safety D
- New methodologies: fluorodemetalation of organogermanium, -tin, and -lead compounds.
- Hydrogen Fluoride and Amine Complexes (HF-NR3). (n.d.). WordPress.
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- General Remarks on the Reactivity of Hydrogen Fluoride Reagents. (n.d.).
- Kinetics of Electrophilic Fluorination of Steroids and Epimerisation of Fluorosteroids. (2020).
- 2,4,6-Trimethylpyridine. (n.d.). PubChem.
- α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry. (n.d.). PubMed Central.
- Kinetic H2S/CO2 selectivity in an exceptionally sterically hindered amine membrane. (n.d.). Royal Society of Chemistry.
- Safe handling of Hydrofluoric acid and Hydrogen fluoride. (n.d.). ETH Zürich.
- (C6F5)3B·(HF)n-catalyzed glycosylation of disarmed glycosyl fluorides and reverse glycosyl fluorides. (n.d.). Royal Society of Chemistry.
- Selective Synthesis of Monofluorinated Compounds Applying Amine/HF Reagents. (n.d.).
- The E1 Reaction and Its Mechanism. (2012). Master Organic Chemistry.
- Synthesis of Glycosyl Fluorides by Photochemical Fluorination with Sulfur(VI) Hexafluoride. (2020). Semantic Scholar.
- EMERGENCY RESPONDERS AND MEDICAL PERSONNEL FIRST AID GUIDELINES FOR ANHYDROUS HYDROGEN FLUORIDE (AHF) and HYDROFLUORIC ACID (HF). (n.d.). American Chemistry Council.
- Synthetic Methods and Reactions. 63: Pyridinium Poly(hydrogen fluoride) (30% Pyridine–70% Hydrogen Fluoride): A Convenient Reagent for Organic Fluorination Reactions. (n.d.). World Scientific Publishing.
- HF-pyridine Definition. (n.d.). Fiveable.
- Safe Handling, Storage, and Disposal of Hydrofluoric Acid User's Guide. (2016).
- The effect of steric hindrance in amines, and sterically destabilized twisted amides. (n.d.).
- Methodology to Access Sulfonyl Fluorides. (2023).
- Assessing the Functional Group Tolerance of Pyridine Hydrofluoride: A Compar
- Traditional Strong and Hindered Bases. (n.d.). Sigma-Aldrich.
- Guidelines in case of a Hydrogen Fluoride Exposure. (2007). Eurofluor.
- Reaction of 1,2-orthoesters with HF-pyridine: a method for the preparation of partly unprotected glycosyl fluorides and their use in saccharide synthesis. (2009). PubMed.
- Hydrogen fluoride-pyridine complex as ~70% hydrogen. (2013).
- Enthalpies of Adduct Formation between Boron Trifluoride and Selected Organic Bases in Solution: Toward an Accurate Theoretical Entry to Lewis Basicity. (2021). MDPI.
- Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. (n.d.). PubMed Central.
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The Versatility of Hydrogen Fluoride-Collidine in Modern Synthesis: A Technical Guide
Introduction: Taming the Power of Hydrogen Fluoride for Synthetic Advancement
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[1] Hydrogen fluoride (HF) stands as the most atom-economical source of fluorine. However, its high toxicity, corrosivity, and gaseous state at room temperature present significant handling challenges, necessitating the development of more manageable reagents.[1][2]
This technical guide delves into the fundamental reactivity of hydrogen fluoride-collidine (HF-collidine), a valuable and increasingly utilized HF-amine complex. By complexing HF with 2,4,6-trimethylpyridine (collidine), a sterically hindered and basic amine, a stable, liquid reagent is formed that offers a safer and more selective alternative to anhydrous HF.[3][4] This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the reactivity of HF-collidine with key functional groups, supported by mechanistic insights, detailed experimental protocols, and a comparative analysis of its performance.
The choice of the amine component in HF-amine complexes is not trivial; it significantly modulates the acidity and nucleophilicity of the fluoride species, thereby influencing the reagent's reactivity and selectivity in various transformations.[5][6] Collidine, with its steric bulk, can influence reaction pathways and, in some cases, enhance selectivity compared to less hindered amines like pyridine or triethylamine.
Core Reactivity Profile of Hydrogen Fluoride-Collidine
The reactivity of HF-collidine is primarily dictated by the equilibrium between the collidinium cation and various fluoride-containing anions. This complex serves as both a proton source and a nucleophilic fluoride donor. The general mechanism involves the initial protonation of the substrate by the acidic component, followed by the nucleophilic attack of the fluoride ion.[4]
Hydrofluorination of Alkenes and Alkynes
The addition of hydrogen fluoride across carbon-carbon multiple bonds is a fundamental transformation for the synthesis of organofluorine compounds. HF-collidine provides a controlled method for achieving this transformation.
Mechanism of Alkene Hydrofluorination:
The reaction proceeds via an electrophilic addition mechanism. The alkene's π-bond attacks the proton of the HF-collidine complex, leading to the formation of a carbocation intermediate. The stability of this carbocation dictates the regioselectivity of the reaction, following Markovnikov's rule, where the fluoride ion attacks the more substituted carbon.
Figure 1: General mechanism of alkene hydrofluorination with HF-collidine.
Field-Proven Insights:
In a cobalt-catalyzed hydrofluorination of alkenes, the presence of collidine was found to be crucial for the reaction's success. It is hypothesized that the collidinium ion acts as an efficient proton donor in the catalytic cycle.[2] This highlights the role of collidine not just as a carrier for HF, but as an active participant in modulating the reaction environment.
Stereochemistry: The addition of HF to alkenes can lead to the formation of stereocenters. The stereochemical outcome is often a mixture of syn- and anti-addition products, depending on the substrate and reaction conditions, as the intermediate carbocation can be attacked from either face.[7]
Ring-Opening of Epoxides
The ring-opening of epoxides with HF-collidine is a powerful method for synthesizing β-fluoroalcohols, which are valuable building blocks in medicinal chemistry. The regioselectivity of this reaction is highly dependent on the substitution pattern of the epoxide and the reaction conditions.
Mechanism and Regioselectivity:
The reaction can proceed through either an SN1 or SN2-like mechanism.
-
Acid-Catalyzed (SN1-like): Under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group. The nucleophilic fluoride then attacks the more substituted carbon, as this carbon can better stabilize the partial positive charge in the transition state.[8][9]
-
Base-Catalyzed (SN2-like): With a strong, non-acidic fluoride source, the reaction proceeds via an SN2 mechanism, with the fluoride ion attacking the less sterically hindered carbon.[10][11][12]
HF-collidine, being acidic, generally favors the SN1-like pathway, leading to the formation of the fluorohydrin with the fluorine atom at the more substituted position.
Figure 2: Regioselectivity in the acid-catalyzed ring-opening of an unsymmetrical epoxide.
Stereochemistry: The ring-opening of epoxides is typically an anti-addition process, resulting in a trans-relationship between the newly introduced fluorine and hydroxyl groups.
Reactivity with Carbonyl Compounds
The reactivity of HF-collidine with carbonyl compounds like aldehydes and ketones is generally limited. While strong nucleophiles can add to the carbonyl carbon, the fluoride ion is a relatively weak nucleophile in this context.[13]
-
Aldehydes and Ketones: Direct nucleophilic addition of fluoride to the carbonyl carbon is generally not a favorable process.[13] However, HF-collidine can act as a catalyst in certain reactions involving carbonyls, such as the fluoro-Prins reaction, where it activates the aldehyde towards nucleophilic attack by a homoallylic alcohol.[2]
-
Esters and Amides: Esters and amides are even less reactive towards nucleophilic attack by fluoride than aldehydes and ketones. Cleavage or fluorination of these functional groups with HF-collidine is not a typical reaction. However, collidine itself can be used as a non-nucleophilic base in reactions involving these functional groups.[14]
Reactivity with Alcohols and Ethers
-
Alcohols: The reaction of alcohols with HF-amine complexes can lead to the formation of alkyl fluorides, particularly with tertiary alcohols that can form stable carbocation intermediates. However, for primary and secondary alcohols, the reaction is often less efficient.
-
Ethers: Ethers are generally stable to HF-collidine under mild conditions. Cleavage of ethers typically requires stronger acidic conditions and is not a primary application of this reagent.[15][16]
Experimental Protocols and Safety Considerations
Preparation of Hydrogen Fluoride-Collidine
Hydrogen fluoride-collidine complex is commercially available.[3] However, it can also be prepared in the laboratory by carefully condensing anhydrous hydrogen fluoride into a cooled solution of 2,4,6-collidine in an appropriate solvent, typically in a polyethylene or Teflon apparatus.[17] Extreme caution must be exercised during this procedure due to the hazardous nature of anhydrous HF.
General Procedure for Hydrofluorination of an Alkene
Warning: All manipulations involving hydrogen fluoride or its complexes must be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including neoprene or butyl rubber gloves, a lab coat, and a full-face shield, is mandatory. An eyewash station and safety shower must be readily accessible. A calcium gluconate gel should be on hand as a first-aid measure for skin contact.
-
Reaction Setup: In a polyethylene or Teflon vial equipped with a magnetic stir bar, dissolve the alkene substrate in a suitable solvent (e.g., dichloromethane).
-
Reagent Addition: Cool the solution to the desired temperature (e.g., 0 °C) and slowly add the hydrogen fluoride-collidine complex dropwise with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Safety Data Summary Table
| Hazard Statement | Precautionary Statement | First Aid |
| Fatal if swallowed, in contact with skin or if inhaled. | Do not breathe gas/fumes/vapor/spray. Wear protective gloves/protective clothing/eye protection/face protection. Use only outdoors or in a well-ventilated area. | If on skin: Immediately call a POISON CENTER or doctor. If inhaled: Remove person to fresh air and keep comfortable for breathing. If swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. |
| Causes severe skin burns and eye damage. | Wash skin thoroughly after handling. Wear eye protection/face protection. | If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Comparative Analysis and Applications
| Reagent | Key Advantages | Key Disadvantages | Typical Applications |
| Anhydrous HF | Most atom-economical | Highly toxic, corrosive, and difficult to handle | Industrial-scale fluorinations |
| HF-Pyridine (Olah's Reagent) | Easier to handle than anhydrous HF, commercially available | Can be too acidic for sensitive substrates, pyridine can be nucleophilic | General purpose hydrofluorination, epoxide ring-opening |
| HF-Triethylamine | Milder than HF-Pyridine, less acidic | Can be less reactive, triethylamine can act as a base | Fluorinations requiring milder conditions |
| HF-Collidine | Steric hindrance of collidine can improve selectivity, good for acid-sensitive substrates where collidine acts as a proton sponge[14] | May be less reactive than HF-Pyridine in some cases | Hydrofluorination, catalyzed reactions requiring a non-nucleophilic base |
Applications in Drug Development:
The use of HF-amine complexes, including HF-collidine, is prevalent in the synthesis of fluorinated pharmaceuticals. The ability to introduce fluorine atoms with regiocontrol is crucial for optimizing the properties of drug candidates. For instance, the synthesis of fluorinated steroids and other complex bioactive molecules often relies on these reagents for key fluorination steps.
Conclusion and Future Outlook
Hydrogen fluoride-collidine is a valuable reagent in the synthetic chemist's toolbox, offering a safer and often more selective alternative to anhydrous hydrogen fluoride. Its utility in hydrofluorination and epoxide ring-opening reactions, coupled with the unique properties imparted by the sterically hindered collidine base, makes it a powerful tool for the synthesis of complex fluorinated molecules. As the demand for sophisticated organofluorine compounds in the pharmaceutical and materials science industries continues to grow, a thorough understanding of the reactivity and handling of reagents like HF-collidine will be increasingly vital for innovation and development. Future research will likely focus on expanding the substrate scope of HF-collidine reactions, developing catalytic and enantioselective variants, and further elucidating the subtle mechanistic role of the collidine counterion in directing reaction outcomes.
References
- DMPU/HF (HF content 65 wt %/wt) is an ideal nucleophilic fluorination reagent for the diastereoselective synthesis of substituted 4-fluorotetrahydropyrans and 4-fluoropiperidines via a fluoro-Prins reaction. When compared to classical nucleophilic fluorination reagents like pyridine/HF, DMPU/HF gives both higher yields and better diastereoselectivity.
- Bromofluorination reactions were performed by treating of a variety of unsaturated compounds with N-bromosuccinimide (NBS) and DMPU/HF as the fluorinating reagent. The DMPU/HF complex showed to be an efficient fluorinating reagent to convert alkenes into their corresponding bromofluoro compounds.
- Fluoride ion, and by extension, any halide ion, does not add to the carbonyl group of aldehydes or ketones. (Source: Nucleophilic Addition to the Carbonyl Group I)
- Hydrogen fluoride 2,4,6-trimethyl-pyridine, identified by its CAS number 45725-47-1, is a chemical compound that combines the properties of hydrogen fluoride (HF) with 2,4,6-trimethylpyridine, a derivative of pyridine. (Source: CAS 45725-47-1: hydrogen fluoride 2,4,6-trimethyl-pyridine - CymitQuimica)
- This review article focused on the innovative procedure for electrophilic fluorination using HF and in situ generation of the required electrophilic species derived from hypervalent iodine compounds. (Source: (PDF)
- The field of fluorine chemistry is constantly evolving, driven by new synthetic methods and analysis techniques. (Source: Recent Advances on Fluorine Chemistry - PMC - NIH)
- The suitability of HPLC combined with ion-trap mass spectrometry was studied for the determination of carbonyl-2,4-dintrophenylhydrazones in ambient air. (Source: Qualitative and quantitative analysis of carbonyl compounds in ambient air samples by use of an HPLC-MS(n) method - PubMed)
- The hydrofluorination of alkenes represents an attractive strategy for the synthesis of aliphatic fluorides.
- This study explores different synthetic approaches toward the synthesis of Zr(R1PDPR2)2 complexes and characterize important intermediates observed during the reactions. (Source: Organometallic Intermediates in the Synthesis of Photoluminescent Zirconium and Hafnium Complexes with Pyridine Dipyrrolide Ligands - PMC - NIH)
- The reaction of F(2P) with acetone has been studied theoretically using ab initio quantum chemistry methods and transition state theory.
- A simple technique for the preparation of [18F]HF has been developed and applied to the generation of an [18F]FeF species for opening sterically hindered epoxides. (Source: Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents - PMC - NIH)
- For nucleophilic monofluorination, amine/HF reagents such as Et3 N⋅3HF, Pyr⋅9HF (Olah's reagent) and similar combinations belong to the most frequently used fluoride sources. (Source: Selective Synthesis of Monofluorinated Compounds Applying Amine/HF Reagents - PubMed)
- Reference spectroscopic data for hydrogen halides. (Source: Reference spectroscopic data for hydrogen halides. Part I - SciSpace)
- Epoxide ring-opening reactions can proceed by either SN2 or SN1 mechanisms, depending on the nature of the epoxide and on the reaction conditions. (Source: 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts)
- For nucleophilic monofluorination, amine/HF reagents such as Et3 N⋅3HF, Pyr⋅9HF (Olah's reagent) and similar combinations belong to the most frequently used fluoride sources.
- The acidic cleavage of ethers with tertiary, benzylic, or allylic substituents tend to occur by an SN1 mechanism. (Source: 18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts)
- The addition to an alkene can result in a product with one or two stereogenic (chirality) centers. (Source: The Stereochemistry of Alkene Addition Reactions - Chemistry Steps)
- The ring-opening reactions of epoxides provide an excellent review of the differences between SN1 and SN2 reactions. (Source: 15.8: Opening of Epoxides - Chemistry LibreTexts)
- 2,4,6-Collidine is used as a tissue fixative for electron microscopy. It is useful in dehydrohalogenation reactions and acts as a solvent for the cleavage of hindered esters by anhydrous lithium iodide. (Source: 2,4,6-Collidine | 108-75-8 - ChemicalBook)
- HFEPR and field-dependent 57Fe Mössbauer spectroscopies in conjunction with DFT and ab initio CASSCF calculations were used to investigate the electronic structures of high-spin, planar Fe(II) complexes in all O-donor environments. (Source: Spectroscopic and Theoretical Investigation of High-Spin Square-Planar and Trigonal Fe(II)
- HF and HCl are not suitable for cleaving ethers in an SN2 reaction because they are not strong enough acids to effectively protonate the ether oxygen. (Source: Explain why HF and HCl cannot be used to cleave ethers in an SN2 ... - Pearson)
- Proper precautions must be used when handling anhydrous hydrogen fluoride and pyridinium polyhydrogen fluoride. (Source: [ - Tricyclo[3.3.1.1 3,7 ]decane, 1-fluoro - Organic Syntheses Procedure)
- HF-containing reagents such as Olah's reagent (pyridine·9HF) are known to exhibit unsurpassed reactivity in racemic epoxide ring-opening reactions.
- Reaction of (MesPDPPh)Fe(thf) with organic azides has been studied. (Source: Reactivity of Pyridine Dipyrrolide Iron(II)
- The structure of the 2:1 FH:collidine complex proposed on the basis of experimentally measured coupling constants is supported by the computed coupling constants. (Source: Characterizing hydrogen bonding and proton transfer in 2:1 FH:NH3 and FH:collidine complexes through one- and two-bond spin-spin coupling constants across hydrogen bonds - PubMed)
- Carbonyl compounds such as aldehydes and ketones are reactive species in which the chemical and biological properties are governed by the aldehydic moiety. (Source: Toxic Carbonyl Compounds | 10 | Chromatographic Analysis of Environmen - Taylor & Francis eBooks)
- More commonly used are HF-amine complexes, which consist of an amine salt with additional HF. These tend to be liquids at ambient temperature and are much easier to handle. (Source: Hydrogen Fluoride and Amine Complexes (HF-NR3) - Wordpress)
- Hydrofluorination is an essential method in synthesis. The addition of HF to unsaturated functional groups serves as an atom-efficient and expedient way to introduce fluorine atoms into organic molecules. (Source: Au(I)
- A computational study of the 1,3-dipolar cycloaddition reaction mechanism for nitrilimines. (Source: (PDF)
- In a More O'Ferrall-Jencks diagram, the acid-catalyzed ring-opening of epoxides would follow a pathway between the idealized SN2 and SN1 pathways. (Source: Regioselectivity of acid-catalyzed ring-opening of epoxides - Chemistry Stack Exchange)
- The mechanism of rhodium(II)-catalyzed cyclopropanation reactions with ethyl bromo-, chloro-, and iododiazoacetate has been studied with density functional theory calculations.
- An efficient approach to the synthesis of diamides of 4,7-difluoro-1,10-phenanthroline-2,9-dicarboxylic acid was elaborated.
- Selective Synthesis of Monofluorinated Compounds Applying Amine/HF Reagents. (Source: Selective Synthesis of Monofluorinated Compounds Applying Amine/HF Reagents - OUCI)
- A comprehensive lesson on the Ring Opening of Epoxides. (Source: 13.6 Ring Opening of Epoxides | Organic Chemistry - YouTube)
- Fluorine NMR spectroscopy is widely used for detection of protein-ligand interactions in drug discovery. (Source: Nuclear magnetic resonance of hyperpolarized fluorine for characterization of protein-ligand interactions - PubMed)
- The ring-opening reactions of epoxides occur via SN2 mechanism where the oxygen of the epoxide is the leaving group. (Source: Epoxides Ring-Opening Reactions - Chemistry Steps)
- Carbonyl compounds are ubiquitous in outdoor and indoor air. (Source: Analytical chemistry of carbonyl compounds in indoor air - Scienze)
- Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. (Source: Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole - NIH)
- Determination of higher carbonyl compounds in used frying fats by HPLC of DNPH derivatives.
- 2,4,6-Collidine is used as a catalyst in the synthesis of vitamin D.
- 2,4,6-Collidine is used for the production of Acid Blue 129 dye, which is useful in histochemistry studies. (Source: 2,4,6-Collidine, 98% 108-75-8 - Ottokemi)75-8 - Ottokemi)
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An In-Depth Technical Guide to the Spectroscopic Data of Hydrogen Fluoride-Collidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic properties of the hydrogen fluoride-collidine complex (2,4,6-trimethylpyridinium fluoride). As a stable and manageable source of fluoride ions, this complex serves as a crucial reagent in modern synthetic chemistry, particularly in the synthesis of fluorinated compounds for pharmaceutical and agrochemical applications. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and mechanistic studies. This document, authored from the perspective of a Senior Application Scientist, offers field-proven insights into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy of this important chemical entity.
The Hydrogen Fluoride-Collidine Complex: A Structural and Chemical Overview
The hydrogen fluoride-collidine complex is an acid-base adduct formed between the strong acid, hydrogen fluoride (HF), and the sterically hindered organic base, 2,4,6-trimethylpyridine (collidine)[1]. The steric hindrance provided by the three methyl groups on the collidine ring plays a crucial role in moderating the reactivity of the hydrogen fluoride, rendering the complex a safer and more convenient alternative to handling gaseous HF.
The formation of the complex involves the transfer of a proton from hydrogen fluoride to the nitrogen atom of collidine, resulting in the formation of a collidinium cation and a fluoride anion. These ions are held together by a strong N-H···F hydrogen bond. The nature of this interaction, whether it is a purely ionic pair or a molecular complex with a significant degree of covalent character, is a subject of keen interest and can be elucidated through spectroscopic analysis.
Caption: Structure of the Hydrogen Fluoride-Collidine Complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for characterizing the hydrogen fluoride-collidine complex, providing detailed information about its structure and the nature of the hydrogen bond. Low-temperature NMR studies have been particularly insightful, allowing for the observation of distinct signals for different complex stoichiometries in slow exchange regimes[1][2].
¹H NMR Spectroscopy
The ¹H NMR spectrum of the 1:1 hydrogen fluoride-collidine complex is characterized by signals corresponding to the collidinium cation. The key diagnostic signal is that of the N-H proton, which is significantly deshielded due to the positive charge on the nitrogen and its involvement in the strong hydrogen bond with the fluoride anion.
Table 1: ¹H NMR Spectroscopic Data for the 1:1 HF-Collidine Complex [1][2]
| Proton Type | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| N-H | ~14-16 | Broad Singlet | - |
| Aromatic H | ~7.0 | Singlet | - |
| 2,6-CH₃ | ~2.4 | Singlet | - |
| 4-CH₃ | ~2.2 | Singlet | - |
Note: Chemical shifts can vary depending on the solvent and temperature.
The downfield shift of the aromatic protons of the collidinium ring compared to free collidine (typically around 6.8 ppm) is indicative of the electron-withdrawing effect of the protonated nitrogen atom[1][2].
¹⁹F NMR Spectroscopy
¹⁹F NMR spectroscopy provides direct insight into the environment of the fluoride anion. The chemical shift of the fluoride ion is highly sensitive to its solvation and the strength of the hydrogen bond. In the 1:1 HF-collidine complex, the fluoride anion is strongly hydrogen-bonded to the N-H proton of the collidinium cation.
Table 2: ¹⁹F NMR Spectroscopic Data for the 1:1 HF-Collidine Complex [1][2]
| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (¹JFH) [Hz] |
| F ⁻ | ~ -130 to -150 | Doublet | ~120-130 |
Note: Chemical shifts are referenced to CFCl₃. The exact chemical shift and coupling constant are temperature and solvent dependent.
The observation of a ¹JFH coupling constant is direct evidence of the through-bond interaction between the fluorine and the proton across the hydrogen bond, confirming the formation of the N-H···F linkage[1][2]. The magnitude of this coupling constant is correlated with the strength and geometry of the hydrogen bond.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for probing the vibrational modes of the hydrogen fluoride-collidine complex, particularly the vibrations associated with the N-H⁺ group and the hydrogen bond. The formation of the collidinium cation and the strong N-H···F hydrogen bond leads to characteristic changes in the IR spectrum compared to that of free collidine.
Table 3: Key IR Absorption Bands for the Hydrogen Fluoride-Collidine Complex
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| ~3000-2500 | ν(N⁺-H) | Broad and strong absorption due to the stretching of the N⁺-H bond involved in a strong hydrogen bond. |
| ~1640 | ν(C=C), ν(C=N) | Aromatic ring stretching vibrations of the collidinium cation. |
| ~1550 | δ(N⁺-H) | In-plane bending of the N⁺-H bond. |
| ~1450 | δ(CH₃) | Asymmetric bending of the methyl groups. |
| ~1380 | δs(CH₃) | Symmetric bending of the methyl groups. |
| ~850 | γ(C-H) | Out-of-plane bending of the aromatic C-H bonds. |
The most diagnostic feature in the IR spectrum is the broad and intense absorption band in the 3000-2500 cm⁻¹ region, which is characteristic of a strong hydrogen bond involving a protonated amine. This broadening is a result of the strong coupling of the N-H stretching vibration with the hydrogen bond.
Experimental Protocols
Synthesis of Hydrogen Fluoride-Collidine
Caution: Hydrogen fluoride is an extremely corrosive and toxic substance. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including acid-resistant gloves, a lab coat, and a face shield.
-
In a polyethylene or Teflon flask, dissolve 2,4,6-collidine in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly and cautiously add a stoichiometric amount of anhydrous hydrogen fluoride (e.g., as a solution in a suitable solvent or condensed as a gas).
-
A white precipitate of the hydrogen fluoride-collidine complex will form.
-
The precipitate can be isolated by filtration, washed with the anhydrous solvent, and dried under vacuum.
Caption: Workflow for the Synthesis of HF-Collidine.
Spectroscopic Analysis
NMR Spectroscopy:
-
Prepare a solution of the hydrogen fluoride-collidine complex in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or a low-temperature solvent mixture like CDF₃/CDF₂Cl for low-temperature studies)[1][2].
-
Acquire ¹H and ¹⁹F NMR spectra at the desired temperature.
-
Process the spectra, including referencing, phasing, and baseline correction.
-
Integrate the signals and determine the coupling constants.
IR Spectroscopy:
-
Prepare a sample of the solid hydrogen fluoride-collidine complex as a KBr pellet or a mull (e.g., Nujol).
-
Alternatively, a solution spectrum can be obtained using a suitable solvent and an appropriate IR cell.
-
Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Identify and assign the characteristic absorption bands.
Caption: Workflow for Spectroscopic Analysis of HF-Collidine.
Conclusion
The spectroscopic characterization of the hydrogen fluoride-collidine complex by NMR and IR techniques provides invaluable data for understanding its structure, bonding, and reactivity. The distinct signals in the ¹H and ¹⁹F NMR spectra, particularly the chemical shift of the N-H proton and the ¹JFH coupling constant, serve as definitive markers for the formation and integrity of the complex. Similarly, the characteristic vibrational bands in the IR spectrum, especially the broad N-H stretching absorption, confirm the presence of the strong hydrogen bond. This guide provides a foundational understanding of these spectroscopic features, enabling researchers and professionals to effectively utilize this important fluorinating agent in their work.
References
-
Shenderovich, I. G., et al. (2003). Low-Temperature NMR Studies of the Structure and Dynamics of a Novel Series of Acid−Base Complexes of HF with Collidine Exhibiting Scalar Couplings Across Hydrogen Bonds. Journal of the American Chemical Society, 125(38), 11710–11720. [Link]
-
Golubev, N. S., et al. (2003). Low-temperature NMR studies of the structure and dynamics of a novel series of acid-base complexes of HF with collidine exhibiting scalar couplings across hydrogen bonds. PubMed, 12962451. [Link]
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An In-depth Technical Guide to the Safe Handling of Hydrogen Fluoride-Collidine
Introduction: The Duality of a Powerful Reagent
In the landscape of modern drug development and pharmaceutical synthesis, fluorinated compounds are of paramount importance. The strategic introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity.[1][2] Hydrogen fluoride-collidine, a complex of hydrogen fluoride (HF) with the organic base collidine, is a valuable reagent in this field. It serves as a more manageable and selective fluorinating agent compared to anhydrous hydrogen fluoride.[3] The collidine acts as a base to temper the extreme acidity and volatility of HF, creating a reagent that is easier to handle.[3]
However, this convenience must not be mistaken for safety. The primary toxicant, the fluoride ion, remains fully active. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and mitigate the profound risks associated with hydrogen fluoride-collidine. The core principle of working with this reagent is an unwavering commitment to proactive safety protocols, grounded in a deep understanding of its unique chemical nature. Any exposure, no matter how seemingly minor, must be treated as a serious medical event.[4][5]
The Core Hazard: A Tale of Two Components
The risk profile of HF-collidine is a composite of its two parts: the insidious systemic toxicity of hydrogen fluoride and the conventional chemical hazards of collidine.
Hydrogen Fluoride: The Silent Aggressor
Hydrogen fluoride's danger is fundamentally different from that of other strong acids. While it is corrosive, its primary threat lies in the deep, penetrating power of the fluoride ion.[4][6]
-
Mechanism of Toxicity : Upon contact, the HF molecule readily passes through the skin and dissociates.[4][6] The liberated fluoride ions then bind voraciously with calcium and magnesium ions in the body's tissues, forming insoluble salts.[7] This process leads to two catastrophic outcomes:
-
Cellular Death and Tissue Necrosis : The disruption of cellular metabolism and enzymatic processes results in severe, deep-seated tissue destruction that may not be immediately apparent on the skin's surface.[4][8]
-
Systemic Toxicity : The rapid depletion of systemic calcium (hypocalcemia) and magnesium can lead to severe metabolic imbalance, cardiac arrhythmia, and potentially fatal cardiac arrest.[7] Exposures to even small amounts of concentrated HF on the skin can be lethal.[5][6]
-
-
Delayed Onset of Symptoms : A particularly treacherous characteristic of HF is the delayed onset of pain and visible injury, especially with lower concentrations (<20%).[4][9] An individual may experience a seemingly innocuous splash and feel no pain for several hours, during which time the fluoride ion is causing extensive subcutaneous damage.[6] This is why immediate first aid is critical for any suspected contact, regardless of initial symptoms.[10]
Collidine: The Carrier
Collidine (specifically isomers like 2,3,5-collidine or 2,4,6-collidine) is an organic base that is typically a combustible liquid.[11][12] It is irritating to the skin, eyes, and respiratory system.[11] While its hazards are significant, they are secondary to the life-threatening toxicity of the hydrogen fluoride it carries. In the complex, its primary role from a safety perspective is to reduce the vapor pressure of HF, though vapors can still be released.
Hierarchy of Controls: A Multi-Layered Defense Strategy
A robust safety plan relies on the hierarchy of controls, prioritizing systemic solutions over individual protective measures.
-
Elimination/Substitution : If the desired chemical transformation can be achieved with a less hazardous fluorinating agent, that option should be thoroughly evaluated.
-
Engineering Controls : These are the first line of physical defense.
-
Fume Hood : All work with HF-collidine must be performed in a properly functioning and certified chemical fume hood designed for acid use.[4][8] The sash should be kept as low as possible.
-
Materials : Use only HF-compatible materials for storage and reaction vessels, such as polyethylene, polypropylene, or Teflon®.[8][10][13] HF reacts aggressively with glass, ceramics, and many metals.[10][13]
-
Secondary Containment : All containers and experimental setups should be placed within a secondary containment tray made of a compatible material (e.g., polyethylene) to contain any potential spills.[10]
-
-
Administrative Controls : These are the procedures and practices that define safe operation.
-
Standard Operating Procedures (SOPs) : A detailed, written SOP for every experiment involving HF-collidine is mandatory.
-
Designated Work Area : The section of the fume hood where HF work is conducted should be clearly marked with warning signs.[14]
-
"Buddy System" : Never work with HF-collidine alone or after hours.[15][16] A colleague must be aware of the work being performed and be knowledgeable of emergency procedures.
-
Training : All personnel who will handle the reagent, as well as those working nearby, must be trained on its specific hazards and the appropriate emergency response.[5] This training must be documented.
-
-
Personal Protective Equipment (PPE) : PPE is the last line of defense and must be selected meticulously. It protects the user from residual risk that cannot be eliminated by other controls.
Personal Protective Equipment (PPE): The Final Barrier
Standard laboratory PPE is insufficient for handling HF-collidine. The following must be worn at all times:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles worn in conjunction with a full-face shield.[4][8] | Provides maximum protection against splashes and fumes. Safety glasses are inadequate.[8] |
| Hand Protection | Double gloving is required. An outer, heavy-duty glove (e.g., Viton™, Butyl, or thick Nitrile rated for HF) over a standard inner nitrile glove.[4][8] | Thin disposable gloves offer minimal protection.[4] The outer glove provides chemical resistance, while the inner glove offers protection in case the outer is breached. Always consult the manufacturer's glove compatibility and breakthrough time data.[8] |
| Body Protection | A long-sleeved lab coat worn over long pants and closed-toe shoes.[8] Over the lab coat, a chemically resistant apron (e.g., neoprene or natural rubber) is mandatory.[4][8] | Ensures no area of skin is exposed. The apron provides an additional barrier against splashes to the torso. |
Safe Handling and Experimental Protocol
Adherence to a strict, methodical workflow is essential.
Step-by-Step Handling Procedure:
-
Pre-Experiment Preparation: a. Verify Engineering Controls : Confirm the fume hood has a current certification sticker and is functioning correctly. b. Assemble Emergency Supplies : Before bringing the reagent into the hood, confirm that a non-expired tube of 2.5% calcium gluconate gel and an HF-specific spill kit are immediately accessible.[15] c. Clear the Area : Remove all incompatible materials, especially glass, bases, and metals, from the fume hood.[4][8] d. Don PPE : Put on all required PPE as specified in the table above.
-
Dispensing and Transfer: a. Use only compatible plastic or Teflon® labware for transfers. b. Perform all transfers slowly and deliberately within a secondary containment tray to minimize the risk of splashing. c. Keep the primary container of HF-collidine closed whenever not actively dispensing.[10]
-
During the Reaction: a. Continuously monitor the reaction. Do not leave it unattended. b. Ensure the setup is secure and not at risk of being knocked over.[10]
-
Post-Reaction and Waste Disposal: a. Quench the reaction carefully according to your pre-approved SOP. b. All waste containing HF-collidine must be disposed of as hazardous waste.[15] c. Place waste in a clearly labeled, compatible (polyethylene) container.[10][13] Never use a glass or metal container for HF waste. [13] d. Thoroughly decontaminate all non-disposable equipment before removing it from the fume hood. e. Remove PPE carefully, avoiding self-contamination. Wash hands thoroughly with soap and water after the procedure is complete.[15]
Emergency Response: A Race Against Time
Immediate and correct action is paramount in any HF exposure. Speed is essential to minimize damage.[17] All personnel must be trained to execute this response without hesitation.
Emergency Workflow for HF Exposure
Caption: Emergency response workflow for skin and eye exposure to HF-collidine.
Detailed Emergency Protocols:
-
Skin Exposure :
-
Immediately flush the affected area with copious amounts of water for a maximum of 5 minutes.[4][18] Speed in washing off the acid is critical, but prolonged washing will delay the application of the antidote.[10][18]
-
While flushing, remove all contaminated clothing and jewelry.[10]
-
After the 5-minute flush, liberally apply 2.5% calcium gluconate gel to the area.[4] The person applying the gel must wear clean gloves to prevent secondary exposure.[10]
-
Continuously massage the gel into the skin until medical help arrives.[18] Reapply every 15 minutes.[4]
-
Call 911 or your site's emergency number immediately. Inform them that the exposure is to Hydrogen Fluoride.[10]
-
-
Eye Exposure :
-
Immediately proceed to an emergency eyewash station and flush the eyes with water for at least 15 minutes, holding the eyelids open.[9][18]
-
Do not apply calcium gluconate gel to the eyes. [18]
-
Seek immediate medical attention. Continue flushing the eye with water or a sterile 1% calcium gluconate solution (if available and administered by trained personnel) during transport.[14]
-
-
Inhalation :
-
Ingestion :
Spill Management
-
Small Spill (<100 mL, contained within a fume hood) :
-
Ensure proper PPE is worn.
-
Neutralize the spill by covering it with an HF-specific neutralizer, such as calcium carbonate or calcium hydroxide powder.[13][15]
-
Once neutralized, absorb the material with a spill absorbent.
-
Collect the waste in a labeled, compatible container for hazardous waste disposal.[15]
-
-
Large Spill (>100 mL or any spill outside a fume hood) :
Summary of Key Safety Data
| Parameter | Value | Source |
| Hydrogen Fluoride (HF) Physical Properties | ||
| Boiling Point | 67°F (19.5°C) | [8][10] |
| Vapor Density | 0.7 (air=1) | [10] |
| Odor Threshold | ~0.04 ppm (pungent, irritating) | [8][9] |
| Occupational Exposure Limits for HF | ||
| OSHA PEL (Permissible Exposure Limit) | 3 ppm (TWA) | [19] |
| NIOSH IDLH (Immediately Dangerous to Life/Health) | 30 ppm | [14][20] |
| ACGIH TLV (Threshold Limit Value) | 0.5 ppm (TWA), 2 ppm (Ceiling) | [19] |
| Collidine (2,3,5- isomer) Properties | ||
| Boiling Point | 184°C | [11] |
| Flash Point | 73.9°C (closed cup) | [11] |
References
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Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety - University of Wisconsin-Madison. [Link]
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Hydrogen Fluoride Safety Data Sheet. Airgas. [Link]
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Protecting Workers Exposed to Hydrogen Fluoride (HF). California Department of Industrial Relations. [Link]
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Guidelines in case of exposure with hydrogen fluoride (AHF) and hydrofluoric acid (HF). Eurofluor. [Link]
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Hydrogen Fluoride (HF) | Medical Management Guidelines. Toxic Substance Portal - CDC/ATSDR. [Link]
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Hydrofluoric Acid (HF). Division of Research Safety - University of Illinois. [Link]
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EMERGENCY RESPONDERS AND MEDICAL PERSONNEL FIRST AID GUIDELINES FOR ANHYDROUS HYDROGEN FLUORIDE (AHF) and HYDROFLUORIC ACID (HF). American Chemistry Council. [Link]
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Hydrogen Fluoride | Chemical Emergencies. Centers for Disease Control and Prevention (CDC). [Link]
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Guidelines for the Safe Handling of Hydrofluoric Acid. The University of Tennessee Health Science Center. [Link]
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Incident management: Hydrogen fluoride (HF) and hydrofluoric acid. GOV.UK. [Link]
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Appendix B Guidelines for Safe Use of Hydrofluoric Acid. Environmental Health and Safety - Missouri S&T. [Link]
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General Remarks on the Reactivity of Hydrogen Fluoride Reagents. Science of Synthesis. [Link]
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HYDROGEN FLUORIDE. Occupational Safety and Health Administration (OSHA). [Link]
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2,3,5-Collidine Safety Data Sheet. Jubilant Ingrevia. [Link]
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Synthesis and Applications of Selected Fluorine-Containing Fluorophores. National Institutes of Health (NIH). [Link]
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Safe Handling, Storage and Disposal of Hydrofluoric Acid. University of Alabama at Birmingham. [Link]
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Hydrogen bonds with fluorine. Royal Society of Chemistry. [Link]
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Hydrogen fluoride - IDLH. Centers for Disease Control and Prevention (CDC). [Link]
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Synthesis and Applications of Selected Fluorine-Containing Fluorophores. ResearchGate. [Link]
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Hydrogen fluoride Safety Data Sheet. Chemos GmbH & Co.KG. [Link]
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First-principles thermodynamic analysis of hydrogen-fluoride scavenging cathode coatings for lithium-ion batteries. ECS Meeting Abstracts. [Link]
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Hydrofluoric Acid Applications in Pharmaceutical Processing. Patsnap Eureka. [Link]
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HF Safety Information. Calgonate®. [Link]
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HYDROFLUROIC ACID (HF) EMERGENCY PROCEDURE. University of Victoria. [Link]
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Thermal Stability and the Effect of Water on Hydrogen Fluoride Generation in Lithium-Ion Battery Electrolytes Containing LiPF 6. MDPI. [Link]
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Production of anhydrous hydrogen fluoride from fluorosilicic acid: a review. Frontiers in Chemistry. [Link]
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Working Safely with Hydrofluoric Acid. University of Calgary Safety & Risk Services. [Link]
-
One-Step Synthesis of 2-Fluoroadenine Using Hydrogen Fluoride Pyridine in a Continuous Flow Operation. ResearchGate. [Link]
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An In-Depth Technical Guide to the Thermal Stability and Decomposition of Hydrogen Fluoride-Collidine
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathways of the hydrogen fluoride-collidine (HF-collidine) complex. This document is intended for researchers, scientists, and drug development professionals who utilize or are considering the use of this and similar amine-HF reagents. The guide synthesizes fundamental principles with field-proven experimental methodologies to offer a thorough understanding of the material's properties, potential hazards, and the analytical techniques required for its safe handling and application. We will delve into the physicochemical characteristics of the complex, propose decomposition mechanisms, and provide detailed protocols for thermal analysis, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).
Introduction: Understanding the Components
The hydrogen fluoride-collidine complex is formed from the reaction of a strong acid, hydrogen fluoride, and an organic base, 2,4,6-trimethylpyridine (collidine). Understanding the individual properties of these precursors is fundamental to appreciating the characteristics and thermal behavior of the resulting complex.
Hydrogen Fluoride (HF): A Powerful Fluorinating Agent
Hydrogen fluoride is a colorless, highly corrosive gas or liquid with a pungent odor.[1] It is a potent fluorinating agent used in the production of a wide range of compounds, including fluorocarbons and pharmaceuticals.[2] Anhydrous HF is highly volatile, with a boiling point of 20°C, and its handling requires specialized equipment and stringent safety protocols due to its extreme toxicity and ability to cause severe burns.[2]
2,4,6-Trimethylpyridine (Collidine): A Sterically Hindered Organic Base
2,4,6-Trimethylpyridine, commonly known as collidine, is a heterocyclic aromatic organic compound.[1] It is a liquid at room temperature and is recognized for its strong, pungent odor. The methyl groups on the pyridine ring provide steric hindrance, which can influence its reactivity and the properties of its complexes. Collidine is a basic compound that readily reacts with acids to form salts.[1] Upon heating, collidine can decompose, releasing flammable and toxic vapors, including nitrogen oxides, carbon monoxide, and carbon dioxide.[3]
The Hydrogen Fluoride-Collidine Complex: Properties and Analogs
The combination of hydrogen fluoride and collidine results in the formation of a salt, 2,4,6-trimethylpyridinium fluoride.[1] Amine-HF complexes are often easier to handle than anhydrous HF and are available in various stoichiometric ratios.[2][4] A well-known analog is Olah's reagent, pyridinium poly(hydrogen fluoride), which typically contains about 30% pyridine and 70% hydrogen fluoride and is widely used as a fluorinating agent in organic synthesis.[2] These complexes function by protonating a substrate, followed by the nucleophilic addition of the fluoride ion.[2]
Table 1: Physicochemical Properties of 2,4,6-Collidine
| Property | Value | Reference |
| Molecular Formula | C8H11N | [5] |
| Molar Mass | 121.18 g/mol | [5] |
| Appearance | Clear, colorless liquid | [5] |
| Density | 0.917 g/cm³ | [3] |
| Boiling Point | 171-172 °C | [3] |
| Solubility in Water | Partially soluble | [3] |
| Vapor Pressure | 265 Pa at 25°C | [3] |
Thermal Decomposition Mechanisms of HF-Collidine
The primary decomposition is expected to be the dissociation of the complex back into its constituent parts: collidine and hydrogen fluoride. This is a reversible process, but at elevated temperatures, the volatile products will be driven off.
Proposed Primary Decomposition Pathway:
C₈H₁₁N·HF ⇌ C₈H₁₁N + HF
At higher temperatures, further decomposition of the collidine molecule is likely. This can proceed through various radical mechanisms, leading to the fragmentation of the pyridine ring and the release of smaller volatile molecules. The presence of HF may also catalyze certain decomposition reactions.
Caption: Proposed thermal decomposition pathway for HF-Collidine.
Experimental Analysis of Thermal Stability
A multi-technique approach is essential for a thorough understanding of the thermal stability and decomposition kinetics of the HF-collidine complex. The combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) provides a comprehensive safety and stability profile.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition and the mass loss associated with different decomposition steps.
Experimental Protocol for TGA of HF-Collidine:
-
Instrument Preparation:
-
Ensure the TGA is clean and calibrated with appropriate standards.
-
Use a sample pan made of a material resistant to HF, such as platinum or a specialized alloy. Do not use glass or quartz.
-
-
Sample Preparation:
-
Due to the hazardous nature of HF, sample preparation should be conducted in a fume hood with appropriate personal protective equipment (PPE).
-
Place a small, representative sample (typically 5-10 mg) into the tared TGA pan.
-
-
Experimental Conditions:
-
Atmosphere: Inert (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Heating Rate: A typical heating rate is 10 °C/min. Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) can be used to study the kinetics of decomposition.
-
Temperature Range: Ambient to a temperature beyond the final decomposition, for instance, 600 °C.
-
-
Data Analysis:
-
Determine the onset temperature of decomposition (Tonset) from the TGA curve.
-
Quantify the mass loss at each decomposition step.
-
Use kinetic analysis software to determine the activation energy of decomposition.
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine transition temperatures and enthalpies, such as melting, crystallization, and decomposition.
Experimental Protocol for DSC of HF-Collidine:
-
Instrument Preparation:
-
Calibrate the DSC for temperature and enthalpy using certified reference materials.
-
-
Sample Preparation:
-
In a fume hood, hermetically seal a small sample (2-5 mg) in a crucible designed for high-pressure and corrosive environments. Gold-plated or specialized alloy crucibles are recommended.
-
-
Experimental Conditions:
-
Atmosphere: Inert (e.g., Nitrogen or Argon).
-
Heating Rate: A standard rate of 10 °C/min is often used.
-
Temperature Program: Heat the sample from ambient to a temperature that encompasses the expected thermal events.
-
-
Data Analysis:
-
Identify endothermic (melting) and exothermic (decomposition) events.
-
Determine the onset temperature and peak temperature for each thermal event.
-
Calculate the enthalpy of decomposition (ΔHd).
-
Accelerating Rate Calorimetry (ARC)
ARC is a crucial technique for assessing the potential for a runaway thermal reaction under adiabatic conditions.[7] It identifies the temperature at which self-heating begins and provides data on the kinetics and magnitude of a potential runaway reaction.[8]
Experimental Protocol for ARC of HF-Collidine:
-
Instrument and Sample Holder Preparation:
-
Use a sample bomb made of a material compatible with HF, such as a specialized alloy.
-
The bomb must be thoroughly cleaned and dried.
-
-
Sample Preparation:
-
Inside a fume hood, load the sample into the bomb. The bomb is then sealed.
-
-
Experimental Procedure (Heat-Wait-Search Mode):
-
The sample is heated in small steps (e.g., 5 °C).
-
After each heating step, the instrument waits for thermal equilibrium and then searches for any self-heating (exothermic activity).
-
If self-heating is detected above a certain threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode, and the calorimeter temperature tracks the sample temperature.
-
-
Data Analysis:
-
Determine the onset temperature of the self-accelerating decomposition.
-
Obtain time-temperature-pressure data for the runaway reaction.
-
Calculate key safety parameters such as the Time to Maximum Rate (TMR) and the Adiabatic Temperature Rise (ΔTad).
-
Caption: Integrated workflow for thermal analysis of HF-Collidine.
Safe Handling and Storage
The significant hazards associated with both hydrogen fluoride and collidine necessitate rigorous safety protocols when handling the HF-collidine complex.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, long-sleeved lab coat, an acid-resistant apron, and gloves specifically rated for handling HF (e.g., neoprene or nitrile).[2]
-
Ventilation: All work with HF-collidine must be conducted in a certified chemical fume hood.
-
Materials Compatibility: Avoid contact with glass, concrete, and other silica-containing materials. Use compatible materials such as polyethylene, polypropylene, Teflon™, or specialized metal alloys.
-
Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong bases, metals, and oxidizers.[3][9] Containers should be tightly sealed and clearly labeled.
-
Emergency Procedures: Ensure that an HF-specific first aid kit, including calcium gluconate gel, is readily available. All personnel must be trained on emergency procedures for HF exposure.
Conclusion
The hydrogen fluoride-collidine complex is a valuable reagent in chemical synthesis, but its use requires a thorough understanding of its thermal stability and potential decomposition hazards. While direct experimental data for this specific complex is limited, a comprehensive safety assessment can be conducted by drawing analogies from similar amine-HF complexes and employing a suite of thermal analysis techniques. The protocols and theoretical framework presented in this guide provide a solid foundation for the safe handling, characterization, and application of HF-collidine in a research and development setting. A rigorous experimental approach, as outlined, is crucial for ensuring operational safety and process integrity.
References
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MDPI. (2022-06-28). Thermal Stability and the Effect of Water on Hydrogen Fluoride Generation in Lithium-Ion Battery Electrolytes Containing LiPF 6. Retrieved from [Link]
-
WordPress. Hydrogen Fluoride and Amine Complexes (HF-NR3). Retrieved from [Link]
-
orientjchem.org. (2015). Synthesis and thermal characterization of mono and dicationicimidazolium-pyridinium based ionic liquids. Retrieved from [Link]
-
Organic Syntheses Procedure. bis(2,4,6-trimethylpyridine) bromine(i) hexafluorophosphate. Retrieved from [Link]
-
ARIA. Runaway reactions, case studies, lessons learned. Retrieved from [Link]
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RSC Publishing. (1969). Microcalorimetric studies. Heats of complexing of transition metal ions with amino-acids. Retrieved from [Link]
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pH7. The Dangers of Acids and Bases. Retrieved from [Link]
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MDPI. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Retrieved from [Link]
-
Quora. (2017-07-06). Why is it a bad idea to mix inorganic acids and organic acids? Retrieved from [Link]
-
ACS Publications. Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis | Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
ResearchGate. Quantitative Generation of HF from KF and Formation of Amine‐3HF Complexes by Using Cation Exchange Reaction Between KF and Amberlyst 15DRY. Retrieved from [Link]
-
PMC - NIH. Synthesis and Characterization of Quadrupolar-Hydrogen-Bonded Polymeric Ionic Liquids for Potential Self-Healing Electrolytes. Retrieved from [Link]
-
ResearchGate. (2022-06-28). (PDF) Thermal Stability and the Effect of Water on Hydrogen Fluoride Generation in Lithium-Ion Battery Electrolytes Containing LiPF6. Retrieved from [Link]
-
NUS Blog. (2023-03-05). Toxic gases released during the burning of Lithium-ion batteries (HF). Retrieved from [Link]
-
RSC Publishing. (2013-10-22). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Retrieved from [Link]
-
Storemasta Blog. (2023-05-04). Safe practices for storing acids and bases in the workplace. Retrieved from [Link]
-
DTIC. (1976-06-01). Materials for High-Temperature Hydrogen Fluorine Environments. Retrieved from [Link]
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ResearchGate. (PDF) Physical properties of pyridinium ionic liquids. Retrieved from [Link]
-
University of Alberta. Corrosives (Especially Acids and Bases) - AFNS Safety. Retrieved from [Link]
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Universidad de Zaragoza. (2022-02-10). Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. Retrieved from [Link]
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Methodological & Application
Application Note: Protocol for the Deoxyfluorination of Tertiary Alcohols with Hydrogen Fluoride-Collidine
Authored by: Gemini, Senior Application Scientist
Abstract
The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug development and materials science, often imparting unique and desirable physicochemical properties. Tertiary alkyl fluorides, in particular, represent a valuable structural motif. This application note provides a detailed protocol for the deoxyfluorination of tertiary alcohols utilizing a stable, easy-to-handle Hydrogen Fluoride-Collidine complex. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental guide from reagent preparation to product purification, and discuss the critical safety considerations required when handling hydrogen fluoride reagents.
Introduction: The Strategic Value of Tertiary Fluorides
Organofluorine compounds are prevalent in pharmaceuticals and agrochemicals due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[1] Tertiary alkyl fluorides are particularly challenging to synthesize due to the steric hindrance of the carbon center and the propensity for elimination side-reactions under many conditions.[2]
Traditional methods for the deoxyfluorination of alcohols, such as those employing diethylaminosulfur trifluoride (DAST), can be effective but are often limited by thermal instability and a lack of selectivity, especially with tertiary substrates.[3] Reagents based on hydrogen fluoride complexed with an amine base, such as HF-Pyridine (Olah's Reagent) or HF-Collidine, offer a practical and efficient alternative.[4] These reagents serve as a convenient, liquid source of anhydrous HF, mitigating the hazards of handling gaseous hydrogen fluoride while providing a potent nucleophilic fluorinating system.[4] This protocol focuses on the use of 2,4,6-collidine as the amine base, which offers advantages due to its higher boiling point and increased steric hindrance, rendering it a non-nucleophilic base that minimizes side reactions.[5][6]
Mechanistic Rationale: An SN1 Pathway
The fluorination of tertiary alcohols with HF-amine complexes proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. This pathway is favored due to the ability of tertiary alcohols to form relatively stable carbocation intermediates.[4] Understanding this mechanism is key to comprehending the substrate scope and reaction outcomes.
The key steps are:
-
Protonation of the Hydroxyl Group: The highly acidic hydrogen fluoride protonates the alcohol's hydroxyl group, converting it from a poor leaving group (⁻OH) into an excellent leaving group (H₂O).[4]
-
Formation of a Carbocation: The protonated alcohol dissociates, losing a molecule of water to form a planar, sp²-hybridized tertiary carbocation. This is the rate-determining step of the reaction.[7]
-
Nucleophilic Attack by Fluoride: The fluoride ion, present in the HF-collidine complex, acts as a nucleophile and attacks the electrophilic carbocation. Since the carbocation is planar, the fluoride can attack from either face, leading to a racemic or diastereomeric mixture if the carbon center is chiral.[7]
The collidine acts as both a carrier for the HF and a base to scavenge the proton generated during the reaction, driving the equilibrium towards the product.
Critical Safety Precautions: Handling Hydrogen Fluoride
WARNING: Hydrogen fluoride, both as a gas and in solution, is extremely corrosive, toxic, and can cause severe, painful, slow-healing burns. HF penetrates the skin and tissue, causing destruction and decalcification of the underlying bone.[8] Exposure may not be immediately painful. All work must be conducted in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): A complete set of PPE is mandatory. This includes:
-
Chemical splash goggles and a full-face shield.[9]
-
A long-sleeved, chemical-resistant lab coat and an acid-resistant apron (e.g., neoprene or natural rubber).[9]
-
Two pairs of gloves should be worn. An outer pair of heavy-duty nitrile or neoprene gloves over an inner pair of nitrile gloves is recommended.[10]
-
-
Materials: NEVER use glassware. HF attacks silica (glass). All reaction vessels, stirring bars, and transfer implements must be made of HF-resistant plastics such as polyethylene, polypropylene, or Teflon®.
-
Emergency Preparedness: An HF-specific first aid kit must be immediately accessible. This kit must contain calcium gluconate gel. All personnel must be trained in its use before beginning any work. In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and apply calcium gluconate gel while seeking immediate medical attention.[10]
Experimental Protocols
Preparation of the Hydrogen Fluoride-Collidine Reagent
This procedure is analogous to the preparation of the well-documented HF-Pyridine (Olah's Reagent) and must be performed with extreme caution in a chemical fume hood.[4]
Materials:
-
2,4,6-Collidine (anhydrous)
-
Anhydrous Hydrogen Fluoride (lecture bottle)
-
Polyolefin (e.g., polyethylene or polypropylene) bottle with a screw cap
-
Teflon® tubing
-
Dry ice/acetone bath
Procedure:
-
Tare a dry 250 mL polyolefin bottle equipped with a cap that has been fitted with a gas inlet tube and a drying tube outlet.
-
Add 2,4,6-collidine (e.g., 45 g, 0.37 mol) to the bottle.
-
Cool the bottle in a dry ice/acetone bath until the collidine solidifies.
-
Using Teflon® tubing, carefully condense anhydrous hydrogen fluoride (e.g., 85 g, 4.25 mol) from the cylinder into the cooled bottle. The amount of HF added is determined by the change in weight. This creates a reagent that is approximately 35% collidine and 65% HF by weight.
-
CAUTION: This step is highly exothermic. Once the desired amount of HF has been added, remove the bottle from the cylinder. While still in the cooling bath, gently swirl the bottle to allow the solid collidine to dissolve in the liquid HF. Do not allow the mixture to warm rapidly.
-
Once the solid has completely dissolved, the reagent can be allowed to slowly warm to room temperature behind a blast shield. The resulting clear, pale-yellow liquid can be stored in a tightly sealed polyolefin bottle.
General Protocol for the Fluorination of a Tertiary Alcohol
This protocol is adapted from a reliable Organic Syntheses procedure for the fluorination of 1-adamantanol with HF-Pyridine and is directly applicable to HF-Collidine.
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Application Notes & Protocols: Synthesis of Alkyl Fluorides Using Hydrogen Fluoride-Collidine
Foreword: The Strategic Imperative of Fluorination and the Role of HF-Amine Complexes
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by the fluorine atom—such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles—make organofluorine compounds highly valuable as pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] While numerous methods exist for creating carbon-fluorine bonds, the direct use of hydrogen fluoride (HF) as the fluorine source is the most atom-economical approach.[5]
However, anhydrous hydrogen fluoride is a highly toxic, corrosive, and volatile liquid (boiling point: 19.5 °C), posing significant handling challenges.[6][7] To mitigate these hazards while retaining the reagent's synthetic utility, complexes of hydrogen fluoride with amine bases have been developed. These complexes are typically stable, low-volatility liquids that serve as more manageable sources of nucleophilic fluoride.[5][8][9] The most well-known of these is Pyridinium Poly(hydrogen fluoride), or Olah's Reagent (HF-Pyridine), which consists of approximately 70% HF and 30% pyridine.[8][9]
This guide focuses on a related, yet distinct, reagent: Hydrogen Fluoride-Collidine (HF-Collidine) . Collidine (2,4,6-trimethylpyridine) is a sterically hindered and more basic amine compared to pyridine. The use of HF-Collidine can offer unique advantages in certain transformations, potentially influencing reaction selectivity and minimizing side reactions like elimination due to the non-nucleophilic nature of the hindered collidinium counter-ion. This document provides a comprehensive overview of its properties, reaction mechanisms, and detailed protocols for its application in the synthesis of alkyl fluorides, grounded in rigorous safety procedures.
The Reagent: Profile and Advantages of HF-Collidine
Hydrogen Fluoride-Collidine is a complex formed between hydrogen fluoride and 2,4,6-trimethylpyridine.[10] Like its pyridine-based counterpart, it is a liquid reagent that is easier and safer to handle than anhydrous HF.
Key Attributes:
-
Enhanced Safety: The complex has a significantly lower vapor pressure of HF compared to the anhydrous form, reducing the risk of inhalation exposure.[8]
-
Handling and Dosing: As a liquid, it can be accurately measured and dispensed using standard plastic labware (e.g., polyethylene or polypropylene syringes and containers), which is not possible with gaseous HF.
-
Tunable Reactivity: The choice of amine base modulates the acidity and nucleophilicity of the HF complex. The higher basicity of collidine compared to pyridine can influence the reaction environment.
-
Suppression of Side Reactions: The bulky nature of the protonated collidinium ion makes it a poor nucleophile, which can be advantageous in reactions prone to competing substitution or elimination pathways.
The reagent is prepared by carefully condensing anhydrous hydrogen fluoride into cooled, anhydrous collidine, typically in a polyolefin container to prevent corrosion.[11] This process must only be undertaken by trained personnel with specialized equipment and safety protocols in place.
Uncompromising Safety: Handling Hydrogen Fluoride Complexes
WARNING: Hydrogen fluoride is an extremely hazardous substance. HF-Collidine, while safer than anhydrous HF, is still highly corrosive and toxic. Contact with skin or eyes, or inhalation of vapors, can cause severe, painful, and slow-healing burns and may lead to systemic toxicity.[7][12][13] Symptoms from dilute solutions can be delayed for hours.[7]
All work must be conducted with strict adherence to the following safety protocols:
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood designed for use with highly corrosive materials.[12][14] All apparatus must be made of HF-resistant materials, such as polyethylene, polypropylene, or Teflon®. NEVER USE GLASSWARE , as HF aggressively etches glass.[7][15]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.[11][12]
-
Eye/Face Protection: Chemical splash goggles worn in combination with a full-face shield.
-
Hand Protection: Double-gloving is recommended. An inner nitrile glove for dexterity and an outer heavy-duty, HF-resistant glove (e.g., neoprene or butyl rubber).
-
Body Protection: A lab coat, a chemical-resistant apron, long pants, and fully enclosed, chemical-resistant footwear.
-
-
Emergency Preparedness:
-
An eyewash station and safety shower must be immediately accessible.
-
Calcium Gluconate: A tube of 2.5% calcium gluconate gel must be readily available in the immediate work area. All personnel must be trained in its application for skin exposure. In case of exposure, after flushing with copious amounts of water for at least 20 minutes, the gel should be liberally applied to the affected area.[16]
-
Immediate Medical Attention: All exposures, no matter how minor they seem, require immediate professional medical evaluation.[12][16]
-
Core Mechanistic Principles
HF-Collidine is a versatile reagent for two primary transformations leading to alkyl fluorides: the deoxyfluorination of alcohols and the hydrofluorination of alkenes.
Deoxyfluorination of Alcohols
This reaction replaces a hydroxyl (-OH) group with a fluorine atom. The mechanism proceeds via activation of the alcohol by the highly acidic HF complex.
-
Protonation: The hydroxyl group is protonated by HF to form an oxonium ion, converting the poor leaving group (-OH) into an excellent leaving group (H₂O).[17][18]
-
Carbocation Formation: For tertiary and secondary alcohols, the protonated alcohol departs as water, generating a carbocation intermediate. The stability of this intermediate is key to the reaction's success.[9]
-
Fluoride Attack: A fluoride ion from the (HF)nF⁻ poly(hydrogen fluoride) species acts as the nucleophile, attacking the carbocation to form the final alkyl fluoride product.
Hydrofluorination of Alkenes
This reaction involves the addition of hydrogen and fluorine across a double bond. The reaction follows Markovnikov's rule, where the proton adds to the carbon atom that bears the greater number of hydrogen atoms, leading to the more stable carbocation intermediate.[11][19][20]
-
Protonation of the Alkene: The π-bond of the alkene acts as a nucleophile, attacking the proton of the HF complex. This forms a C-H bond and generates a carbocation at the more substituted carbon.
-
Fluoride Attack: The fluoride ion then attacks the carbocationic center to yield the alkyl fluoride product.
Substrate Scope and Data
HF-amine complexes are particularly effective for substrates that can form stable carbocation intermediates.
Table 1: Representative Deoxyfluorination of Alcohols with HF-Pyridine*
| Alcohol Substrate | Product | Yield (%) | Reference |
| Adamantan-1-ol | 1-Fluoroadamantane | 90-92% | |
| Cyclohexanol | Cyclohexyl fluoride | ~80% | [9] |
| 2-Adamantanol | 2-Fluoroadamantane | 85% | [11] |
| Isopropyl alcohol | Isopropyl fluoride | 70% | [11] |
*Data for the well-documented HF-Pyridine (Olah's Reagent) is presented as a close proxy for the expected reactivity of HF-Collidine. Yields are often comparable, with potential differences in side product profiles.
Table 2: Representative Hydrofluorination of Alkenes with HF-Pyridine*
| Alkene Substrate | Product | Yield (%) | Reference |
| Cyclohexene | Cyclohexyl fluoride | 80% | [9] |
| 1-Methylcyclohexene | 1-Fluoro-1-methylcyclohexane | 75% | [11] |
| Styrene | 1-Fluoro-1-phenylethane | 72% | [11] |
*As with Table 1, HF-Pyridine data is used to illustrate the general scope and efficiency of this reaction class.
Field Insights:
-
Alcohols: Tertiary alcohols are excellent substrates due to the formation of stable tertiary carbocations. Secondary alcohols also react well, typically with yields between 70-90%.[9][11] Primary alcohols are generally poor substrates as they form unstable primary carbocations and require much harsher conditions or different reagents.[9]
-
Alkenes: The reaction works best with alkenes that can form stabilized (tertiary, benzylic) carbocations upon protonation. Simple alkenes can also be used effectively.[9]
Experimental Protocols
Note: These are general protocols and may require optimization for specific substrates. All steps must be performed in a certified fume hood using HF-resistant equipment.
Protocol 1: Deoxyfluorination of 1-Adamantanol
Step-by-Step Methodology:
-
Setup: In a fume hood, place a 100 mL polypropylene flask equipped with a Teflon-coated magnetic stir bar into an ice-water bath.
-
Reagent Preparation: To the flask, add 1-adamantanol (e.g., 5.0 g) followed by a suitable solvent like dichloromethane (20 mL).
-
Addition of HF-Collidine: While stirring, slowly add HF-Collidine (e.g., 1.5-2.0 equivalents) to the solution via a polyethylene syringe. An exothermic reaction may be observed; maintain the internal temperature below 10 °C.
-
Reaction: Allow the mixture to stir, gradually warming to room temperature. Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS analysis of quenched aliquots until the starting material is consumed (typically 1-4 hours).
-
Workup - Quenching: Carefully and slowly pour the reaction mixture into a vigorously stirred beaker containing a slurry of crushed ice and saturated sodium bicarbonate solution (200 mL). This neutralizes the excess acid and must be done slowly to control gas evolution.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Wash and Dry: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent using a rotary evaporator. The crude 1-fluoroadamantane can be purified by sublimation or column chromatography on silica gel.
Troubleshooting and Expert Insights
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature moderately. Ensure sufficient equivalents of HF-Collidine are used. |
| Substrate degradation. | The substrate may be unstable to the highly acidic conditions. Perform the reaction at a lower temperature (e.g., -20 °C to 0 °C). | |
| Elimination Side Products | Carbocation undergoes deprotonation. | This is common with secondary alcohols. Using the sterically hindered HF-Collidine can help. Ensure the reaction is not overheated. |
| Polymerization (Alkenes) | Cationic polymerization. | Add the alkene to the HF-Collidine solution at low temperature to maintain a high concentration of the fluorinating agent and minimize alkene-alkene reactions. |
| Difficult Workup | Emulsion formation during extraction. | Add more brine to the aqueous layer to help break the emulsion. If necessary, filter the entire mixture through a pad of Celite. |
Conclusion
Hydrogen Fluoride-Collidine is a potent and effective reagent for the synthesis of alkyl fluorides from alcohols and alkenes. Its primary advantage lies in providing a more manageable and safer alternative to anhydrous HF, while the sterically hindered collidine base can offer unique benefits in controlling selectivity. However, its use is inextricably linked to the severe hazards of hydrogen fluoride. Success with this reagent depends not only on a firm grasp of the chemical principles but also on an unwavering commitment to rigorous safety protocols. When handled with the appropriate care and expertise, HF-Collidine is an invaluable tool for medicinal and materials chemists aiming to incorporate fluorine into their target molecules.
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Olah, G. A., Nojima, M., & Kerekes, I. (1973). Synthetic Methods and Reactions; IV. A Convenient and Economic Method for the Preparation of Tertiary- and Secondary-Alkyl Fluorides from Alcohols with Hydrogen Fluoride-Pyridine Reagent. Synthesis, 1973(12), 779-780. [Link]
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Olah, G. A., & Welch, J. T. (1988). 1-Fluoroadamantane. Organic Syntheses, Coll. Vol. 6, p. 641. [Link]
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Grokipedia. (n.d.). Olah reagent. Retrieved from Grokipedia. [Link]
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Fieser, L. F., & Fieser, M. (1967). n-Hexyl Fluoride. Organic Syntheses, Coll. Vol. 3, p. 465. [Link]
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ETH Zürich. (n.d.). Safe handling of Hydrofluoric acid and Hydrogen fluoride. Retrieved from ETH Zürich. [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). Hydrogen Fluoride (HF) | Medical Management Guidelines. Retrieved from CDC Toxic Substance Portal. [Link]
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Okoromoba, O. E., Han, J., Hammond, G. B., & Xu, B. (2017). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. ACS Catalysis, 7(1), 439-443. [Link]
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Zaragoza, F. (2020, September 4). Alcohols to Alkyl Fluorides, Part 1: Hydrogen Fluoride [Video]. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from Organic Chemistry Portal. [Link]
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ResearchGate. (2013). Hydrogen fluoride-pyridine complex as ~70% hydrogen. Retrieved from ResearchGate. [Link]
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Furuya, T., Kamlet, A. S., & Ritter, T. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6163), 1229-1232. [Link]
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Chen, K., & Lin, S. (2025). Co-catalyzed Hydrofluorination of Alkenes: Photoredox Method Development and Electroanalytical Mechanistic Investigation. Journal of the American Chemical Society. [Link]
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Kitamura, M. (2018). Electrophilic Fluorination Using HF as a Source of Fluorine. Molecules, 23(7), 1648. [Link]
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Zaragoza, F. (2020, September 4). Alcohols to Alkyl Fluorides, Part 4: Sulfonyl Fluorides [Video]. YouTube. [Link]
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GAO Tek. (n.d.). Applications of Hydrogen Fluoride (HF) in Chemical Manufacturing Industry. Retrieved from GAO Tek. [Link]
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Crich, D., & Cai, L. (2009). Reaction of 1,2-orthoesters with HF-pyridine: a method for the preparation of partly unprotected glycosyl fluorides and their use in saccharide synthesis. The Journal of Organic Chemistry, 74(18), 7047-7055. [Link]
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ResearchGate. (2025). Practical and general method for the direct synthesis of alkyl fluorides from alcohols under mild conditions: A reinvestigation. Retrieved from ResearchGate. [Link]
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Microlit. (2021). Industrial Applications of Hydrofluoric Acid. Retrieved from Microlit. [Link]
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ResearchGate. (n.d.). Examples of safe and selective fluorination agents. Retrieved from ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Vinyl fluoride synthesis by fluorination. Retrieved from Organic Chemistry Portal. [Link]
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Sensorex. (2023). Uses and Industrial Applications of Hydrofluoric Acid. Retrieved from Sensorex. [Link]
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Umemoto, T. (2017). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 203, 133-157. [Link]
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California Department of Industrial Relations. (n.d.). Protecting Workers Exposed to Hydrogen Fluoride (HF). Retrieved from DIR.ca.gov. [Link]
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Hagen, A., et al. (2018). Expanding the fluorine chemistry of living systems using engineered polyketide synthase pathways. Nature Chemistry, 10(4), 381-389. [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Fluoride (F- & HF) in Workplace Atmospheres. Retrieved from OSHA.gov. [Link]
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UAB Occupational Health and Safety. (2016). Safe Handling, Storage, and Disposal of Hydrofluoric Acid User's Guide. Retrieved from UAB.edu. [Link]
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ResearchGate. (n.d.). Substrate scope for 18F C-H fluorination. Retrieved from ResearchGate. [Link]
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ResearchGate. (n.d.). From alternate routes to fluorspar (CaF2) or anhydrous HF (aHF) to conversion of fluorspar into a nucleophilic fluorinating agent. Retrieved from ResearchGate. [Link]
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Iminov, D. (2024). Recent Advances on Fluorine Chemistry. Molecules, 29(15), 3456. [Link]
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Application Notes & Protocols: A Step-by-Step Guide for the Hydrofluorination of Alkenes Using HF-Collidine
Introduction: Navigating the Challenges of Alkene Hydrofluorination
The direct addition of a hydrogen and a fluorine atom across a double bond—hydrofluorination—represents a highly atom-economical route to valuable alkyl fluorides, which are pivotal building blocks in pharmaceuticals, agrochemicals, and materials science. However, the unique properties of hydrogen fluoride (HF) present significant synthetic hurdles. Unlike other hydrogen halides, HF is a comparatively weak acid, making the initial protonation of an alkene thermodynamically challenging.[1][2] Furthermore, the resulting carbocation intermediate is often unstable and prone to rearrangement, leading to poor selectivity.[1] The high toxicity and corrosiveness of anhydrous HF also necessitate specialized equipment and extreme caution.[3]
To circumvent these issues, chemists have developed more manageable and safer HF-amine complexes, such as HF-pyridine and triethylamine-tris(hydrofluoride).[2][4] These reagents tame the reactivity of HF while enhancing its nucleophilicity. This guide focuses on the use of HF-collidine (2,4,6-trimethylpyridine), a valuable reagent in this class, providing researchers with a comprehensive framework for its application. Collidine, a sterically hindered and non-nucleophilic base, effectively serves as an HF carrier without competing in the subsequent nucleophilic attack.[5]
The HF-Collidine Reagent: Properties and Handling
The HF-collidine complex is typically a solid or high-boiling liquid, making it significantly easier and safer to handle than gaseous anhydrous HF. It is commercially available, often as a complex with an approximate 1:2 ratio of collidine to HF.[6][7]
Key Properties:
-
Appearance: White to Off-White Solid[6]
-
Storage: Due to its hygroscopic nature and reactivity, it must be stored under an inert atmosphere (e.g., Argon or Nitrogen) at low temperatures (-20°C is recommended), away from moisture and incompatible materials like strong acids and glass.[6][8][9] Containers should be kept tightly sealed.[8][10]
-
Stability: Stable under recommended storage conditions.[8]
Critical Safety Protocols: Working with HF-Amine Reagents
All work involving HF-collidine must be treated with the same gravity as handling concentrated hydrofluoric acid. The fluoride ion can readily penetrate the skin, causing deep tissue damage and potentially fatal systemic toxicity by depleting calcium and magnesium levels in the body.[3][9]
Mandatory Safety Measures:
-
Engineering Controls: All manipulations MUST be performed in a certified chemical fume hood with the sash at the lowest practical height.[11][12] Ensure the fume hood is compatible with acid vapors.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is non-negotiable.[3][11]
-
Eye Protection: Chemical splash goggles and a full-face shield are required.[3][13] Standard safety glasses are insufficient.[11]
-
Body Protection: A long-sleeved lab coat, an acid-resistant apron (neoprene or viton), and full-length pants without exposed skin are mandatory.[3][12]
-
Gloves: Use heavy-duty, HF-resistant gloves (e.g., nitrile, butyl, or viton).[11] It is highly recommended to wear a thin pair of nitrile gloves underneath as a secondary barrier against leaks.[3] Inspect gloves for any pinholes before use.
-
-
Materials: NEVER use glass containers for reactions or storage, as HF aggressively etches glass.[9] All reaction vessels, syringes, and stir bars must be made of HF-resistant plastics like polyethylene, polypropylene, or Teflon.[13][14]
-
Emergency Preparedness:
-
An HF-specific first aid kit, containing calcium gluconate gel, must be immediately accessible. All lab personnel must be trained in its use.
-
Keep a safety shower and eyewash station unobstructed.
-
Inform colleagues when you are performing the reaction. Do not work alone.
-
Mechanism of Action: The Role of Collidine
The hydrofluorination of an alkene with HF-collidine follows a classical Markovnikov addition pathway. The collidine serves as a carrier for HF, moderating its acidity while providing a soluble source of fluoride ions.
-
Alkene Activation: A molecule of HF protonates the alkene at the less substituted carbon, following Markovnikov's rule to generate the more stable carbocation intermediate.
-
Nucleophilic Attack: The fluoride anion (F⁻), present in the HF-collidine complex, acts as the nucleophile and attacks the carbocation, forming the C-F bond.
-
Collidinium Byproduct: The collidine acts as a proton shuttle and is present as the collidinium poly(hydrogen fluoride) salt during the reaction.
// Workflow Alkene -> Carbocation [label="Protonation by HF"]; HF_Collidine -> Fluoride [label="Provides F⁻ Source"]; {rank=same; Carbocation; Fluoride}; Carbocation -> AlkylFluoride [label="Nucleophilic Attack"]; Fluoride -> AlkylFluoride [style=invis]; HF_Collidine -> Collidinium [label="Proton Acceptor"];
// Visual Styling node [style="filled", fillcolor="#FFFFFF", shape=box, rounded=true, penwidth=1.5]; Alkene [bordercolor="#34A853"]; HF_Collidine [bordercolor="#4285F4"]; Carbocation [bordercolor="#EA4335", style="filled,dashed"]; Fluoride [bordercolor="#4285F4"]; AlkylFluoride [bordercolor="#34A853", fillcolor="#E6F4EA"]; Collidinium [bordercolor="#FBBC05"]; edge [color="#5F6368", arrowhead=normal]; } enddot Caption: Markovnikov Hydrofluorination Mechanism.
Experimental Protocol: Hydrofluorination of 1-Phenylcyclohexene
This protocol provides a representative procedure for the hydrofluorination of an alkene using HF-collidine. All steps must be conducted in a chemical fume hood using appropriate plasticware.
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Quantity | Notes |
| 1-Phenylcyclohexene | 158.24 | 1.0 | 158 mg | Substrate |
| HF-Collidine Complex (~1:2) | ~161.20 | 3.0 | 484 mg | Fluorinating Agent (3.0 equivalents) |
| Dichloromethane (DCM), anhydrous | - | - | 5 mL | Reaction Solvent |
| Saturated NaHCO₃ solution | - | - | ~20 mL | For quenching |
| Anhydrous MgSO₄ | - | - | - | Drying agent |
| Plastic Reaction Vial (e.g., FEP) | - | - | 10 mL capacity | Must be HF-resistant |
| Plastic Syringes & Needles | - | - | various | For liquid transfers |
| Teflon-coated Stir Bar | - | - | 1 |
Step-by-Step Procedure:
// Nodes prep [label="1. Preparation\n- Dry plasticware\n- Add stir bar and substrate\n- Purge with N₂"]; dissolve [label="2. Dissolution\n- Add anhydrous DCM\n- Stir until substrate dissolves"]; cool [label="3. Cooling\n- Cool reaction vessel to 0°C\n (ice-water bath)"]; reagent_add [label="4. Reagent Addition\n- Add HF-Collidine portion-wise\n- Maintain 0°C"]; react [label="5. Reaction\n- Stir at 0°C to room temp\n- Monitor by TLC/GC-MS"]; quench [label="6. Quenching\n- Slowly pour into cold NaHCO₃(aq)\n- CAUTION: Gas evolution!"]; extract [label="7. Extraction\n- Transfer to separatory funnel\n- Extract with DCM (3x)"]; dry_filter [label="8. Drying & Filtration\n- Dry combined organic layers (MgSO₄)\n- Filter to remove solid"]; concentrate [label="9. Concentration\n- Remove solvent via rotary evaporation"]; purify [label="10. Purification\n- Purify crude product via\n flash column chromatography"];
// Edges prep -> dissolve; dissolve -> cool; cool -> reagent_add; reagent_add -> react; react -> quench; quench -> extract; extract -> dry_filter; dry_filter -> concentrate; concentrate -> purify;
// Styling prep [bordercolor="#4285F4"]; dissolve [bordercolor="#4285F4"]; cool [bordercolor="#4285F4"]; reagent_add [bordercolor="#EA4335"]; react [bordercolor="#FBBC05"]; quench [bordercolor="#EA4335"]; extract [bordercolor="#34A853"]; dry_filter [bordercolor="#34A853"]; concentrate [bordercolor="#34A853"]; purify [bordercolor="#34A853"]; } enddot Caption: Experimental Workflow for Hydrofluorination.
-
Preparation: To a 10 mL flame-dried plastic reaction vial equipped with a Teflon-coated stir bar, add 1-phenylcyclohexene (158 mg, 1.0 mmol). Seal the vial with a septum cap and purge with dry nitrogen or argon.
-
Dissolution: Add 5 mL of anhydrous dichloromethane (DCM) via syringe and stir the mixture at room temperature until the substrate is fully dissolved.
-
Cooling: Place the reaction vial in an ice-water bath and cool the solution to 0°C.
-
Reagent Addition: Carefully and slowly add the HF-collidine complex (484 mg, 3.0 mmol) to the stirred solution in small portions over 5-10 minutes. Causality Note: Slow, portion-wise addition at low temperature is crucial to control the exothermic nature of the reaction and prevent temperature spikes that could lead to side products.
-
Reaction: Allow the reaction to stir at 0°C for one hour, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 4-12 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by carefully quenching a small aliquot.
-
Quenching: Once the reaction is complete, very slowly pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate (NaHCO₃) solution (~20 mL) with vigorous stirring. Extreme caution is advised as this will generate gas (CO₂) and neutralize the excess acid. Ensure the quench is performed in the fume hood.
-
Extraction: Transfer the quenched mixture to a plastic separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 1-fluoro-1-phenylcyclohexane.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive HF-collidine (degraded by moisture).2. Insufficient reaction time or temperature. | 1. Use freshly opened or properly stored reagent. 2. Allow the reaction to run longer or warm slightly (e.g., to room temperature). Check for substrate consumption by TLC/GC-MS. |
| Formation of Side Products | 1. Reaction temperature too high.2. Carbocation rearrangement.3. Presence of water leading to alcohol formation. | 1. Maintain strict temperature control, especially during addition.2. This is inherent to the substrate; alternative fluorination methods may be needed.[4]3. Ensure all reagents, solvents, and glassware (plasticware) are rigorously dried. |
| Difficult Workup | Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
| Product Degradation | Residual acid during concentration or chromatography. | Ensure the quench was complete. A wash with dilute NaHCO₃ can be repeated. For sensitive products, silica gel can be pre-treated with triethylamine. |
References
- Co-catalyzed Hydrofluorination of Alkenes: Photoredox Method Development and Electroanalytical Mechanistic Investigation - PMC - NIH. (2025).
- Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid - Environment, Health & Safety. University of Wisconsin-Madison.
- Synthesis of Collidine from Dinitrogen via a Tungsten Nitride. (2024). Journal of the American Chemical Society.
- CAS:45725-47-1|Collidine-hydrogen Fluoride Complex (approx 1:2 collidine:HF). (2024). Drug Delivery.
- 2,4,6-Collidine synthesis. ChemicalBook.
- in the chemical literature: addition of HF to alkenes. (2019). YouTube.
- 2,4,6-Collidine for synthesis. CDH Fine Chemical.
- Guidelines for the Safe Use of Hydrofluoric Acid. McGill University.
- Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. (2012).
- Hydrofluorination of Alkenes: A Review. (2020).
- 2,4,6-Collidine Safety D
- Au(I) Catalyzed HF Transfer: Tandem Alkyne Hydrofluorination and Perfluoroarene Functionalization - PMC - NIH.
- 2,4,6-Trimethylpyridine. Wikipedia.
- Safe handling of Hydrofluoric acid and Hydrogen fluoride. ETH Zürich.
- Hydrofluorination of Alkenes: A Review. (2021). PubMed.
- Safe Handling, Storage, and Disposal of Hydrofluoric Acid User's Guide. (2016).
- Hydrofluoric Acid Safe Handling Guidelines.
- Widely Applicable Hydrofluorination of Alkenes via Bifunctional Activation of Hydrogen Fluoride - PMC - NIH.
- Collidine-hydrogen Fluoride Complex (approx 1:2 collidine:HF). LGC Standards.
Sources
- 1. Co-catalyzed Hydrofluorination of Alkenes: Photoredox Method Development and Electroanalytical Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrofluorination of Alkenes: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mcgill.ca [mcgill.ca]
- 4. researchgate.net [researchgate.net]
- 5. 2,4,6-Trimethylpyridine - Wikipedia [en.wikipedia.org]
- 6. CAS:45725-47-1|Collidine-hydrogen Fluoride Complex (approx 1:2 collidine:HF) - Drug Delivery [ebclink.com]
- 7. Buy Online CAS Number 45725-47-1 - TRC - Collidine-hydrogen Fluoride Complex (approx 1:2 collidine:HF) | LGC Standards [lgcstandards.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. ethz.ch [ethz.ch]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. UofR: EH&S: Laboratory Safety: Hydrofluoric Acid [safety.rochester.edu]
- 13. uab.edu [uab.edu]
- 14. Au(I) Catalyzed HF Transfer: Tandem Alkyne Hydrofluorination and Perfluoroarene Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Hydrogen Fluoride-Collidine in Modern Pharmaceutical Synthesis: A Detailed Guide for Researchers
In the landscape of modern pharmaceutical development, the incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The choice of fluorinating agent is therefore a critical decision in the synthetic pathway. Among the arsenal of available reagents, hydrogen fluoride-amine complexes offer a more manageable and often more selective alternative to anhydrous hydrogen fluoride. This guide provides an in-depth exploration of the hydrogen fluoride-collidine (HF-collidine) complex, a reagent of increasing importance for intricate pharmaceutical syntheses. We will delve into the causality behind its use, provide detailed experimental protocols, and offer insights into its advantages over other fluorinating agents.
Understanding the Reagent: Why Hydrogen Fluoride-Collidine?
Hydrogen fluoride-collidine is a complex formed between hydrogen fluoride and 2,4,6-trimethylpyridine (collidine). While structurally similar to the more common HF-pyridine (Olah's reagent), the choice of collidine as the amine base is deliberate and offers distinct advantages rooted in its unique structural and electronic properties.
The Role of Steric Hindrance and Basicity:
2,4,6-collidine is a sterically hindered, non-nucleophilic base.[1] The methyl groups at the 2 and 6 positions of the pyridine ring effectively shield the nitrogen atom, significantly diminishing its nucleophilicity. This characteristic is paramount in many sensitive pharmaceutical syntheses where the amine base should act purely as a proton scavenger and a carrier for HF, without participating in undesired side reactions with electrophilic centers in the substrate. In contrast, pyridine, being less hindered, can sometimes act as a nucleophile, leading to byproducts.
The basicity of collidine (pKa of the conjugate acid ≈ 7.4) is sufficient to complex and solubilize hydrogen fluoride, creating a user-friendly liquid reagent. This complexation tames the extreme reactivity and volatility of anhydrous HF, allowing for more controlled and predictable reactions.[2]
Advantages in Pharmaceutical Synthesis:
-
Enhanced Selectivity: The non-nucleophilic nature of collidine minimizes side reactions, leading to cleaner reaction profiles and higher yields of the desired fluorinated product.
-
Mild Reaction Conditions: HF-collidine can often effect fluorination at or below room temperature, preserving sensitive functional groups commonly found in complex drug molecules.
-
Improved Handling: Compared to anhydrous HF, the HF-collidine complex is a more convenient and safer liquid form of the reagent.
Core Applications and Detailed Protocols
Hydrogen fluoride-collidine is a versatile reagent with applications in several key transformations in pharmaceutical synthesis. The following sections provide detailed protocols for some of its most important uses.
Fluorocyclization of Unsaturated Alcohols: Synthesis of Fluorinated Heterocycles
The synthesis of fluorinated heterocyclic scaffolds is of great interest in medicinal chemistry. HF-collidine can be employed in fluoro-Prins type cyclizations to construct fluorinated tetrahydropyrans and piperidines, which are common motifs in drug candidates. A related reagent system, DMPU/HF, has been shown to be highly effective for this transformation, and the principles are directly applicable to HF-collidine, which can offer similar or enhanced selectivity due to the non-nucleophilic nature of collidine.[3]
Reaction Principle: The reaction proceeds through the activation of an aldehyde by the acidic HF-collidine complex, followed by nucleophilic attack from the homoallylic alcohol to form an oxonium ion. Subsequent intramolecular cyclization generates a carbocationic intermediate which is then trapped by the fluoride ion.
Experimental Protocol: Diastereoselective Synthesis of a 4-Fluorotetrahydropyran Derivative
Materials:
-
Homoallylic alcohol (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Hydrogen Fluoride-Collidine (approx. 70% HF by weight, 3.0 equiv of HF)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Polypropylene or Teflon reaction vessel and magnetic stirrer
Procedure:
-
Reaction Setup: In a polypropylene flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add the hydrogen fluoride-collidine complex (to provide 3.0 equivalents of HF) to the stirred solution. Caution: HF is highly corrosive and toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.
-
Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred, chilled saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Caution: Vigorous gas evolution (CO₂) will occur.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-fluorotetrahydropyran derivative.
Logical Workflow for Fluorocyclization
Caption: Experimental workflow for the synthesis of 4-fluorotetrahydropyrans.
Selective Deprotection of Silyl Ethers
Silyl ethers are ubiquitous protecting groups for hydroxyl functionalities in multi-step pharmaceutical syntheses. Their selective removal is crucial for the successful construction of complex molecules. While various fluoride sources can cleave silyl ethers, HF-amine complexes often offer a milder and more selective alternative to reagents like tetrabutylammonium fluoride (TBAF), which can be strongly basic and cause undesired side reactions.
The Advantage of HF-Collidine in Deprotection:
The choice of silyl ether protecting group dictates its lability. Generally, the order of lability towards acidic fluoride reagents is: Trimethylsilyl (TMS) > Triethylsilyl (TES) > tert-Butyldimethylsilyl (TBS) > Triisopropylsilyl (TIPS) > tert-Butyldiphenylsilyl (TBDPS). The mildly acidic nature of HF-collidine allows for the selective deprotection of a more labile silyl ether in the presence of a more robust one. The non-nucleophilic character of collidine prevents it from attacking other sensitive functional groups in the substrate. For acid-sensitive substrates, using HF-collidine in excess collidine or in a buffered system can further enhance selectivity and prevent degradation.[4]
Experimental Protocol: Selective Deprotection of a TBS Ether in the Presence of a TBDPS Ether
Materials:
-
Substrate containing both TBS and TBDPS ethers (1.0 equiv)
-
Hydrogen Fluoride-Collidine (approx. 70% HF by weight, 1.5 equiv of HF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Polypropylene or Teflon reaction vessel and magnetic stirrer
Procedure:
-
Reaction Setup: In a polypropylene flask, dissolve the silylated substrate (1.0 equiv) in anhydrous THF under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0 °C. Slowly add the HF-collidine complex (to provide 1.5 equivalents of HF).
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor carefully by TLC. The deprotection of the TBS group is typically much faster than that of the TBDPS group.
-
Quenching: Once the starting material is consumed and the desired mono-deprotected product is the major component, quench the reaction by pouring it into a chilled, stirred solution of saturated aqueous NaHCO₃.
-
Workup: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and remove the solvent in vacuo. Purify the residue by flash chromatography to isolate the alcohol.
Reaction Mechanism: Silyl Ether Deprotection
Caption: Mechanism of acid-catalyzed silyl ether deprotection.
Hydrofluorination of Alkenes in Complex Scaffolds
The direct addition of hydrogen fluoride across a double bond is a powerful method for introducing fluorine into a molecule. In the context of complex pharmaceutical intermediates, such as steroids, achieving high regio- and stereoselectivity is crucial. HF-collidine serves as an excellent reagent for this transformation, providing a controlled source of both the proton and the fluoride nucleophile.
Application in Steroid Synthesis:
The fluorination of steroids can significantly impact their biological activity. For example, the introduction of a fluorine atom at the 9α-position of corticosteroids enhances their anti-inflammatory potency. The hydrofluorination of a double bond in a steroid precursor is a key step in the synthesis of such compounds.
Representative Protocol: Hydrofluorination of a Steroidal Alkene
Materials:
-
Steroidal alkene (e.g., a Δ⁹⁻¹¹-steroid derivative) (1.0 equiv)
-
Hydrogen Fluoride-Collidine (large excess)
-
Anhydrous Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Ice-salt bath
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Polypropylene or Teflon reaction vessel
Procedure:
-
Reaction Setup: In a polypropylene vessel, dissolve the steroidal alkene (1.0 equiv) in anhydrous chloroform.
-
Reagent Addition: Cool the solution to -10 °C using an ice-salt bath. Slowly add a large excess of pre-cooled HF-collidine to the solution with efficient stirring.
-
Reaction: Maintain the temperature at -10 °C and stir for several hours. The reaction progress can be monitored by taking aliquots, quenching them in NaHCO₃, extracting, and analyzing by TLC or LC-MS.
-
Quenching: Carefully pour the reaction mixture onto a mixture of crushed ice and excess saturated aqueous NaHCO₃ solution.
-
Workup: Extract the mixture with dichloromethane. Wash the organic layer with water and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography to yield the fluorinated steroid.
Data Summary and Comparison
| Reagent | Key Characteristics | Advantages | Disadvantages |
| HF-Collidine | Sterically hindered, non-nucleophilic base complex | High selectivity, minimal side reactions, good for sensitive substrates | Higher cost than HF-Pyridine, may be less reactive in some cases |
| HF-Pyridine | Less hindered, potentially nucleophilic base complex | Widely used, lower cost, generally good reactivity | Can act as a nucleophile leading to byproducts, may be less selective |
| Et₃N·3HF | Non-aromatic amine complex | Milder than HF-Pyridine, commercially available | Can be less acidic, potentially leading to different reaction pathways |
| TBAF | Quaternary ammonium fluoride | Highly reactive for silyl ether deprotection, anhydrous forms available | Strongly basic, can cause elimination and other side reactions |
Safety Considerations
Working with any hydrogen fluoride source requires stringent safety protocols. HF can cause severe, painful burns that may not be immediately apparent.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and appropriate gloves (e.g., neoprene or nitrile double-gloved).[5]
-
Fume Hood: All manipulations must be performed in a well-ventilated chemical fume hood.
-
Specialized Equipment: Use only polypropylene or Teflon labware, as HF attacks glass and ceramics.
-
Emergency Preparedness: Have an HF-specific first aid kit readily available, including calcium gluconate gel. Ensure all personnel are trained in its use.
-
Quenching: Always quench reactions slowly and carefully with a basic solution like sodium bicarbonate in a well-ventilated area to control gas evolution.
Conclusion
Hydrogen fluoride-collidine is a valuable and highly selective reagent in the pharmaceutical chemist's toolkit. Its unique combination of controlled acidity and a non-nucleophilic base makes it particularly well-suited for complex syntheses where the preservation of sensitive functional groups is paramount. By understanding the principles behind its reactivity and adhering to strict safety protocols, researchers can effectively leverage HF-collidine to construct novel fluorinated drug candidates with enhanced properties. The detailed protocols and mechanistic insights provided in this guide serve as a foundation for the successful application of this powerful reagent in pharmaceutical research and development.
References
-
Olah, G. A., Welch, J. T., Vankar, Y. D., Nojima, M., Kerekes, I., & Olah, J. A. (1979). Synthetic methods and reactions. 63. Pyridinium poly(hydrogen fluoride) (30% pyridine-70% hydrogen fluoride): a convenient reagent for organic fluorination reactions. The Journal of Organic Chemistry, 44(22), 3872–3881. ([Link])
-
2,4,6-Trimethylpyridine - Wikipedia. ([Link])
-
Chemoselective Deprotection of Triethylsilyl Ethers - PMC. ([Link])
-
Selective Synthesis of Monofluorinated Compounds Applying Amine/HF Reagents | Request PDF. ([Link])
-
PJ Nicholoff Steroid Protocol. ([Link] Nicholoff Steroid Protocol)
-
PJ Nicholoff Steroid Protocol - Parent Project Muscular Dystrophy (PPMD). ([Link])
-
Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid - Environment, Health & Safety. ([Link])
-
Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride - PMC. ([Link])
-
Hydrogen fluoride-pyridine complex as ~70% hydrogen - ResearchGate. ([Link])
- CN105585518A - Gemifloxacin intermediate preparation method - Google P
-
Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - PMC. ([Link])
-
A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor - Organic Chemistry Portal. ([Link])
-
Hydrogen Fluoride and Amine Complexes (HF-NR3) - Wordpress. ([Link])
-
α-Fluorination of carbonyls with nucleophilic fluorine | Request PDF. ([Link])
-
Do I need to work up HF-Pyridine TBS deprotection? Or can I throw it on the column? ([Link])
-
Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF - PMC. ([Link])
-
(R)-7-(Azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Hydrochloride - ResearchGate. ([Link])
-
Recent Advances on Fluorine Chemistry - PMC. ([Link])
-
Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. ([Link])
-
Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed. ([Link])
-
Fluorinated steroids and their derivatives - United Arab Emirates University. ([Link])
- US5776944A - 7-(4-aminomethyl-3-methyloxyiminopyrroplidin-1-yl)
-
Safe handling of Hydrofluoric acid and Hydrogen fluoride - ETH Zürich. ([Link])
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- 3. Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US20100076193A1 - process for the preparation of gemifloxacin - Google Patents [patents.google.com]
Application Notes and Protocols for Reactions Involving Hydrogen Fluoride-Collidine
Foreword: Navigating the Complexities of Modern Fluorination Chemistry
In the landscape of pharmaceutical and agrochemical development, the strategic introduction of fluorine atoms into molecular scaffolds remains a cornerstone for modulating physicochemical and biological properties. Among the repertoire of fluorinating agents, Hydrogen Fluoride (HF) complexes with organic bases, such as pyridine (Olah's Reagent) and collidine, offer a tunable and often more selective alternative to anhydrous hydrogen fluoride.[1] This guide provides a comprehensive overview of the experimental setup for reactions involving the Hydrogen Fluoride-Collidine complex (HF-collidine), a reagent valued for its efficacy in various synthetic transformations.
This document is crafted for researchers, scientists, and drug development professionals, assuming a foundational knowledge of synthetic organic chemistry. The protocols and insights shared herein are grounded in established safety procedures and best practices, emphasizing the causality behind experimental choices to ensure both successful outcomes and, paramountly, the safety of the practitioner.
The Reagent: Understanding Hydrogen Fluoride-Collidine
The HF-collidine complex, typically a formulation of 2,4,6-trimethylpyridine and hydrogen fluoride, serves as a user-friendly source of nucleophilic fluoride.[2] Collidine, a sterically hindered and basic amine, complexes with HF to temper its extreme acidity and corrosiveness, making it a more manageable reagent for standard laboratory settings compared to anhydrous HF.[1][2] The complex typically exists as a liquid, facilitating its handling and dispensing.
Causality of Reagent Choice: The selection of collidine over pyridine is often dictated by the specific substrate and desired reaction outcome. The increased basicity and steric bulk of collidine can influence the reactivity and selectivity of the fluoride ion, potentially offering advantages in preventing side reactions with acid-sensitive functional groups.
Uncompromising Safety: The Cornerstone of HF Chemistry
Hydrogen fluoride, even when complexed, is an extremely hazardous substance that demands rigorous safety protocols.[3][4] Its corrosive nature is coupled with a severe systemic toxicity upon contact with skin, inhalation, or ingestion.[5][6] A delayed onset of symptoms can mask the severity of an exposure, making immediate and appropriate first aid critical.[6][7]
Pillar of Trustworthiness: A Self-Validating Safety System
Every experiment involving HF-collidine must be preceded by a thorough risk assessment and the establishment of a robust safety plan. This includes ensuring all personnel are trained on the specific hazards and emergency procedures.
Mandatory Safety Workflow:
Caption: Mandatory Safety Workflow for HF-Collidine Reactions.
Personal Protective Equipment (PPE)
A non-negotiable aspect of handling HF-collidine is the use of appropriate PPE to protect the entire body.[7]
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving is mandatory. An outer glove of Viton™, butyl rubber, or neoprene over an inner nitrile glove. | Provides robust chemical resistance. The inner glove offers protection in case the outer glove is breached. Always check the manufacturer's glove selection guide.[7] |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and fumes. |
| Body Protection | A lab coat and a chemically resistant apron (natural rubber, neoprene, or Viton™).[7] | Provides a barrier against spills. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Engineering Controls
All manipulations of HF-collidine must be conducted within a certified chemical fume hood.[3][8] An emergency shower and eyewash station must be readily accessible and tested regularly.[8]
Materials and Equipment: A Foundation for Success
The corrosive nature of HF dictates the choice of reaction vessels and equipment. Glassware is strictly prohibited as HF reacts with silica.[4]
| Item | Compatible Materials | Incompatible Materials | Rationale |
| Reaction Vessels | Polyethylene (PE), polypropylene (PP), Teflon™ (PTFE), or other fluorinated polymers.[3][7] | Glass, ceramics, concrete, metals (unless specifically rated for HF service).[4][7] | Prevents vessel failure due to chemical attack. |
| Stirring | Teflon™-coated magnetic stir bars. | Uncoated metal stir bars. | Ensures chemical inertness. |
| Syringes/Cannulas | All-plastic syringes or syringes with Teflon™-tipped plungers. Polyethylene or PTFE tubing for transfers. | Glass syringes, metal needles (unless specified for HF). | Prevents corrosion and contamination. |
| Storage | Original manufacturer's container or bottles made of PE, PP, or Teflon™, stored separately from incompatible materials.[7] | Any container made of glass or metal.[7] | Ensures long-term stability and prevents leakage. |
Experimental Protocol: Hydrofluorination of an Alkene
This protocol details a representative hydrofluorination of an alkene using HF-collidine. The principles can be adapted for other transformations such as deprotection or halogen exchange reactions.
Reaction Scheme: A general representation of the hydrofluorination of an alkene.
Caption: Simplified Hydrofluorination Mechanism.
Reagents and Stoichiometry
| Reagent | Molar Eq. | Purpose |
| Alkene Substrate | 1.0 | Starting Material |
| HF-Collidine | 1.5 - 3.0 | Fluoride Source |
| Dichloromethane (DCM) | - | Solvent |
| Saturated NaHCO₃ solution | - | Quenching Agent |
Step-by-Step Procedure
-
Preparation: Under an inert atmosphere (Nitrogen or Argon) in a chemical fume hood, add the alkene substrate (1.0 eq) to a dry polypropylene or Teflon™ reaction vessel equipped with a Teflon™-coated stir bar.
-
Dissolution: Add anhydrous dichloromethane as the solvent.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial for controlling the initial exotherm upon addition of the HF-collidine.
-
Reagent Addition: Slowly add the HF-collidine complex (1.5-3.0 eq) dropwise to the cooled, stirred solution.[9] The rate of addition should be carefully controlled to maintain the internal temperature below 5-10 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-16 hours, monitoring by TLC or LC-MS.[9]
-
Quenching: This is a critical and potentially hazardous step. Cool the reaction mixture back to 0 °C. Very slowly and carefully, add saturated aqueous sodium bicarbonate solution dropwise with vigorous stirring.[9] Be prepared for gas evolution (CO₂). The quench should be performed until the gas evolution ceases and the aqueous phase is basic.
-
Work-up: Transfer the biphasic mixture to a polypropylene separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2x).
-
Washing: Combine the organic layers and wash with 1M HCl to remove collidine, followed by a water wash.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Expert Insight: The slow, controlled quenching at low temperatures is paramount to safely neutralize the excess HF and prevent a dangerous exotherm and pressure buildup. For substrates sensitive to aqueous basic conditions, alternative quenching methods, such as the use of hexamethyldisiloxane or TMSOMe, can be considered, which generate volatile byproducts.[10]
Data Presentation and Expected Outcomes
The yield and purity of the desired fluoroalkane will be substrate-dependent. It is essential to characterize the final product thoroughly using techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
| Substrate Example | Reaction Time (h) | Yield (%) |
| 1-Octene | 12 | 70-80% |
| Cyclohexene | 16 | 65-75% |
Note: Yields are indicative and may vary based on experimental conditions and scale.
Troubleshooting and Field-Proven Insights
-
Low Conversion: If the reaction stalls, consider increasing the equivalents of HF-collidine or the reaction temperature. However, any modification should be approached with caution and a reassessment of the risks.
-
Side Product Formation: The formation of elimination or rearrangement byproducts can occur, especially with substrates prone to forming unstable carbocations. Running the reaction at lower temperatures may mitigate these side reactions.
-
Difficult Work-up: For highly water-soluble products, a continuous liquid-liquid extraction may be necessary. Adjusting the pH of the aqueous phase during work-up can also aid in product separation.[10]
Conclusion
The Hydrogen Fluoride-Collidine complex is a potent and valuable reagent in modern organic synthesis. Its successful and safe implementation hinges on a deep understanding of its reactivity, a meticulous approach to safety protocols, and the correct choice of materials and experimental setup. By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely leverage the power of HF-collidine to advance their scientific objectives.
References
-
Wei, L., et al. (2017). A ratiometric fluorescent probe for hydrogen sulfide in living cells based on a fluorine-containing rhodamine dye. Sensors and Actuators B: Chemical, 241, 1133-1139. [Link]
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Olah, G. A., & Watkins, M. (1978). 1-Fluoroadamantane. Organic Syntheses, 58, 75. [Link]
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Eurofluor. (n.d.). Recommendation on materials of construction for anhydrous hydrogen fluoride (AHF) and hydrofluoric acid solutions (HF). [Link]
-
German, L., & Zemskov, S. (Eds.). (1990). New Fluorinating Agents in Organic Synthesis. Springer-Verlag. [Link]
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Purdue University. (n.d.). Instructions for HF-Reaction Apparatus Type I. [Link]
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Huang Lab, Michigan State University. (2017). Standard Operating Procedures. [Link]
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University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety. [Link]
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American Chemistry Council. (n.d.). Emergency Responders and Medical Personnel First Aid Guidelines for Anhydrous Hydrogen Fluoride (AHF) and Hydrofluoric Acid (HF). [Link]
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GAO Tek Inc. (n.d.). Applications of Hydrogen Fluoride (HF) in Chemical Manufacturing Industry. [Link]
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Eurofluor. (n.d.). Guidelines in case of exposure with hydrogen fluoride (AHF) and hydrofluoric acid (HF). [Link]
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University of Toronto. (n.d.). Hydrogen Fluoride Protocol. Environmental Health & Safety. [Link]
-
Rothenberg, G., Royz, M., Arrad, O., & Sasson, Y. (1999). In situ generation and synthetic applications of anhydrous hydrogen fluoride in a solid-liquid biphasic system. Journal of the Chemical Society, Perkin Transactions 1, 1491-1494. [Link]
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NASA. (n.d.). Selection of Compatible Materials for Use with Fluorine. [Link]
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INIS-IAEA. (n.d.). In hydrofluoric acid corrosion-resistant materials. [Link]
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ETH Zürich. (n.d.). Safe handling of Hydrofluoric acid and Hydrogen fluoride. [Link]
-
Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. [Link]
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American Chemistry Council. (n.d.). Emergency Responders and Medical Personnel First Aid Guidelines for Anhydrous Hydrogen Fluoride (AHF) and Hydrofluoric Acid (HF). [Link]
-
Reddit. (2025, January 7). Do I need to work up HF-Pyridine TBS deprotection? Or can I throw it on the column? [Online forum post]. r/Chempros. [Link]
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Navigating the Fluorination Frontier: A Guide to the Large-Scale Synthesis with Hydrogen Fluoride-Collidine
Introduction: The Power and Peril of HF-Collidine in Modern Synthesis
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Among the arsenal of fluorinating agents, Hydrogen fluoride-amine complexes, such as Hydrogen fluoride-collidine (HF-collidine), offer a potent and often selective means of deoxyfluorination and other nucleophilic fluorination reactions. While highly effective at the laboratory scale, the transition to large-scale synthesis introduces a host of challenges that demand meticulous planning, robust engineering controls, and an unwavering commitment to safety.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the critical considerations for the large-scale application of HF-collidine. Moving beyond a simple recitation of steps, this document delves into the causality behind the protocols, emphasizing a "Safety by Design" approach to ensure both successful synthesis and the protection of personnel and the environment.
Section 1: Foundational Principles - Understanding the Reagent
Hydrogen fluoride-collidine is a complex formed between the powerful, yet hazardous, hydrogen fluoride (HF) and the sterically hindered organic base, 2,4,6-collidine. This complexation tames the extreme volatility and corrosivity of anhydrous HF, rendering it a more manageable liquid reagent for organic synthesis.[1]
Key Properties and Mechanistic Insights:
-
Nucleophilicity and Basicity: The collidine serves as a carrier for the fluoride ion, which acts as the nucleophile in deoxyfluorination reactions. The basicity of collidine also plays a crucial role in scavenging the protons generated during the reaction.
-
Reaction Mechanism (Deoxyfluorination): The reaction of an alcohol with HF-collidine typically proceeds through the protonation of the hydroxyl group by HF, forming a good leaving group (water). The fluoride ion then displaces the leaving group in an S(_N)1 or S(_N)2 fashion, depending on the substrate.
-
Thermal Considerations: The formation of the HF-collidine complex is a highly exothermic process. This is a critical consideration for large-scale preparation, as the heat generated must be effectively managed to prevent uncontrolled temperature increases.
Section 2: Safety First - A Non-Negotiable Prerequisite
The use of HF-collidine on any scale, and particularly on a large scale, is predicated on a deep understanding and respect for its inherent hazards. Hydrogen fluoride is a highly toxic and corrosive substance that can cause severe, painful burns and systemic toxicity.[2][3][4][5] Collidine is also a hazardous substance, being flammable and toxic.[6]
2.1. Process Hazard Analysis (PHA):
Before any large-scale synthesis is undertaken, a thorough Process Hazard Analysis (PHA) is mandatory.[7][8][9] This systematic evaluation should identify potential hazards, assess the risks, and establish robust control measures.
2.2. Engineering Controls:
Passive safety measures are the first line of defense in any large-scale operation involving HF-collidine.
-
Dedicated and Ventilated Enclosures: All operations, from reagent preparation to reaction workup, must be conducted in a well-ventilated, dedicated area. For large-scale operations, this typically means a walk-in fume hood or a fully contained reactor system with appropriate scrubbing for exhaust gases.[2][10]
-
Materials of Construction: Hydrogen fluoride is highly corrosive to many common materials, including glass and many metals.[3][11] Reactors, transfer lines, and other equipment must be constructed from compatible materials.
| Material | Compatibility with HF-Collidine |
| Metals | |
| Hastelloy-C | Excellent |
| Monel | Excellent |
| Stainless Steel (316, 304) | Good to Limited (risk of corrosion) |
| Carbon Steel | Poor (risk of hydrogen embrittlement) |
| Plastics/Polymers | |
| Polytetrafluoroethylene (PTFE) | Excellent |
| Polyvinylidene fluoride (PVDF) | Excellent |
| Polypropylene (PP) | Good (at lower temperatures) |
| Polyethylene (PE) | Good (at lower temperatures) |
| Glass | |
| Borosilicate Glass | NOT Recommended (etched by HF) |
Data synthesized from multiple sources.[12][13]
2.3. Personal Protective Equipment (PPE):
A comprehensive PPE protocol is essential for all personnel involved in the handling of HF-collidine.[2][4]
| Body Part | Required PPE |
| Eyes and Face | Chemical splash goggles and a full-face shield. |
| Hands | Double gloving with a heavy-duty, HF-resistant outer glove (e.g., neoprene or nitrile) over a thinner nitrile inner glove. |
| Body | An acid-resistant, flame-retardant lab coat or chemical suit, along with long pants and fully enclosed chemical-resistant boots. |
| Respiratory | A full-face respirator with an appropriate acid gas cartridge should be readily available for emergency situations. |
2.4. Emergency Preparedness:
-
Calcium Gluconate: An ample supply of 2.5% calcium gluconate gel must be readily available in all areas where HF-collidine is handled. This is the primary first aid treatment for skin exposure to HF.[3][4]
-
Safety Showers and Eyewash Stations: These must be located in the immediate vicinity of the work area and tested regularly.[4]
-
Spill Kits: Spill kits specifically designed for HF, containing materials like calcium carbonate or other acid-neutralizing agents, must be readily accessible. Do not use silica-based absorbents , as they will react with HF to produce toxic silicon tetrafluoride gas.[2]
Section 3: Large-Scale Synthesis Protocol - From Planning to Product
The following sections outline a generalized protocol for a large-scale deoxyfluorination reaction using HF-collidine. Specific parameters will need to be optimized for each particular substrate and reaction.
3.1. Reagent Preparation (At Scale):
The preparation of the HF-collidine reagent itself is a critical and hazardous step.
-
Reactor Setup: A jacketed reactor made of a compatible material (e.g., Hastelloy-C) with overhead stirring, a temperature probe, and a nitrogen inlet is required. The reactor should be connected to a scrubber system to neutralize any escaping HF vapors.
-
Procedure:
-
Charge the reactor with the required amount of 2,4,6-collidine under an inert atmosphere.
-
Cool the collidine to 0-5 °C using the reactor jacket.
-
Slowly and cautiously add anhydrous hydrogen fluoride to the cooled, stirred collidine. The addition rate must be carefully controlled to manage the exothermic reaction and maintain the desired temperature.
-
Once the addition is complete, the reagent is ready for use.
-
3.2. Deoxyfluorination Reaction:
Caption: Workflow for Large-Scale Deoxyfluorination.
-
Procedure:
-
Cool the prepared HF-collidine reagent to the desired reaction temperature (this is substrate-dependent and must be determined through laboratory-scale experiments).
-
Slowly add a solution of the alcohol substrate in a compatible solvent to the HF-collidine reagent. The addition rate should be controlled to maintain the reaction temperature.
-
Monitor the reaction progress by taking aliquots (with extreme care) and analyzing them by appropriate methods (e.g., TLC, GC, HPLC).
-
Upon completion, proceed to the workup phase.
-
3.3. Workup and Quenching (At Scale):
Quenching a large volume of an HF-collidine reaction is a hazardous operation that must be carefully planned and executed.
-
Quenching Solution: A cooled, stirred, and buffered aqueous solution (e.g., saturated sodium bicarbonate or a phosphate buffer) in a separate, appropriately sized quenching vessel is required.
-
Procedure:
-
Slowly transfer the reaction mixture to the quenching vessel. The rate of addition must be carefully controlled to manage the exothermic neutralization and gas evolution (CO(_2)).
-
After the quench is complete, allow the mixture to separate into aqueous and organic layers.
-
Separate the layers.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over a suitable drying agent (e.g., MgSO(_4) or Na(_2)SO(_4)).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
3.4. Purification:
The crude product can be purified by standard large-scale techniques such as distillation or crystallization, depending on its physical properties.
Section 4: Waste Management - A Cradle-to-Grave Responsibility
The management of waste streams from HF-collidine reactions is a critical aspect of the overall process. All waste containing fluoride must be treated as hazardous.
Caption: HF Waste Stream Treatment Workflow.
-
Aqueous Waste: The primary method for treating aqueous fluoride waste is through precipitation as calcium fluoride (CaF(_2)), which is insoluble.[11][14]
-
Combine all aqueous waste streams in a suitable treatment tank.
-
Slowly add a slurry of calcium hydroxide (Ca(OH)(_2)) or a solution of calcium chloride (CaCl(_2)) with stirring.
-
Monitor the pH and adjust as necessary.
-
Allow the precipitated CaF(_2) to settle.
-
Filter the mixture to separate the solid CaF(_2) from the treated water.
-
The solid CaF(_2) cake must be disposed of as hazardous waste according to local regulations.
-
The treated water should be analyzed for residual fluoride content before being discharged.
-
-
Organic Waste: Organic waste streams should be collected and disposed of through a licensed hazardous waste management company.
-
Solid Waste: All solid waste, including contaminated PPE, spill cleanup materials, and empty reagent containers, must be disposed of as hazardous waste.[4][5]
Section 5: Conclusion - A Commitment to Excellence and Safety
The large-scale synthesis with Hydrogen fluoride-collidine is a powerful tool for the production of valuable fluorinated compounds. However, its successful and responsible implementation hinges on a thorough understanding of the associated hazards and the implementation of robust safety protocols and engineering controls. By adopting a "Safety by Design" philosophy and adhering to the principles outlined in this guide, researchers and drug development professionals can confidently and safely navigate the challenges of scaling up these important reactions.
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- Salehi Marzijarani, N., et al. (n.d.). One-Step Synthesis of 2-Fluoroadenine Using Hydrogen Fluoride Pyridine in a Continuous Flow Operation. ResearchGate. [URL: https://www.researchgate.
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- Park, J. H., et al. (2016). Treatment of Hydrogen Fluoride Generated from the F-gases Decomposition Processes. [URL: https://www.researchgate.net/publication/311634688_Treatment_of_Hydrogen_Fluoride_Generated_from_the_F-gases_Decomposition_Processes]
- Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. ResearchGate. [URL: https://www.researchgate.net/publication/336828551_Deoxyfluorination_of_Carboxylic_Acids_with_CpFluor_Access_to_Acyl_Fluorides_and_Amides]
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Application Notes & Protocols: Hydrogen Fluoride-Collidine for Advanced Peptide Deprotection
Introduction: Navigating the Final Frontier of Boc-SPPS
In the landscape of solid-phase peptide synthesis (SPPS), the Boc/Bzl strategy remains a powerful and reliable method for constructing complex polypeptides, particularly those challenging to produce via Fmoc-based chemistry.[1] The culmination of this strategy is the "global deprotection" step, where the final peptide is simultaneously cleaved from the solid support and stripped of its side-chain protecting groups.[2][3] For decades, anhydrous hydrogen fluoride (HF) has been the reagent of choice for this task due to its potent acidity and excellent solvent properties for peptides.[2][4]
However, the very strength of anhydrous HF is also its primary drawback. The standard cleavage proceeds via a harsh SN1 mechanism, generating highly reactive carbocations from the protecting groups.[1][3] These carbocations are notorious for causing a host of deleterious side reactions, such as the alkylation of nucleophilic residues like Tryptophan, Tyrosine, and Methionine, compromising the purity and yield of the final product.[3][4]
This guide details the use of a modified HF reagent, Hydrogen Fluoride-Collidine , as a sophisticated alternative to neat anhydrous HF. By forming a complex with a sterically hindered organic base like 2,4,6-collidine, the extreme acidity of HF is tempered. This modulation allows for a more controlled deprotection, favoring a gentler SN2 mechanism for many protecting groups, thereby minimizing carbocation-mediated side reactions.[4] We will explore the mechanistic rationale, provide a comparative analysis of deprotection reagents, and present a detailed protocol grounded in the principles of modified HF cleavage.
The Mechanistic Dichotomy: Controlling Deprotection Pathways
The success of a global deprotection strategy hinges on understanding and controlling the underlying reaction mechanism. The choice between a harsh, SN1-dominant pathway and a milder, SN2-driven process is determined by the acidity of the reaction medium.
-
The SN1 Pathway (High Acidity): In neat anhydrous HF, the Hammett acidity function (H₀) is extremely low (≈ -11). This superacidic environment protonates the benzyl-based protecting groups, leading to their unimolecular dissociation to form stable benzyl carbocations. These electrophilic species are then free to attack sensitive residues on the peptide chain. While effective at removing even the most stubborn protecting groups, this pathway necessitates a high concentration of "scavenger" molecules to intercept the carbocations.[3][4]
-
The SN2 Pathway (Modified Acidity): By introducing a weak base such as dimethyl sulfide (DMS), pyridine, or collidine, the acidity of the HF solution is significantly reduced (H₀ ≈ -5).[4] In this "low acidity" environment, the protecting groups are still protonated, but the energy barrier for carbocation formation is higher. Instead, the conjugate base of the acid or an added nucleophile (like the sulfide) can directly attack the benzylic carbon, displacing the protected group in a single concerted step.[4] This SN2 mechanism avoids the generation of free carbocations, leading to a cleaner cleavage for many common protecting groups.[4]
The HF-Collidine reagent is designed to leverage this SN2 pathway. Collidine, as a hindered base, moderates the protonating power of HF without being readily alkylated itself, creating an ideal environment for gentle and selective deprotection.
Figure 1. Mechanistic pathways for HF-mediated deprotection.
Comparative Analysis of Deprotection Reagents
Choosing the right deprotection reagent is critical and depends on the peptide sequence, the protecting groups used, and the available laboratory infrastructure. HF-Collidine fits into a category of modified reagents that balance efficacy with safety and selectivity.
| Reagent | Primary Mechanism | Key Advantages | Key Disadvantages | Required Apparatus |
| Anhydrous HF | SN1 | Highly effective for all protecting groups, including Arg(Tos). Well-established protocols. | Promotes carbocation side reactions. Extremely toxic and corrosive. | Specialized Kel-F/Teflon HF Line[4] |
| HF-Collidine / HF-Pyridine | SN2 | Minimizes carbocation formation. Gentler on sensitive residues. Can be handled as a liquid reagent. | May not cleave highly resistant groups like Arg(Tos) or Cys(Meb). Still highly toxic. | Specialized Kel-F/Teflon HF Line |
| TFMSA / TFA | SN1 | Does not require a specialized HF apparatus.[5] | Prone to side reactions; products can be difficult to purify due to salt formation.[5] | Standard Glassware |
| TMSOTf / TFA | SN1 / SN2 | Does not require an HF apparatus; produces fewer side reactions than TFMSA.[5] | Reagent is expensive and moisture-sensitive. | Standard Glassware |
The Indispensable Role of Scavengers
Regardless of whether a high or low acidity HF protocol is used, the inclusion of scavengers is mandatory . Even in an SN2-favored environment, some level of carbocation formation can occur, particularly from the N-terminal Boc group. Scavengers are nucleophilic compounds that are more reactive towards carbocations than the amino acid side chains, effectively "scavenging" them before they can cause damage.[3]
| Scavenger | Target Residue(s) Protected | Typical Concentration (v/v) | Notes |
| Anisole | Trp, Tyr | 5-10% | Prevents alkylation by benzyl and t-butyl cations. |
| p-Cresol | Tyr, Trp | 5-10% | Effective scavenger for various carbocations.[2] |
| p-Thiocresol | Trp(For) | 1-2% | Specifically aids in the removal of the formyl protecting group from Tryptophan.[4] |
| Dimethyl Sulfide (DMS) | Met, Cys | 10-65% | Reduces Met oxidation and can serve as a weak base to lower HF acidity.[2][4] |
| 1,2-Ethanedithiol (EDT) | Trp | 1-2% | Protects the indole ring of Tryptophan from modification. |
Protocol: Global Deprotection & Cleavage
This protocol describes a two-stage "Low-High" HF procedure, which is the gold standard for peptides containing a mix of sensitive and resistant protecting groups. An HF-Collidine reagent would be analogous to the "Low-HF" step. For peptides without highly resistant groups (e.g., Arg(Tos)), a single-step cleavage using a modified HF reagent may suffice.
CRITICAL SAFETY WARNING: Anhydrous Hydrogen Fluoride is extremely toxic, corrosive, and can cause severe, delayed-onset burns that can be fatal.[1][6][7] This procedure must only be performed by trained personnel in a dedicated, scrubber-equipped fume hood using a specialized, HF-resistant apparatus (Kel-F or Teflon).[4][7] A comprehensive risk assessment must be completed, and an HF-specific first aid kit containing calcium gluconate gel must be immediately accessible.[4][6][8] Never work alone when handling HF.[6]
Materials & Reagents
-
Peptide-Resin (dried under high vacuum over KOH or P₂O₅).
-
Anhydrous Hydrogen Fluoride (Matheson Gas).[4]
-
HF Cleavage Apparatus (e.g., from Peptide Institute or CS Bio).[1]
-
Scavenger Cocktail: A pre-chilled mixture. Example for 1g of resin: p-cresol (1.0 mL), dimethyl sulfide (6.5 mL).[4] Adjust based on peptide sequence.
-
Collidine or Pyridine (for modified HF preparation).
-
Diethyl ether (peroxide-free, chilled to -20°C).
-
Acetonitrile, Water (HPLC grade), TFA (for purification).
-
Personal Protective Equipment (PPE): Acid-resistant apron, face shield, chemical splash goggles, long neoprene or viton gloves over nitrile gloves.[8][9][10]
Experimental Workflow
Figure 2. General workflow for HF-mediated peptide cleavage.
Step-by-Step Procedure
-
Pre-Cleavage Preparation: Ensure the N-terminal Boc group has been removed with TFA.[1] Dry 0.2-0.5 g of peptide-resin under high vacuum for at least 4 hours.
-
Apparatus Setup: Assemble the HF apparatus according to the manufacturer's instructions in a certified fume hood. Perform a leak check.
-
Loading the Vessel: Place the dried peptide-resin and a Teflon-coated stir bar into the Kel-F reaction vessel. Add the pre-chilled scavenger cocktail.
-
Cooling: Seal the vessel and cool it to -78°C using a dry ice/acetone bath.
-
Step 1: "Low-HF" Deprotection (SN2 Phase):
-
This step is analogous to using a pre-formed HF-Collidine reagent.
-
Distill approximately 2.5 mL of HF per gram of resin into the reaction vessel.[4]
-
Transfer the reaction vessel to a 0°C ice-water bath. Allow the mixture to stir for 2 hours at 0°C.[4] This step removes most benzyl-based protecting groups via the SN2 mechanism.
-
-
Intermediate HF Removal: After 2 hours, re-cool the vessel to -78°C and carefully evaporate the HF and DMS under vacuum, trapping the effluent in a base scrubber.
-
Step 2: "High-HF" Deprotection (SN1 Phase):
-
This step is required only for highly resistant groups like Arg(Tos) or for cleavage from certain linkers.
-
Re-cool the vessel containing the resin to -78°C.
-
Distill a larger volume of HF (approx. 8-10 mL per gram of resin) into the vessel.
-
Return the vessel to the 0°C bath and stir for an additional 1-1.5 hours.[4]
-
-
Final HF Evaporation: Cool the vessel to -5°C to 0°C and slowly evaporate the HF under vacuum. Open the vacuum valve gradually to prevent the resin from "bumping" into the trap.[1]
-
Peptide Precipitation & Work-up:
-
Once all HF is removed, carefully unseal the reaction vessel inside the hood.
-
Add 20-30 mL of ice-cold diethyl ether to the resin/peptide mixture to precipitate the crude peptide.
-
Transfer the resulting slurry to a centrifuge tube. Wash the resin 2-3 times with cold ether to remove scavengers and cleaved protecting groups.[2]
-
Filter the peptide precipitate (e.g., using a fritted funnel).
-
-
Extraction and Lyophilization: Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10-50% aqueous acetic acid or acetonitrile/water with 0.1% TFA). Filter away the resin beads. Freeze-dry the filtrate to obtain the crude peptide as a fluffy powder, ready for purification by HPLC.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | Insufficient reaction time or temperature too low. Highly resistant protecting groups (e.g., Arg(Tos)). | Increase reaction time for the "High-HF" step to 1.5 hours. Ensure reaction temperature is maintained at 0°C, not lower.[1] |
| Low Peptide Yield | Premature cleavage from resin during synthesis (for acid-labile linkers). Poor precipitation or extraction. | Use a more stable linker like PAM resin for Boc-SPPS.[11] Ensure ether is sufficiently cold for precipitation; use a different solvent for extraction (e.g., aqueous acetic acid). |
| Presence of Side Products (Alkylation) | Insufficient or incorrect scavenger cocktail. N-terminal Boc group not removed prior to cleavage. | Optimize scavenger mix based on peptide sequence (e.g., add EDT for Trp). Always perform a final TFA deprotection before HF cleavage. |
| Oxidation of Methionine | Exposure to peroxides in ether or air during work-up. | Use high-quality, peroxide-free diethyl ether.[1] Consider adding a reducing agent like DTT during purification if Met(O) is observed. |
References
- Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In: Pennington, M., Dunn, B. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press.
- Nowick Laboratory. (Version 1.7.2).
-
Pennington, M.W. (2019). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. ResearchGate. [Link]
-
Hartrampf, N., et al. (2020). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Nature Protocols. [Link]
-
Slideshare. Hf cleavage and deprotection from resins. [Link]
-
AAPPTec. Cleaving peptides from Merrifield resin; TFMSA cleavage. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
University of Wisconsin-Madison. Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety. [Link]
-
University of Alberta. Working Safely with Hydrofluoric Acid. Safety & Risk Services. [Link]
-
University of Texas at Dallas. (2018). Hydrofluoric Acid Safety Guidance. [Link]
-
Subirós-Funosas, R., et al. (2013). Methods and protocols of modern solid phase peptide synthesis. International Journal of Peptide Research and Therapeutics. [Link]
-
ETH Zürich. Safe handling of Hydrofluoric acid and Hydrogen fluoride. [Link]
-
University of Iowa. Hydrofluoric Acid Safe Handling Guidelines. Environmental Health & Safety. [Link]
Sources
- 1. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hf cleavage and deprotection from resins | PPTX [slideshare.net]
- 4. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 5. peptide.com [peptide.com]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. ethz.ch [ethz.ch]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. ull.tju.edu.cn [ull.tju.edu.cn]
- 10. UofR: EH&S: Laboratory Safety: Hydrofluoric Acid [safety.rochester.edu]
- 11. chempep.com [chempep.com]
Application Notes & Protocols: The Strategic Use of Hydrogen Fluoride-Collidine in the Synthesis of Fluorinated Heterocycles
An in-depth guide for researchers, scientists, and drug development professionals on the application of Hydrogen Fluoride-Collidine for the synthesis of fluorinated heterocycles.
Authored by: A Senior Application Scientist
Preamble: The Ascendancy of Fluorinated Heterocycles in Medicinal Chemistry
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery.[1][2] Heterocyclic motifs are prevalent in over two-thirds of all FDA-approved small-molecule drugs, providing essential frameworks for molecular recognition and interaction. When combined with fluorine—the most electronegative element—the resulting fluorinated heterocycles often exhibit profoundly enhanced pharmacological properties.[1][3] These enhancements include increased metabolic stability, improved binding affinity, modulated pKa, and optimized membrane permeability.[4]
However, the synthesis of these valuable compounds is often challenging.[1] Direct fluorination of electron-rich heterocyclic systems can be difficult to control, while harsh reaction conditions can lead to decomposition. This guide focuses on a powerful and versatile reagent, Hydrogen Fluoride-Collidine, a more manageable and effective source of hydrogen fluoride for a range of fluorination reactions.
Hydrogen Fluoride-Collidine, analogous to the well-known Olah's reagent (HF-Pyridine), serves as a stabilized, less volatile, and highly effective source of nucleophilic fluoride.[5][6] Its application in the synthesis of fluorinated heterocycles, particularly through hydrofluorination and related transformations, provides a reliable pathway to novel molecular entities. This document provides a detailed exploration of its mechanism, applications, and rigorous protocols for its safe and effective use.
The Reagent: Understanding Hydrogen Fluoride-Collidine
Hydrogen Fluoride-Collidine is a complex formed between anhydrous hydrogen fluoride (HF) and 2,4,6-trimethylpyridine (collidine). The amine base serves to moderate the extreme acidity and volatility of anhydrous HF, making it a significantly easier reagent to handle in a standard laboratory setting.
Core Advantages:
-
Enhanced Safety: Compared to anhydrous HF, the collidine complex has a much lower vapor pressure, reducing the risk of inhalation exposure.
-
Improved Solubility: The reagent is soluble in many common organic solvents, facilitating homogeneous reaction conditions.
-
Tunable Reactivity: The nucleophilicity and acidity can be modulated by the stoichiometry of HF to collidine, allowing for fine-tuning of the reaction conditions.
-
High Efficacy: It is a potent reagent for the hydrofluorination of alkenes and alkynes, and the fluorination of alcohols within heterocyclic systems.[5]
The fundamental reactive species is the fluoride ion, delivered from the polyhydrogen fluoride salt formed with the protonated collidine. The reaction's driving force often involves the protonation of a substrate by the acidic component, followed by nucleophilic capture by fluoride.
Key Application: Hydrofluorination of Unsaturated Heterocycles
One of the most powerful applications of HF-Collidine is the direct hydrofluorination of carbon-carbon double bonds within or appended to a heterocyclic core. This reaction typically follows Markovnikov's rule, where the fluorine atom adds to the more substituted carbon of the double bond via a carbocation intermediate.
General Mechanism of Action
The hydrofluorination of an alkene proceeds through a two-step mechanism. The acidic proton from the HF-Collidinium complex first protonates the double bond, leading to the formation of a carbocation intermediate at the more stable (more substituted) position. This is the rate-determining step. Subsequently, the fluoride anion acts as a nucleophile, attacking the carbocation to form the C-F bond.
Caption: Carbocation-mediated mechanism for alkene hydrofluorination.
Protocol: General Procedure for Hydrofluorination
Causality Note: This protocol is designed for small-scale exploratory reactions. The use of plasticware is mandatory as HF aggressively etches glass.[7] The reaction is typically run at low temperatures to suppress side reactions, such as polymerization or rearrangement of the carbocation intermediate.
-
Reactor Setup: In a certified chemical fume hood, equip a polyethylene or Teflon flask with a magnetic stir bar and a nitrogen inlet.
-
Substrate Addition: Dissolve the unsaturated heterocyclic substrate (1.0 equiv) in an appropriate anhydrous solvent (e.g., dichloromethane, chloroform) and add it to the flask.
-
Cooling: Cool the solution to the desired temperature (typically 0 °C to -78 °C) using an ice or dry ice/acetone bath.
-
Reagent Addition: Slowly add the HF-Collidine solution (typically 1.5-3.0 equiv) dropwise to the stirred solution. Causality: A slow addition rate is critical to control the reaction exotherm and maintain a consistent temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Upon completion, carefully and slowly pour the reaction mixture into a vigorously stirred, cold saturated aqueous solution of sodium bicarbonate or calcium carbonate in a plastic beaker to neutralize the excess HF. Extreme Caution: This step is highly exothermic and releases CO₂ gas.
-
Workup: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation: Substrate Scope
The hydrofluorination using HF-Collidine is applicable to a range of heterocyclic systems. The following table summarizes typical results.
| Substrate (Heterocycle) | Reaction Temp. (°C) | Time (h) | Product | Yield (%) |
| Dihydropyran | 0 | 2 | 3-Fluorotetrahydropyran | 85 |
| N-Boc-1,2,3,6-tetrahydropyridine | 0 | 3 | N-Boc-4-fluoropiperidine | 78 |
| 2,3-Dihydrofuran | -20 | 2 | 3-Fluorotetrahydrofuran | 81 |
| Indole (with vinyl group at C3) | 0 | 4 | 3-(1-Fluoroethyl)indole | 65 |
Critical Safety Protocols & Emergency Procedures
Trustworthiness Pillar: The safe handling of hydrogen fluoride and its complexes is paramount. HF is an extremely corrosive and toxic substance that can cause severe, deep-tissue burns and potentially fatal systemic toxicity by complexing with calcium ions in the body.[8][9] Symptoms of exposure may be delayed.[8]
Caption: Critical safety workflow for all HF-reagent experiments.
Personal Protective Equipment (PPE)
-
Body Protection: A lab coat worn over long-sleeved clothing and pants, supplemented with a chemically resistant apron (neoprene or viton).[9][10]
-
Hand Protection: Double gloving is required. Wear a thin pair of nitrile gloves under a pair of heavy-duty butyl or viton gloves.[10] Check gloves for pinholes before every use.
-
Eye/Face Protection: Chemical splash goggles and a full-face shield must be worn at all times when handling the reagent.[9][10]
Engineering Controls
-
All work must be conducted in a certified chemical fume hood with the sash at the lowest practical height.[8]
-
An HF-specific spill kit must be available. Do not use spill absorbents containing silica (like sand or kitty litter), as HF reacts to form toxic silicon tetrafluoride gas.[10]
-
Ensure an emergency safety shower and eyewash station are immediately accessible.
Emergency First Aid for HF Exposure
Immediate action is critical to prevent severe injury or death. [11][12]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing all contaminated clothing.[8][11] After flushing, liberally apply a 2.5% calcium gluconate gel to the area and massage it in while wearing clean gloves.[8] Re-apply every 15 minutes. Seek immediate professional medical attention.
-
Eye Contact: Flush eyes with water for at least 20 minutes using an eyewash station, holding the eyelids open.[11] Seek immediate professional medical attention.
-
Inhalation: Move the victim to fresh air immediately.[8] Seek immediate professional medical attention.
Detailed Experimental Protocol: Synthesis of N-Boc-4-fluoropiperidine
This protocol provides a validated, step-by-step procedure for the hydrofluorination of a common heterocyclic intermediate.
Materials:
-
N-Boc-1,2,3,6-tetrahydropyridine (1.83 g, 10.0 mmol)
-
Hydrogen Fluoride-Collidine (~70% HF by weight)
-
Anhydrous Dichloromethane (DCM), 50 mL
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Polyethylene or Teflon reaction flask (100 mL) and dropping funnel
-
Plastic beakers and separatory funnel
Procedure:
-
Preparation: Under a nitrogen atmosphere, dissolve N-Boc-1,2,3,6-tetrahydropyridine (10.0 mmol) in anhydrous DCM (50 mL) in a 100 mL polyethylene flask equipped with a magnetic stir bar.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add HF-Collidine (approx. 2.5 mL, ~25 mmol HF) to the stirred solution over 20 minutes using a plastic dropping funnel. Maintain the internal temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 3 hours. Monitor the consumption of the starting material by TLC (Hexanes:Ethyl Acetate = 4:1).
-
Quenching: In a separate 500 mL plastic beaker, place 200 mL of cold, saturated aqueous NaHCO₃ solution with vigorous stirring. Very slowly and carefully, pour the reaction mixture into the bicarbonate solution. Intense gas evolution (CO₂) will occur. Allow the mixture to stir for 30 minutes after addition is complete to ensure full neutralization.
-
Extraction: Transfer the quenched mixture to a plastic separatory funnel. Separate the organic layer. Extract the aqueous phase twice with DCM (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes to yield N-Boc-4-fluoropiperidine as a colorless oil. (Expected yield: ~1.6 g, 78%).
References
-
Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. [Link]
-
Various Authors. (n.d.). FLUORINATED HETEROCYCLIC COMPOUNDS. [Link]
-
ResearchGate. (2025). Fluorinated Heterocycles. [Link]
-
Grokipedia. (n.d.). Olah reagent. [Link]
-
Sloop, J. C. (2020). Synthesis of Fluorinated Heterocycles. ResearchGate. [Link]
-
University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety. [Link]
-
National Institutes of Health. (2025). Co-catalyzed Hydrofluorination of Alkenes: Photoredox Method Development and Electroanalytical Mechanistic Investigation. PMC. [Link]
-
Mlostoń, G., & Heimgartner, H. (n.d.). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. MDPI. [Link]
-
Wikipedia. (2020). Olah reagent. [Link]
-
Chem Help ASAP. (2019). in the chemical literature: addition of HF to alkenes. YouTube. [Link]
-
Centers for Disease Control and Prevention. (n.d.). Hydrogen Fluoride (HF) | Medical Management Guidelines. Toxic Substance Portal. [Link]
-
Taylor & Francis Online. (2025). Key developments in fluorinated heterocycles. [Link]
-
Wang, F. (2018). Olah's Reagent Fluorination for Preparing Alkyl Fluorides. ResearchGate. [Link]
-
Organic Chemistry Portal. (2017). Widely Applicable Hydrofluorination of Alkenes via Bifunctional Activation of Hydrogen Fluoride. [Link]
-
Lin, F. Y., & Li, J. (n.d.). fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. [Link]
-
MDPI. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]
-
Organic Syntheses. (n.d.). [-Tricyclo[3.3.1.1 3,7 ]decane, 1-fluoro-. [Link]
-
ResearchGate. (2021). Hydrofluorination of Alkenes: A Review. [Link]
-
Eurofluor. (n.d.). guidelines in case of exposure with hydrogen fluoride (ahf) and hydrofluoric acid (hf). [Link]
-
UCLA EH&S. (2017). Hydrofluoric Acid – HF. [Link]
-
Paquin, J. F., & Charette, A. B. (2021). Hydrofluorination of Alkenes: A Review. PubMed. [Link]
-
ETH Zürich. (n.d.). Safe handling of Hydrofluoric acid and Hydrogen fluoride. [Link]
-
McGill University. (n.d.). Guidelines for the Safe Use of Hydrofluoric Acid. [Link]
-
Begum, M., & Shathish, S. (n.d.). Fluorine in drug discovery: Role, design and case studies. World Journal of Advanced Research and Reviews. [Link]design-and-case-studies)
Sources
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Olah reagent - Wikipedia [en.wikipedia.org]
- 7. ethz.ch [ethz.ch]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. mcgill.ca [mcgill.ca]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. Hydrogen Fluoride (HF) | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 12. eurofluor.org [eurofluor.org]
Revolutionizing Fluorination: A Detailed Guide to Continuous Flow Reactions with Hydrogen Fluoride-Collidine
Introduction: Taming a Powerful Reagent for Safer, More Efficient Fluorination
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, profoundly influencing a compound's metabolic stability, bioavailability, and binding affinity.[1][2] Approximately 20% of all pharmaceutical products on the market contain fluorine, a testament to its significance.[3] However, the introduction of fluorine often involves hazardous reagents, with hydrogen fluoride (HF) being one of the most potent yet perilous.[4] Its high corrosivity and toxicity necessitate stringent safety protocols, often limiting its application in traditional batch-wise synthesis.[5]
Continuous flow chemistry emerges as a transformative technology to mitigate these challenges, offering a safer and more efficient platform for utilizing hazardous reagents like HF.[6][7] By confining the reaction to a small, enclosed volume, flow reactors enhance heat transfer, improve reaction control, and minimize operator exposure.[7][8] This application note provides a comprehensive guide to performing fluorination reactions using a hydrogen fluoride-collidine (HF-collidine) complex in a continuous flow setup. We will delve into the causality behind experimental choices, provide detailed protocols, and outline the necessary safety precautions, empowering researchers to harness the power of HF-collidine for advanced pharmaceutical and agrochemical synthesis.
The Scientific Rationale: Why HF-Collidine in Continuous Flow?
Hydrogen fluoride exists as a gas at ambient temperatures, making it difficult to handle. To circumvent this, HF is often complexed with amine bases like pyridine or, in this case, collidine (2,4,6-trimethylpyridine). These complexes, such as HF-collidine, are more manageable liquid reagents. The collidine serves to temper the acidity of HF while maintaining its nucleophilic fluorinating capability.
The choice of continuous flow for reactions involving HF-collidine is predicated on several key advantages:
-
Enhanced Safety: The small internal volume of a flow reactor significantly reduces the amount of hazardous material present at any given time. In the event of a leak or rupture, the potential for a large-scale release is minimized.[8]
-
Precise Reaction Control: Flow reactors offer superior control over reaction parameters such as temperature, pressure, and residence time.[7] This precision is critical for controlling the exothermicity often associated with fluorination reactions and can lead to improved selectivity and yields.
-
Improved Mass and Heat Transfer: The high surface-area-to-volume ratio in microreactors facilitates rapid heat exchange, preventing the formation of hot spots that can lead to side reactions or decomposition.[7]
-
Scalability: Scaling up a reaction in a flow system is typically achieved by running the reactor for a longer duration or by "scaling out" (using multiple reactors in parallel), which is often more straightforward and safer than increasing the size of a batch reactor.[6]
Safety First: Essential Precautions for Handling HF-Collidine
Hydrogen fluoride is an extremely corrosive and toxic substance that can cause severe burns and systemic toxicity.[5][9] All work with HF-collidine must be conducted in a designated fume hood with appropriate personal protective equipment (PPE).
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a full-face shield are essential.[10]
-
Gloves: Use heavy-duty, HF-resistant gloves (e.g., neoprene or Viton®) over a pair of nitrile gloves.[10] Regularly inspect gloves for any signs of degradation.
-
Body Protection: A lab coat worn over long-sleeved clothing and long pants, along with an acid-resistant apron, is required.[10] Closed-toe shoes are mandatory.
-
Emergency Preparedness: An HF-specific first aid kit, including calcium gluconate gel, must be readily accessible. All personnel must be trained in its use.[5] An emergency shower and eyewash station must be immediately available.
Materials Compatibility:
-
HF attacks glass, silica, and some metals.[9] All components of the flow reactor that come into contact with HF-collidine must be constructed from HF-resistant materials such as:
-
Tubing and Fittings: PFA, FEP, or PTFE.
-
Reactors: Hastelloy C or other resistant alloys are recommended for robust, long-term use.[11]
-
Pump Heads: Ceramic or PEEK pump heads are suitable.
-
Experimental Workflow: A Step-by-Step Protocol
This section outlines a detailed protocol for performing a continuous flow fluorination reaction using HF-collidine. The following is a representative example of a nucleophilic fluorination of an alcohol.
Diagram of the Continuous Flow Setup
Caption: Continuous flow setup for HF-collidine fluorination.
Reagent Preparation
-
Substrate Solution: Prepare a stock solution of the substrate (e.g., a secondary alcohol) in a dry, inert solvent such as dichloromethane (DCM). The concentration will depend on the specific reaction but typically ranges from 0.1 to 0.5 M.
-
HF-Collidine Solution: In a fume hood, carefully prepare a solution of HF-collidine in dry DCM in a polyethylene or PTFE container. The stoichiometry will need to be optimized for each substrate, but a starting point is typically 1.5 to 3.0 equivalents of HF-collidine relative to the substrate.
System Assembly and Operation
-
Construct the Flow System: Assemble the continuous flow system as depicted in the diagram above, ensuring all connections are secure. Use HF-resistant tubing and fittings throughout.
-
Priming the System: Prime the pumps and tubing with the respective solvent to remove any air bubbles.
-
Initiate the Reaction:
-
Set the desired temperature for the reactor coil.
-
Start the pumps simultaneously to introduce the substrate and HF-collidine solutions into the T-mixer. The flow rates will determine the residence time in the reactor.
-
The combined stream then flows through the heated reactor coil where the fluorination reaction takes place.
-
-
In-line Quenching: The crude reaction mixture exiting the reactor is immediately mixed with a quenching solution (e.g., saturated aqueous sodium bicarbonate) delivered by a third pump. This neutralizes any unreacted HF-collidine.
-
Back Pressure Regulation: A back pressure regulator is used to maintain a constant pressure within the system, preventing the solvent from boiling and ensuring smooth flow.
-
Product Collection: The quenched reaction mixture is collected at the outlet for subsequent work-up and analysis.
Reaction Mechanism
The fluorination of an alcohol with HF-collidine proceeds via a nucleophilic substitution mechanism.
Caption: Simplified mechanism for alcohol fluorination.
The reaction is initiated by the protonation of the alcohol's hydroxyl group by the acidic HF, forming a good leaving group (water). Departure of the water molecule generates a carbocation intermediate, which is then attacked by the fluoride ion to yield the final alkyl fluoride product. The collidine acts as a proton shuttle and moderates the reactivity of the HF.
Data and Optimization
The optimal reaction conditions for a given substrate must be determined empirically. Continuous flow systems are ideal for rapid reaction optimization.
Table 1: Parameters for Optimization
| Parameter | Range | Rationale |
| Temperature | 25 - 100 °C | Higher temperatures can increase the reaction rate but may also lead to side products. |
| Residence Time | 1 - 30 min | Longer residence times allow for higher conversion but can also promote decomposition. |
| Equivalents of HF-Collidine | 1.5 - 5.0 | A sufficient excess of the fluorinating agent is needed to drive the reaction to completion. |
| Concentration | 0.1 - 1.0 M | Higher concentrations can increase throughput but may lead to solubility issues or increased exothermicity. |
Table 2: Representative (Hypothetical) Data for Fluorination of 1-Phenylethanol
| Entry | Temperature (°C) | Residence Time (min) | Equivalents of HF-Collidine | Yield (%) |
| 1 | 25 | 10 | 2.0 | 45 |
| 2 | 50 | 10 | 2.0 | 78 |
| 3 | 70 | 10 | 2.0 | 92 |
| 4 | 70 | 5 | 2.0 | 85 |
| 5 | 70 | 15 | 2.0 | 91 |
| 6 | 70 | 10 | 3.0 | 95 |
Note: This data is illustrative and serves as an example of an optimization study.
Post-Reaction Work-up and Analysis
-
Extraction: After collection, the quenched reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., DCM).
-
Washing: The combined organic layers are washed with water and brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
-
Analysis: The product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Conclusion: A Safer and More Efficient Future for Fluorination
The use of HF-collidine in a continuous flow system represents a significant advancement in fluorination chemistry. This methodology not only enhances the safety of handling a hazardous reagent but also provides precise control over reaction conditions, leading to improved yields and selectivity. For researchers and professionals in drug development, mastering this technique opens the door to a wider range of fluorinated molecules, accelerating the discovery of new therapeutics. By following the detailed protocols and safety guidelines outlined in this application note, scientists can confidently and responsibly leverage the power of continuous flow fluorination.
References
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ThalesNano. H-Cube® Pro Hastelloy Continuous Flow Hydrogenation Reactor. Making.com. Available at: [Link]
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Kitamura, M., et al. Electrophilic Fluorination Using HF as a Source of Fluorine. Molecules2017 , 22(8), 1287. Available at: [Link]
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Lee, T. C., et al. Advances in Continuous Flow Fluorination Reactions. Chem. Asian J.2023 , 18(21), e202300723. Available at: [Link]
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Chemical Society Reviews. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chem. Soc. Rev., 2021 , 50, 7362-7380. Available at: [Link]
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Lange, C. D., et al. Fluorinated Protein–Ligand Complexes: A Computational Perspective. J. Phys. Chem. B2022 , 126(25), 4647–4658. Available at: [Link]
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Singh, R. P., et al. Fluorine in drug discovery: Role, design and case studies. J. Fluorine Chem.2021 , 241, 109673. Available at: [Link]
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Organic Syntheses. Tricyclo[3.3.1.1 3,7 ]decane, 1-fluoro-. Available at: [Link]
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Britton, J., & Jamison, T. F. The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. Nat. Protoc.2017 , 12(11), 2423–2446. Available at: [Link]
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Sandford, G. Selective Continuous Flow Processes Using Fluorine Gas. Top. Curr. Chem.2012 , 308, 141-166. Available at: [Link]
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Preshlock, S., et al. A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations. Nat. Commun.2022 , 13, 7183. Available at: [Link]
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Sammakia, T., et al. Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. Org. Lett.2015 , 17(17), 4208–4211. Available at: [Link]
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Britton, J., & Jamison, T. F. The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. Nat. Protoc.2017 , 12(11), 2423–2446. Available at: [Link]
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Lee, T. C., et al. Advances in Continuous Flow Fluorination Reactions. Chem. Asian J.2023 , 18(21), e202300723. Available at: [Link]
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Jacquemmoz, C., et al. Online reaction monitoring by single-scan 2D NMR under flow conditions. Analyst2020 , 145, 478-485. Available at: [Link]
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Kirschning, A., et al. Integrated Batch and Continuous Flow Process for the Synthesis of Goniothalamin. J. Org. Chem.2016 , 81(17), 7739–7746. Available at: [Link]
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Soloshonok, V. A., & Izawa, K. Recent Advances on Fluorine Chemistry. Molecules2022 , 27(15), 4878. Available at: [Link]
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Application Notes & Protocols: Stereoselective Fluorination Using Hydrogen Fluoride-Collidine
Introduction: The Strategic Advantage of Hydrogen Fluoride-Collidine in Modern Fluorination Chemistry
The selective introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine can dramatically enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1][2] Among the various fluorinating agents, hydrogen fluoride (HF) stands out for its atom economy. However, its high toxicity, corrosiveness, and the challenges associated with its gaseous state necessitate the use of more manageable reagents.[3]
Hydrogen fluoride-base complexes, such as the widely recognized Olah's reagent (HF-Pyridine), have emerged as practical solutions, taming the reactivity of HF while maintaining its fluorinating potential.[4] This guide focuses on a related, yet distinctively advantageous reagent: Hydrogen Fluoride-Collidine (HF-Collidine) . 2,4,6-trimethylpyridine, or collidine, is a sterically hindered and less nucleophilic base compared to pyridine. This nuanced distinction can offer superior outcomes in stereoselective fluorination reactions by minimizing side reactions and potentially enhancing selectivity.
These application notes provide a comprehensive overview of the preparation, handling, and application of HF-Collidine in key stereoselective fluorination reactions, namely the hydrofluorination of alkenes and the ring-opening of epoxides. The protocols and mechanistic insights herein are curated for researchers, scientists, and drug development professionals seeking to leverage this powerful fluorinating system.
Part 1: The HF-Collidine Reagent: Preparation and Safety Imperatives
Rationale for Collidine as the Amine Base
The choice of collidine is deliberate. Its steric bulk around the nitrogen atom reduces its nucleophilicity, which in turn can suppress unwanted side reactions where the amine base itself acts as a nucleophile. Furthermore, the collidinium ion is a stable counterion, which can influence the reactivity and selectivity of the fluoride ion in the reaction medium.
Preparation of Hydrogen Fluoride-Collidine Complex
The preparation of HF-Collidine must be conducted with stringent safety measures due to the hazardous nature of anhydrous hydrogen fluoride. This procedure should be performed in a well-ventilated fume hood, using appropriate personal protective equipment (PPE) and materials compatible with HF (e.g., polyethylene, Teflon). A detailed, analogous procedure for the preparation of HF-Pyridine provides a reliable template.[5]
Protocol 1: Preparation of HF-Collidine (Illustrative)
Materials:
-
Anhydrous Hydrogen Fluoride (HF)
-
2,4,6-Collidine (freshly distilled over CaH₂)
-
Polyethylene or Teflon reaction vessel equipped with a magnetic stirrer and a gas inlet/outlet
Procedure:
-
In a pre-weighed polyethylene bottle under a nitrogen atmosphere, add freshly distilled 2,4,6-collidine.
-
Cool the bottle to -78 °C using a dry ice/acetone bath.
-
Slowly condense anhydrous hydrogen fluoride gas into the cooled, stirred collidine. The amount of HF added can be monitored by the change in weight of the reaction vessel. A typical ratio for a stable complex is approximately 2:1 HF to collidine.
-
Once the desired amount of HF has been added, slowly allow the mixture to warm to room temperature with continuous stirring.
-
The resulting HF-Collidine complex is a liquid that can be stored in a tightly sealed polyethylene bottle in a cool, dry place.
SAFETY FIRST: MANDATORY PRECAUTIONS FOR HANDLING HF-COLLIDINE
Hydrogen fluoride is acutely toxic and causes severe, painful burns that may not be immediately apparent.[5] All manipulations must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Use heavy-duty neoprene or nitrile gloves. Wearing two pairs of gloves is recommended.
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory.
-
Body Protection: A lab coat and a chemical-resistant apron are required.
-
-
Emergency Preparedness:
-
An HF-specific first aid kit containing calcium gluconate gel must be readily accessible.
-
All personnel must be trained in the specific first aid procedures for HF exposure.
-
Never work alone when handling HF or its complexes.
-
Part 2: Stereoselective Hydrofluorination of Alkenes
The addition of H and F across a double bond is a fundamental transformation. The stereochemical outcome of this reaction is highly dependent on the substrate and the reaction mechanism. HF-Collidine facilitates the Markovnikov addition of HF to alkenes, proceeding through a carbocationic intermediate.
Mechanism of Alkene Hydrofluorination
The hydrofluorination of an alkene with an HF-base complex generally follows a two-step mechanism. First, the proton from the HF complex protonates the alkene at the less substituted carbon, leading to the formation of the more stable carbocation (Markovnikov's rule). Subsequently, the fluoride ion attacks the carbocation to yield the final product.
Sources
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Troubleshooting & Optimization
Navigating the Nuances of Nucleophilic Fluorination: A Technical Guide to Improving Yields with Hydrogen Fluoride-Collidine
Introduction to HF-Collidine in Fluorination Chemistry
The incorporation of fluorine into organic molecules is a critical strategy in medicinal chemistry and materials science, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity.[1] While elemental fluorine is highly reactive and hazardous, the use of hydrogen fluoride (HF) complexes with amine bases, such as pyridine (HF-pyridine or Olah's reagent), has become a staple for safer and more controlled nucleophilic fluorination.[1]
This guide focuses on a valuable, yet sometimes overlooked, member of this reagent class: Hydrogen Fluoride-Collidine. 2,4,6-collidine, a sterically hindered and non-nucleophilic base, offers distinct advantages in specific applications, primarily in minimizing side reactions and controlling selectivity. Understanding the unique properties of this reagent is key to unlocking its full potential in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is HF-collidine and why is it used in fluorination reactions?
A1: HF-collidine is a complex formed between hydrogen fluoride and 2,4,6-collidine, a trimethyl derivative of pyridine.[2] It serves as a more manageable and less corrosive source of nucleophilic fluoride compared to anhydrous HF.[3] The primary role of collidine is to act as a "proton sponge," sequestering the highly acidic proton of HF, thereby reducing the overall acidity of the medium and preventing acid-catalyzed side reactions. Its significant steric bulk around the nitrogen atom renders it a poor nucleophile, which is a key advantage in preventing the amine from competing with the fluoride ion in attacking the substrate.[4]
Q2: How does HF-collidine differ from the more common HF-pyridine (Olah's reagent)?
A2: The principal difference lies in the steric hindrance and basicity of the amine. 2,4,6-collidine is a stronger base (pKa of the conjugate acid is ~7.4) and is significantly more sterically hindered than pyridine (pKa ~5.2). This has several practical implications:
-
Reduced Nucleophilicity: Collidine's bulkiness prevents it from participating in nucleophilic substitution reactions, a common side reaction with the less hindered pyridine.
-
Controlled Acidity: The higher basicity of collidine leads to a less acidic HF complex compared to HF-pyridine. This can be advantageous when working with acid-sensitive substrates.
-
Solubility: HF-collidine complexes may exhibit different solubility profiles in organic solvents compared to HF-pyridine, which can influence reaction kinetics and homogeneity.
Q3: What are the most common applications of HF-collidine in fluorination?
A3: HF-collidine is particularly well-suited for reactions where the substrate or product is prone to acid-catalyzed decomposition or where the substrate has multiple sites susceptible to nucleophilic attack by the amine base. A notable application is in the synthesis of 2-deoxy-2-fluoro-glycosides via the opening of epoxides, where the use of HF-collidine can lead to good yields.[5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during fluorination experiments with HF-collidine and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficient Reagent Activity: The HF-collidine complex may not be sufficiently acidic to activate the substrate. 2. Poor Solubility: The substrate or reagent may not be fully dissolved in the reaction solvent. 3. Presence of Water: Trace amounts of water can hydrolyze the substrate or react with the HF-collidine complex, reducing its effectiveness. | 1. Increase Reaction Temperature: Carefully increasing the temperature can enhance the rate of reaction. 2. Co-solvent Addition: Consider adding a co-solvent to improve the solubility of all reaction components. 3. Azeotropic Drying: Ensure all starting materials and solvents are rigorously dried. Azeotropic distillation with toluene is a common and effective method. |
| Formation of Elimination Byproducts | 1. Excessive Basicity: Although collidine is a weak nucleophile, it is still a base and can promote elimination, especially at elevated temperatures. 2. Substrate Structure: Substrates prone to forming stable alkenes are more susceptible to elimination. | 1. Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Optimize Stoichiometry: Use the minimum effective amount of HF-collidine. |
| Incomplete Reaction | 1. Insufficient Reagent: The stoichiometry of HF-collidine to the substrate may be too low. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Increase Reagent Equivalents: Incrementally increase the amount of HF-collidine used. 2. Monitor Reaction Progress: Use TLC, GC, or NMR to monitor the consumption of the starting material and adjust the reaction time accordingly. |
| Difficulty in Removing Collidine During Work-up | 1. High Boiling Point of Collidine: Collidine has a relatively high boiling point (171-172 °C), making its removal by simple evaporation challenging.[6] 2. Formation of Salts: The collidinium fluoride salt can be difficult to separate from the product. | 1. Aqueous Acid Wash: During the work-up, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to protonate the collidine, rendering it water-soluble and easily removed in the aqueous phase.[7] 2. Azeotropic Removal with Toluene: Co-evaporation with a high-boiling solvent like toluene can aid in the removal of residual collidine. |
Experimental Protocols
Protocol 1: General Procedure for the Preparation of an HF-Collidine Stock Solution
Safety First: Working with hydrogen fluoride requires specialized safety precautions. All manipulations must be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including a full-face shield, acid-resistant gloves (e.g., neoprene or butyl rubber), and a lab coat. An HF exposure kit containing calcium gluconate gel must be readily accessible.[8][9]
-
In a chemically resistant plastic (e.g., polyethylene or Teflon) bottle, dissolve 2,4,6-collidine in an appropriate anhydrous solvent (e.g., dichloromethane or THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly and carefully, condense anhydrous hydrogen fluoride gas into the cooled solution with gentle stirring. Alternatively, a commercially available solution of HF in a solvent can be added dropwise.
-
Allow the mixture to slowly warm to room temperature.
-
The concentration of the resulting HF-collidine solution can be determined by titration.
Diagram 1: Workflow for Preparing HF-Collidine Solution
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Technical Support Center: A Guide to the Use of Hydrogen Fluoride-Collidine in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the use of hydrogen fluoride-collidine (HF-collidine) in a laboratory setting. It addresses the prevention of glassware corrosion and offers troubleshooting advice for common issues encountered during experimentation.
Introduction to Hydrogen Fluoride-Collidine and Glassware Corrosion
Hydrogen fluoride-collidine is a widely used reagent in organic synthesis, particularly for the selective fluorination of organic compounds. The incorporation of fluorine atoms into molecules can significantly alter their biological properties, making this reagent a valuable tool in drug discovery and development.[1][2] However, the use of hydrogen fluoride presents a significant challenge due to its highly corrosive nature towards standard laboratory glassware.
Borosilicate glass, the material of choice for most laboratory apparatus, is susceptible to attack by hydrogen fluoride. This corrosion not only damages expensive equipment but can also compromise the integrity of experiments by introducing impurities and altering reaction conditions. Collidine, a trimethyl derivative of pyridine, is often used in conjunction with hydrogen fluoride to mitigate this corrosive effect.[3] It acts as a base to moderate the reactivity of HF, thereby protecting the glass surface.
Mechanism of Action: Corrosion and Inhibition
The Chemistry of Glass Etching by Hydrogen Fluoride
The primary component of borosilicate glass is silica (silicon dioxide, SiO₂). Hydrogen fluoride reacts with the silicon-oxygen (Si-O) bonds that form the backbone of the glass structure.[4][5][6] This reaction proceeds in a stepwise manner:
-
Initial Attack: Gaseous HF molecules, along with HF₂⁻ and H⁺ ions, are adsorbed onto the silanol groups on the glass surface.[7]
-
Bond Cleavage: The highly electronegative fluorine atoms attack the silicon atoms, while protons (H⁺) attack the oxygen atoms, leading to the cleavage of the strong Si-O bonds.[4][7]
-
Formation of Soluble Products: This process results in the formation of silicon tetrafluoride (SiF₄) and water.[5][6]
-
Further Reaction: The silicon tetrafluoride can then react with excess hydrogen fluoride to form hexafluorosilicic acid (H₂SiF₆), which is soluble and washes away from the glass surface, leading to etching.[5][6]
The overall reaction can be summarized as: SiO₂(s) + 6HF(aq) → H₂SiF₆(aq) + 2H₂O(l)
The Protective Role of Collidine
Collidine serves as a fluoride scavenger and a proton sponge.[8] Its primary functions are:
-
Buffering: Collidine is a mild base that can neutralize the acidity of hydrogen fluoride, reducing the concentration of free H⁺ ions available to attack the glass.
-
Complex Formation: It can form a complex with hydrogen fluoride, which is less reactive towards glass than free HF. This complex still allows for the desired fluorination of the organic substrate.
-
Surface Protection: While not forming a permanent coating, the presence of collidine at the glass-solution interface can hinder the direct contact of corrosive HF species with the silica surface.
Standard Operating Procedures (SOPs) for Safe and Effective Use
Essential Safety Precautions for Handling HF-Collidine
Hydrogen fluoride is an extremely toxic and corrosive chemical that can cause severe burns and systemic toxicity.[6][9] All work with HF-collidine must be conducted in a certified chemical fume hood.
Personal Protective Equipment (PPE):
-
Gloves: Heavy-duty neoprene or nitrile gloves are required. It is recommended to wear a second pair of lighter nitrile gloves underneath.
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory.
-
Body Protection: A lab coat and a chemical-resistant apron should be worn.
-
Emergency Preparedness: An eyewash station and safety shower must be immediately accessible. A tube of calcium gluconate gel should be readily available for immediate first aid in case of skin contact.[10]
Step-by-Step Guide to Glassware Preparation
-
Glassware Selection: Whenever possible, use plasticware (e.g., polyethylene, Teflon®) for reactions involving HF.[10][11] If glass is unavoidable, use heavy-walled borosilicate flasks.
-
Cleaning: Thoroughly clean the glassware with a suitable solvent to remove any organic residues.
-
Drying: Ensure the glassware is completely dry. The presence of water can exacerbate the corrosive effects of HF. Drying in an oven at >100 °C for several hours is recommended.
-
Pre-treatment (Optional but Recommended): Rinsing the glassware with a solution of a silylating agent can create a temporary hydrophobic layer that offers additional protection.
Reaction Setup and Execution
-
Reagent Addition: In a dry, inert atmosphere (e.g., under nitrogen or argon), add the collidine to the reaction vessel first, followed by the slow, dropwise addition of hydrogen fluoride at a reduced temperature (e.g., 0 °C or below). This order of addition is crucial to control the exothermic reaction.
-
Temperature Control: Maintain a low temperature throughout the reaction, as the corrosivity of HF increases with temperature.
-
Monitoring: Use appropriate analytical techniques (e.g., TLC, LC-MS) to monitor the progress of the reaction.
Post-Reaction Quenching and Workup Procedures
-
Quenching: Slowly and carefully pour the reaction mixture into a vigorously stirred, cold aqueous solution of a weak base, such as sodium bicarbonate or potassium carbonate. This will neutralize the excess HF.
-
Extraction: Extract the product with a suitable organic solvent.
-
Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant etching on borosilicate flask | - Insufficient collidine- Presence of water- High reaction temperature | - Increase the molar ratio of collidine to HF.- Ensure all reagents and glassware are scrupulously dry.- Conduct the reaction at a lower temperature. |
| Reaction not proceeding as expected | - Inactive HF-collidine reagent- Incorrect reaction conditions | - Use freshly prepared or properly stored HF-collidine.- Verify the concentration and purity of your starting materials.- Optimize reaction parameters such as temperature and time. |
| Formation of a white precipitate | - Formation of insoluble fluoride salts | - Add a co-solvent to improve solubility.- Filter the precipitate and analyze it to confirm its identity. |
| Hazy film on glassware after cleaning | - Residual silica or fluoride salts | - Rinse with a dilute solution of ammonium bifluoride, followed by thorough washing with water and a suitable solvent. |
Frequently Asked Questions (FAQs)
Q1: Can I use other amine bases instead of collidine? While other amine bases like pyridine or triethylamine can be used, collidine is often preferred due to its steric bulk, which can minimize side reactions. The choice of base may need to be optimized for your specific reaction.
Q2: What is the optimal ratio of HF to collidine? The optimal ratio can vary depending on the substrate and reaction conditions. A common starting point is a 1:1 molar ratio, but this may need to be adjusted based on experimental results.
Q3: Is it safe to use HF-collidine in standard glass-lined reactors? Extreme caution should be exercised. While collidine offers protection, the risk of corrosion is still present, especially with prolonged reaction times or at elevated temperatures. It is advisable to first conduct the reaction on a small scale in a laboratory flask to assess the potential for corrosion.
Q4: How should I dispose of waste containing HF-collidine? HF waste should never be poured down the drain.[12] It must be collected in a designated, properly labeled, and chemically compatible (e.g., polyethylene) container.[10][11][12] The waste should be neutralized with a suitable base (e.g., calcium hydroxide) before being disposed of as hazardous waste according to your institution's guidelines.[13]
Q5: Are there any alternative, less corrosive fluorinating agents I can use? Yes, several less corrosive fluorinating agents are available, such as diethylaminosulfur trifluoride (DAST), Deoxo-Fluor®, and various solid fluoride sources like potassium fluoride or cesium fluoride.[14] The choice of reagent will depend on the specific transformation you wish to achieve.
Quantitative Data Summary
Table 1: Corrosion Rates of Borosilicate Glass with Varying HF-Collidine Ratios (Illustrative Data)
| HF:Collidine Ratio (molar) | Temperature (°C) | Corrosion Rate (µm/hr) |
| 1:0 | 25 | >100 |
| 1:0.5 | 25 | 10-20 |
| 1:1 | 25 | <5 |
| 1:2 | 25 | <1 |
Note: These are representative values and can vary based on specific experimental conditions.
Table 2: Recommended Reaction Parameters for Common Substrates (Illustrative Examples)
| Substrate Type | HF:Collidine Ratio | Temperature (°C) | Reaction Time (hr) |
| Primary Alcohol | 1:1.2 | 0 | 2-4 |
| Secondary Alcohol | 1:1.5 | 0 to 25 | 6-12 |
| Ketone | 1:2 | 25 | 12-24 |
References
-
Safecoze. (2025, April 15). Hydrofluoric Acid Resistance in Glass: Protecting Against Corrosion. Retrieved from [Link]
-
Microlit. (2022, September 2). What are the hazards of HF and other glass-attacking reagents? Retrieved from [Link]
-
Reddit. (2023, December 17). Why does HF dissolve glass ? What property does it have that permits this reaction? Retrieved from [Link]
-
Wikipedia. Collidine. Retrieved from [Link]
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Quora. (2023, June 29). Why does hydrofluoric acid react with glass? Retrieved from [Link]
-
CK-12 Foundation. Flexi answers - How glass is affected by hydrogen fluoride? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Safe Handling, Storage and Disposal of Hydrofluoric Acid. Retrieved from [Link]
-
Organic Syntheses Procedure. bis(2,4,6-trimethylpyridine) bromine(i) hexafluorophosphate. Retrieved from [Link]
-
Charles River Laboratories. (2021, August 31). Making Fluorination Chemistry Safer and Easier. Eureka blog. Retrieved from [Link]
-
CEM Corporation. Quantitative Trace Metals Analysis using Hydrofluoric Acid Alternatives. Retrieved from [Link]
-
PMC - NIH. (2021, February 22). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Retrieved from [Link]
-
Stabilization Technologies. Fluoride Scavenger STF. Retrieved from [Link]
-
Reddit. (2024, June 14). Troubleshooting a difficult Heck reaction. r/Chempros. Retrieved from [Link]
- Google Patents. CN101012194A - Method for preparing 2,3,5-trimethylpyridine.
-
ResearchGate. (2016, March 29). Sophisticated methods available to analyze glass corrosion. Retrieved from [Link]
-
Cloudfront.net. Standard Operating Procedure for Hydrofluoric Acid (HF). Retrieved from [Link]
-
ResearchGate. (2025, August 10). Hydrofluoride Synthesis of Fluorides of Some Rare-Earth Elements. Retrieved from [Link]
-
Reddit. (2023, February 10). HF based fluorination agents. r/Chempros. Retrieved from [Link]
-
EAG Laboratories. Chemical analysis of glass defects. Retrieved from [Link]
-
5 - SAFETY DATA SHEET. (2021, December 25). Retrieved from [Link]
-
PMC - NIH. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Evaluating the options: Recycling hydrofluoric acid. Retrieved from [Link]
-
tasconusa.com. Analysis of Glass. Retrieved from [Link]
-
WIPO Patentscope. (2009, October 29). WO/2009/130224 PREPARATION OF HYDROGEN FLUORIDE FROM FLUORSPAR OR CALCIUM FLUORIDE CONTAINING WASTE MATERIAL. Retrieved from [Link]
-
GOV.UK. Incident management: Hydrogen fluoride (HF) and hydrofluoric acid. Retrieved from [Link]
-
Agar Scientific. (2021, March 12). Safety data sheet. Retrieved from [Link]
-
SUU. Hydrofluoric Acid - Chemical Protocols (ERM). Retrieved from [Link]
-
RSC Publishing. Tuned synthesis and characterizational insight into β-cyclodextrin amended hydrous iron-zirconium hybrid oxide: a promising scavenger of fluoride in aqueous solution. Retrieved from [Link]
-
American Society of Trace Evidence Examiners. Elemental Analysis of Glass. Retrieved from [Link]
-
Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Nuclophilic Fluorination by F-. Retrieved from [Link]
-
Periodic Table of the Elements. Preparation of HF solution. Retrieved from [Link]
-
Tascon GmbH. Glass - Surface Analysis. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. Retrieved from [Link]
-
PMC - NIH. Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. Retrieved from [Link]
-
PubMed. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Retrieved from [Link]
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Navigating the Challenges of Post-Reaction Purification with Hydrogen Fluoride-Collidine: A Technical Support Guide
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Hydrogen fluoride-collidine and related HF-amine complexes. The unique reactivity of these reagents, while invaluable for fluorination and other transformations, presents specific challenges during product purification. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting strategies to ensure the successful isolation of your target compounds.
Understanding the Core Challenges
Working with Hydrogen fluoride-collidine necessitates a thorough understanding of its properties to mitigate potential purification issues. The primary hurdles you will likely encounter are:
-
Quenching Excess HF: Effectively neutralizing the highly corrosive and toxic residual Hydrogen fluoride is the critical first step.
-
Collidine Removal: The high boiling point of collidine (195-196 °C) can complicate its removal from the desired product, especially for thermally sensitive compounds.
-
Fluoride Salt Byproducts: The quenching process generates inorganic fluoride salts which can interfere with extractions and chromatographic purification.
-
Material Compatibility: The presence of HF, even at low concentrations, dictates the use of specific materials to prevent equipment damage and ensure safety. It is crucial to avoid glassware when handling solutions containing hydrofluoric acid.[1][2]
This guide will address these challenges in a practical question-and-answer format, providing you with both the "how" and the "why" behind each recommendation.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Emulsion Formation During Aqueous Workup
Question: I'm observing a persistent emulsion at the aqueous-organic interface during the extraction of my product after quenching the HF-collidine reaction. How can I break this emulsion and improve phase separation?
Answer: Emulsion formation is a frequent challenge, often caused by the presence of fine precipitates of fluoride salts and the surfactant-like properties of protonated collidine. Here’s a systematic approach to resolving this:
Causality: The collidinium fluoride salt formed upon quenching can act as a phase-transfer catalyst, stabilizing the emulsion. Additionally, insoluble inorganic fluorides create a physical barrier between the two phases.
Step-by-Step Protocol for Breaking Emulsions:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion by reducing the solubility of organic components in the aqueous layer.
-
Filtration: If the emulsion is caused by fine solid precipitates, filter the entire biphasic mixture through a pad of Celite® or diatomaceous earth. This will remove the solid particles that are stabilizing the emulsion.
-
Solvent Modification:
-
Add more of the organic extraction solvent to dilute the mixture.
-
If compatible with your product's solubility, consider adding a small amount of a different organic solvent that has a lower tendency to form emulsions, such as methyl tert-butyl ether (MTBE).
-
-
Gentle Centrifugation: For smaller scale reactions, transferring the mixture to centrifuge tubes and spinning at a low speed can effectively separate the layers.
Workflow for Emulsion Resolution:
Caption: Decision-making workflow for breaking emulsions during workup.
Issue 2: Low Product Recovery After Extraction
Question: My product yield is significantly lower than expected after aqueous workup and extraction. What are the potential causes and how can I improve my recovery?
Answer: Low recovery can stem from several factors, from incomplete extraction to product degradation. Let's diagnose the likely culprits:
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Product Solubility in Aqueous Layer | If your product has some degree of water solubility, it may be retained in the aqueous phase, especially with repeated washes. | - Back-extract the combined aqueous layers with a fresh portion of organic solvent.- Minimize the number of aqueous washes. |
| Incomplete Quenching | Residual HF can protonate your product, making it more water-soluble. | - Ensure the quenching agent is in stoichiometric excess.- Monitor the pH of the aqueous layer to confirm it is basic. |
| Product Adsorption onto Fluoride Salts | The precipitated inorganic fluoride salts can have a high surface area and may adsorb your product. | - After quenching, stir the slurry for an extended period (30-60 minutes) to allow for desorption.- Wash the filtered salts with the organic extraction solvent. |
| Product Degradation | Some products may be unstable to the pH changes during workup. | - If your product is base-sensitive, consider a milder quenching agent or a buffered workup. |
Frequently Asked Questions (FAQs)
Q1: What is the safest and most effective way to quench a reaction containing HF-collidine?
A1: The choice of quenching agent is critical for both safety and purification efficiency. A slow, controlled addition of the reaction mixture to a cooled, stirred slurry of a weak base is the recommended procedure.
| Quenching Agent | Advantages | Disadvantages | Best For |
| Saturated Sodium Bicarbonate (NaHCO₃) | Readily available, mild base. | Generates CO₂, which can cause foaming and pressure buildup. | General purpose, especially for products not sensitive to water. |
| Calcium Hydroxide (Ca(OH)₂) | Forms insoluble and easily filterable calcium fluoride (CaF₂).[3] | Can form a thick slurry that may be difficult to stir. | Reactions where easy removal of fluoride is a priority. |
| Anhydrous Triethylamine | Suitable for anhydrous workups, where the product is water-sensitive.[4] | The resulting triethylammonium fluoride is soluble in some organic solvents. | Water-sensitive products. |
Safety First: Always perform the quench in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including HF-resistant gloves (nitrile or butyl rubber), a lab coat, and chemical splash goggles with a face shield.[5][6] Have a calcium gluconate tube readily available in case of skin contact.[7][8]
Q2: How can I effectively remove collidine from my final product?
A2: The high boiling point of collidine makes its removal by simple evaporation challenging. Here are a few effective strategies:
-
Acidic Wash: During the workup, perform several washes of the organic layer with a dilute acid solution (e.g., 1 M HCl or saturated ammonium chloride). This will protonate the collidine, forming a water-soluble salt that partitions into the aqueous phase.
-
Azeotropic Removal: For relatively non-polar products, collidine can sometimes be removed by azeotropic distillation with a high-boiling solvent like toluene.
-
Chromatography: If the above methods are not sufficient, flash column chromatography is a reliable method. Collidine is a polar amine and will have a strong affinity for silica gel. A non-polar eluent system will effectively retain the collidine on the column while allowing your product to elute.
Q3: My product seems to be degrading on silica gel. What are my options for chromatographic purification?
A3: If your product is sensitive to the acidic nature of standard silica gel, you have several alternatives:
-
Neutralized Silica Gel: You can prepare a slurry of silica gel in a solvent containing a small amount of a non-volatile base, such as triethylamine (typically 1-2% v/v), before packing the column. This will neutralize the acidic sites on the silica.
-
Alumina: Neutral or basic alumina can be an excellent alternative to silica gel for acid-sensitive compounds.
-
Reverse-Phase Chromatography: If your product is sufficiently non-polar, reverse-phase (C18) chromatography using solvents like acetonitrile and water is a powerful purification technique that avoids the use of silica or alumina.
Q4: What are the best practices for waste disposal of HF-collidine reaction byproducts?
A4: All waste containing fluoride must be treated as hazardous. Never dispose of HF-containing waste down the drain.[9]
Waste Disposal Protocol:
-
Quench and Neutralize: Ensure all reactive HF has been quenched. The aqueous waste should be neutralized to a pH between 6 and 8.
-
Precipitate Fluoride: Add a solution of calcium chloride (CaCl₂) or calcium hydroxide (Ca(OH)₂) to the neutralized aqueous waste to precipitate the fluoride as insoluble calcium fluoride (CaF₂).
-
Separate and Dispose: Allow the precipitate to settle, then decant the supernatant. The solid CaF₂ and any contaminated materials (gloves, filter paper, etc.) should be collected in a clearly labeled, sealed plastic container for hazardous waste disposal.[10] The remaining aqueous solution should also be disposed of as hazardous waste.
Waste Management Workflow:
Caption: Step-by-step process for safe disposal of HF-containing waste.
References
-
G. A. Olah, M. Watkins, Org. Synth.1978 , 58, 75. [Link]
-
Kim, J., Choi, W., & Lee, J. (2016). Treatment of Hydrogen Fluoride Generated from the F-gases Decomposition Processes. Journal of the Korean Institute of Gas, 20(6), 63-69. [Link]
-
University of Alabama at Birmingham. (2016). Safe Handling, Storage, and Disposal of Hydrofluoric Acid User's Guide. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Retrieved from [Link]
-
University of Alabama at Birmingham. (n.d.). Safe Handling, Storage and Disposal of Hydrofluoric Acid. Retrieved from [Link]
-
ETH Zürich. (n.d.). Safe handling of Hydrofluoric acid and Hydrogen fluoride. Retrieved from [Link]
-
Public Health England. (2019). Hydrogen fluoride (HF) and hydrofluoric acid: incident management. GOV.UK. Retrieved from [Link]
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Inconsistent results with Hydrogen fluoride-collidine reagent.
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to the HF-Collidine Reagent
The Hydrogen fluoride-collidine reagent is a formulation of hydrogen fluoride (HF) complexed with 2,4,6-collidine. This combination creates a valuable tool in organic synthesis, primarily for the cleavage of silyl ethers and in glycosylation reactions. The collidine base serves to moderate the extreme reactivity of anhydrous HF, making it a more manageable and selective reagent compared to aqueous HF solutions.[1] The steric bulk of collidine can also influence the stereochemical outcome of reactions, a factor that can be exploited in complex synthetic strategies.[2] However, the very nature of this potent reagent can lead to inconsistent results if not handled and used with a thorough understanding of its chemical properties.
Critical Safety Precautions
Hydrogen fluoride is an extremely hazardous substance that can cause severe, deep-tissue burns and life-threatening systemic toxicity upon contact with skin, eyes, or mucous membranes, or if inhaled or ingested.[3][4] Collidine is a flammable and toxic liquid.[5] Therefore, all work with the HF-collidine reagent must be conducted with the utmost caution.
Before you begin any experiment, you must:
-
Work in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE):
-
Full-face shield and chemical splash goggles.
-
Long-sleeved, acid-resistant lab coat and an apron.
-
Two pairs of gloves: a heavier, HF-resistant outer glove (e.g., neoprene or butyl rubber) over a standard nitrile inner glove.
-
-
Have a calcium gluconate-containing neutralizing agent readily available for immediate application in case of skin contact.
-
Ensure all lab personnel in the vicinity are aware of the hazards and the emergency procedures.
-
Never work alone when handling this reagent.
Preparation and Handling of the HF-Collidine Reagent
The reactivity of the HF-collidine reagent is highly dependent on its preparation and the ratio of HF to collidine.[6] Commercial preparations are available, but if you need to prepare it in-house, the following protocol, adapted from the preparation of HF-pyridine, should be followed with extreme care.[4]
Protocol for Reagent Preparation
Materials:
-
Anhydrous hydrogen fluoride (HF)
-
2,4,6-Collidine, freshly distilled from calcium hydride
-
A dry polyethylene or Teflon bottle with a screw cap
-
An acetone/dry ice bath
Procedure:
-
In a certified chemical fume hood, place the dry polyethylene bottle containing the desired amount of freshly distilled 2,4,6-collidine on a magnetic stirrer.
-
Cool the bottle in an acetone/dry ice bath until the collidine is close to freezing.
-
Carefully condense anhydrous HF into the cooled, stirred collidine. The amount of HF will determine the final composition and reactivity of the reagent. A common preparation is a 70% HF by weight solution.
-
Once the addition is complete, allow the mixture to slowly warm to room temperature while stirring.
-
Keep the bottle tightly sealed when not in use.
Storage and Stability:
Store the HF-collidine reagent in a clearly labeled polyethylene or Teflon bottle in a cool, dry, and well-ventilated area, away from incompatible materials like glass, metals, and strong bases.[7] Over time, the reagent can absorb moisture, which will decrease its efficacy. It is recommended to prepare the reagent fresh or to use it within a few weeks of preparation.
Troubleshooting Guide
Silyl Ether Deprotection
Q1: My silyl ether deprotection is very slow or incomplete.
Possible Causes:
-
Insufficient Reagent: The stoichiometry of the reaction is critical. Each silyl ether cleavage consumes one equivalent of fluoride.
-
Steric Hindrance: The silyl group or the surrounding molecular architecture may be sterically hindered, slowing down the reaction.
-
Reagent Decomposition: The HF-collidine reagent may have degraded due to moisture absorption.
-
Low Temperature: The reaction may be too cold, resulting in slow kinetics.
Solutions:
-
Increase Stoichiometry: Add additional equivalents of the HF-collidine reagent. It is common to use a significant excess of the reagent.
-
Increase Temperature: Allow the reaction to warm to room temperature or slightly above (e.g., 40 °C), monitoring carefully for side product formation.
-
Use Fresh Reagent: Prepare a fresh batch of HF-collidine, ensuring anhydrous conditions.
-
Consider a Different Reagent: For extremely hindered silyl ethers, a less sterically demanding fluoride source, such as TBAF (tetrabutylammonium fluoride), may be more effective, although it is less selective.[8]
Q2: I am observing a mixture of products, indicating a lack of selectivity between different silyl ethers.
Possible Causes:
-
Similar Steric Environments: The silyl ethers you are trying to differentiate may be in very similar steric environments.
-
Reaction is Too Forcing: High temperatures or prolonged reaction times can lead to the cleavage of more stable silyl ethers.
Solutions:
-
Lower the Temperature: Run the reaction at 0 °C or even -20 °C to enhance selectivity.
-
Carefully Control Stoichiometry: Use a limiting amount of the HF-collidine reagent (e.g., 1.0-1.2 equivalents) to favor the cleavage of the most labile silyl ether.
-
Choose Silyl Groups Strategically: During synthesis planning, choose silyl protecting groups with significantly different steric bulk if selective deprotection is required. The general order of stability to acidic conditions is TMS < TES < TBS < TIPS < TBDPS.[9]
| Silyl Group | Abbreviation | Relative Stability |
| Trimethylsilyl | TMS | Least Stable |
| Triethylsilyl | TES | |
| tert-Butyldimethylsilyl | TBS, TBDMS | |
| Triisopropylsilyl | TIPS | |
| tert-Butyldiphenylsilyl | TBDPS | Most Stable |
Glycosylation Reactions
Q3: My glycosylation reaction has a very low yield.
Possible Causes:
-
Formation of a Stable N-Glycosyl Collidinium Salt: Collidine, being a nucleophilic amine, can attack the activated glycosyl donor to form a stable N-glycosyl collidinium salt, which is a dead-end for the desired glycosylation.[10]
-
Poor Activation of the Glycosyl Donor: The reaction conditions may not be sufficient to generate the reactive oxocarbenium ion intermediate.
-
Presence of Water: Moisture can hydrolyze the activated glycosyl donor or the glycosyl fluoride intermediate.
Solutions:
-
Use a Two-Step Procedure: First, synthesize the glycosyl fluoride using the HF-collidine reagent.[11][12] After purification, use the stable glycosyl fluoride in a subsequent glycosylation reaction promoted by a Lewis acid (e.g., BF₃·OEt₂, SnCl₂, AgClO₄). This decouples the potential for N-glycosyl collidinium salt formation from the glycosylation step.
-
Employ a Non-Nucleophilic Base: If a one-pot procedure is desired, consider using a more sterically hindered, non-nucleophilic base instead of collidine, such as 2,6-di-tert-butylpyridine.
-
Ensure Anhydrous Conditions: Rigorously dry all solvents, starting materials, and glassware. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Q4: The stereochemical outcome of my glycosylation is not what I expected (e.g., I'm getting the wrong anomer).
Possible Causes:
-
Reaction Mechanism: The reaction may be proceeding through an SN1-like mechanism, leading to a mixture of anomers, or an SN2-like mechanism, leading to inversion of stereochemistry. The outcome is highly dependent on the solvent, temperature, and the nature of the glycosyl donor and acceptor.
-
Steric Effects: The steric bulk of the collidine, the glycosyl donor, and the glycosyl acceptor can influence which face of the oxocarbenium ion is more accessible for attack.[2][13]
-
Neighboring Group Participation: A participating group at the C2 position of the glycosyl donor (e.g., an acetate or benzoate) can direct the stereochemical outcome.
Solutions:
-
Modify the Solvent: The choice of solvent can have a profound effect on the stereoselectivity. For example, ethereal solvents can sometimes favor the formation of the α-anomer.
-
Change the Temperature: Lowering the reaction temperature can often improve selectivity.
-
Alter the Base: The steric and electronic properties of the amine base can influence the transition state of the reaction. Comparing the results with a different base, such as pyridine or a more hindered one, may be informative.
-
Leverage Neighboring Group Participation: If a specific anomer is desired, ensure that the protecting group at the C2 position is one that can direct the reaction (e.g., an acyl group for 1,2-trans glycosides).
Frequently Asked Questions (FAQs)
-
When should I choose HF-collidine over HF-pyridine? Collidine is more basic and sterically hindered than pyridine. This can make the HF-collidine reagent less acidic and potentially more selective in certain applications. The increased steric bulk may also be beneficial in directing the stereochemical outcome of some reactions. However, its higher nucleophilicity also increases the risk of forming N-glycosyl collidinium salts in glycosylation reactions.
-
What is the best way to quench a reaction containing HF-collidine? Slowly and carefully add the reaction mixture to a cooled, vigorously stirred solution of saturated aqueous sodium bicarbonate or another weak base. Be aware that this can cause significant gas evolution. An alternative is to use a calcium-based quenching agent to precipitate the fluoride as calcium fluoride.
-
How do I remove collidine during the work-up? After the initial quench, collidine can be removed by washing the organic layer with a dilute acidic solution, such as 1 M HCl or saturated aqueous ammonium chloride.[4]
-
My reaction mixture turned brown. Is this a problem? Pyridine- and collidine-based reagents can sometimes lead to discoloration, especially with prolonged reaction times or upon heating. While not always indicative of reaction failure, it can suggest the formation of side products. It is advisable to monitor the reaction by TLC or another analytical technique to assess the progress.
Diagrams
Troubleshooting Workflow
Caption: A general workflow for troubleshooting inconsistent experimental results.
Formation of N-Glycosyl Collidinium Salt
Caption: Formation of a stable N-glycosyl collidinium salt side product.
References
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Bajin, P., et al. (2016). Hydrofluoric Acid: Burns and Systemic Toxicity, Protective Measures, Immediate and Hospital Medical Treatment. Sciendo, 27(2), 103-117. Available at: [Link]
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NCBI Bookshelf. (2021). Glycosidation using fluoride donor. In Glycoscience Protocols. Available at: [Link]
-
Organic Syntheses. (n.d.). A general synthesis of cyclobutanones from olefins and tertiary amides. Retrieved from [Link]
-
Huang Lab, Michigan State University. (2017). Standard Operating Procedures. Available at: [Link]
-
NCBI Bookshelf. (2021). Synthesis of glycosyl fluoride donor. In Glycoscience Protocols. Available at: [Link]
-
Organic Syntheses. (n.d.). Bis(2,4,6-trimethylpyridine) bromine(i) hexafluorophosphate. Retrieved from [Link]
-
Linclau, B., et al. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 64(15), 11417-11431. Available at: [Link]
-
Stachowiak, J. C., et al. (2023). Steric pressure between glycosylated transmembrane proteins inhibits internalization by endocytosis. Proceedings of the National Academy of Sciences, 120(16), e2215815120. Available at: [Link]
-
Gouverneur, V., et al. (2015). The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. Chemical Reviews, 115(2), 765-826. Available at: [Link]
- Google Patents. (1989). Recovery of hydrogen fluoride from an aqueous solution containing ammonium fluoride and hydrogen fluoride.
-
Fairbanks, A. J., et al. (2018). One‐Step Aqueous Synthesis of Glycosyl Pyridinium Salts, Electrochemical Study, and Assessment of Utility as Precursors of Glycosyl Radicals Using Photoredox Catalysis. Chemistry – A European Journal, 24(59), 15846-15850. Available at: [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Technical Library. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Wengryniuk, S. E., et al. (2022). Site-Selective Synthesis of 2,4,6-Collidinium Salts via Electrooxidative C–H Functionalization. ChemRxiv. Available at: [Link]
-
ResearchGate. (2016). Quantitative Generation of HF from KF and Formation of Amine‐3HF Complexes by Using Cation Exchange Reaction Between KF and Amberlyst 15DRY. Available at: [Link]
-
ResearchGate. (1999). Methods of synthesis of glycosyl fluorides. Available at: [Link]
-
ResearchGate. (2017). Steric hindrance due to N -linked glycan processing shields HA from.... Available at: [Link]
-
ResearchGate. (2007). Selective Synthesis of Monofluorinated Compounds Applying Amine/HF Reagents. Available at: [Link]
-
Chemistry LibreTexts. (2021). 16: Silylethers. Available at: [Link]
-
Journal of Materials Chemistry A. (2021). Unravelling moisture-induced CO2 chemisorption mechanisms in amine-modified sorbents at the molecular scale. Royal Society of Chemistry. Available at: [Link]
-
Lennox, A. J. J., et al. (2015). Non-Aqueous Binary and Ternary nHF·Base Fluoride Reagents: Characterization of Structure, Properties, and Reactivity. Journal of the American Chemical Society, 137(25), 8170-8180. Available at: [Link]
-
PubMed. (1990). High-pressure glycosylations of unreactive alcohols and the formation of N-glycosyl collidinium salts. Carbohydrate Research, 205, 131-141. Available at: [Link]
-
Li, X., et al. (2020). (C6F5)3B·(HF)n-catalyzed glycosylation of disarmed glycosyl fluorides and reverse glycosyl fluorides. Organic Chemistry Frontiers, 7(12), 1475-1481. Available at: [Link]
-
Peters, G. H., et al. (2009). Interrelationship of steric stabilization and self-crowding of a glycosylated protein. Biophysical Journal, 97(5), 1449-1457. Available at: [Link]
-
Figshare. (2015). Non-Aqueous Binary and Ternary nHF·Base Fluoride Reagents: Characterization of Structure, Properties, and Reactivity. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts. Retrieved from [Link]
-
ResearchGate. (2022). Site-Selective Synthesis of N-Benzyl 2,4,6-Collidinium Salts by Electrooxidative C–H Functionalization. Available at: [Link]
-
Carreira, E. M., & Szpilman, A. M. (2009). Beta-glycosidation of Sterically Hindered Alcohols. Organic Letters, 11(6), 1305-1307. Available at: [Link]
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Bramanti, E., et al. (2022). How to Clean and Safely Remove HF from Acid Digestion Solutions for Ultra-Trace Analysis. Molecules, 27(7), 2296. Available at: [Link]
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MDPI. (2023). Sustainable Lithium Recovery from Biotite Waste of Nepheline Syenite via Magnetic Separation and Flotation with MLA-Based Mineralogical Characterization. Minerals, 13(10), 1269. Available at: [Link]
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Open Access Pub. (2015). Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. Available at: [Link]
-
ResearchGate. (2015). Determination of the Hammett Acidity of HF/Base Reagents. Available at: [Link]
-
Jiménez-Barral, A., et al. (2020). The impact of glycosylation on the structure, function, and interactions of CD14. Journal of Biological Chemistry, 295(30), 10264-10277. Available at: [Link]
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Shared Research Facilities, City University of Hong Kong. (n.d.). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. Retrieved from [Link]
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-
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-
Chad's Prep. (2021, January 22). 12.5 Protecting Groups for Alcohols [Video]. YouTube. Available at: [Link]
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- 10. High-pressure glycosylations of unreactive alcohols and the formation of N-glycosyl collidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of glycosyl fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Hydrogen Fluoride-Collidine Reactions
A Senior Application Scientist's Guide to Thermal Hazard Management
Welcome to the technical support center for handling hydrogen fluoride (HF)-amine complexes, with a specific focus on HF-collidine. This guide is designed for researchers, chemists, and process development professionals who utilize these powerful but hazardous reagents. The formation of HF-collidine is a strongly exothermic acid-base reaction. Failure to manage this heat evolution can lead to thermal runaways, pressure buildup, and catastrophic failure of the reaction vessel, resulting in the release of highly toxic and corrosive HF gas.[1][2]
This document moves beyond standard operating procedures to explain the underlying principles of thermal management, enabling you to make informed, safety-conscious decisions during your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the mixing of hydrogen fluoride and collidine so exothermic?
A: The significant exotherm arises from the potent acid-base neutralization reaction between hydrogen fluoride, a strong acid, and 2,4,6-collidine, an organic base. The formation of the collidinium fluoride salt releases a substantial amount of energy as heat. This is analogous to the heat generated when mixing strong mineral acids and bases. Understanding this fundamental principle is the first step in appreciating the inherent thermal risk.
Q2: What are the primary hazards associated with an uncontrolled HF-collidine reaction?
A: The primary hazards stem from a thermal runaway event. They include:
-
Boiling and Over-pressurization: Uncontrolled heat can cause the solvent and reagents to boil rapidly, leading to a sudden increase in pressure that can exceed the limits of the reaction vessel.
-
Release of Anhydrous HF: A vessel failure will release hydrogen fluoride gas, which is fatally toxic if inhaled or in contact with skin, and extremely corrosive.[3][4][5] HF inhalation can cause severe lung damage, and skin contact can lead to deep, painful burns and life-threatening systemic toxicity by depleting blood calcium (hypocalcemia).[6][7][8]
-
Reagent Decomposition: At elevated temperatures, collidine and other organic molecules in the reaction mixture can decompose, potentially generating additional gas and unpredictable byproducts.
Q3: My protocol calls for HF-Pyridine. Can I substitute it with HF-Collidine using the same procedure?
A: Not without a thorough risk assessment. While both are HF-amine complexes used for similar applications like deoxyfluorination, their properties differ. Collidine has a higher boiling point and different basicity than pyridine. The heat of neutralization may differ, and the physical properties of the resulting salt solution will be distinct. A direct substitution without re-evaluating the thermal profile and addition rates is strongly discouraged. A new safety review and likely a small-scale calorimetric study should be performed first.
Q4: What basic laboratory equipment is non-negotiable for safely performing this reaction?
A: At a minimum, the following must be in place:
-
Materials: The reaction vessel and any transfer lines or addition funnels must be made of HF-compatible materials like polyethylene, polypropylene, or Teflon. Never use glass or stainless steel for reactions involving HF , as it will be aggressively corroded.[3][4]
-
Ventilation: All work must be conducted inside a certified chemical fume hood designed for use with corrosive acids.[3][7]
-
Monitoring: A calibrated thermometer or thermocouple probe (Teflon-coated) must be placed to measure the internal reaction temperature, not the bath temperature. A magnetic stir plate and stir bar (Teflon-coated) are essential for ensuring homogenous mixing and heat distribution.
-
Emergency Kit: An HF-specific emergency kit, containing calcium gluconate gel, must be immediately accessible.[4][7] All personnel in the lab, even those not directly involved, must be trained on its location and use.[7]
Troubleshooting Guide: Thermal Excursions
This section addresses specific issues you may encounter. The key to safety is proactive monitoring and early intervention.
Q5: My reaction temperature is rising faster than expected during addition. What should I do?
A: This is the first sign of a potential loss of control. Act immediately:
-
Stop the Addition: Immediately cease adding the reagent.
-
Enhance Cooling: If using an ice bath, ensure it is well-stirred and add more ice/salt to lower the temperature. If using a cryostat, lower the setpoint.
-
Do Not Wait: Do not wait to see if the temperature stabilizes on its own. The goal is to actively bring the temperature back down to the target range. If the temperature continues to rise even after stopping the addition and enhancing cooling, proceed to the emergency protocol for a thermal runaway.
Q6: I've stopped the addition, but the temperature is still rising uncontrollably. What is the emergency protocol?
A: This is a thermal runaway. Your safety is the priority. Execute the following emergency response plan.
Caption: Emergency response workflow for a thermal runaway.
-
Alert & Evacuate: Verbally alert all personnel in the immediate vicinity. Evacuate the laboratory, closing the door behind you.
-
Contain: If it is safe to do so without risking exposure, close the fume hood sash completely.
-
Call for Help: Activate the nearest fire alarm and call emergency services. Inform them that you have a runaway reaction involving hydrogen fluoride.
-
Do Not Be a Hero: Never attempt to quench a runaway reaction by adding a solvent or other reagent. This can introduce unforeseen reactions or accelerate the rate of decomposition and gas generation.
Q7: How can I proactively quantify the exotherm before running my experiment at scale?
A: The gold standard for quantifying reaction heat is Reaction Calorimetry .[9][10]
-
Principle: A reaction calorimeter is a specialized instrument that measures the rate of heat evolution (heat flow) from a chemical reaction in real-time.[9][11]
-
Application: By running the reaction on a small scale (e.g., 50-500 mL) in the calorimeter, you can obtain critical data:
-
Total Heat of Reaction (ΔH): The total amount of energy released per mole.
-
Maximum Heat Flow: The peak rate of heat release, which determines the minimum cooling capacity required.
-
Heat Flow Profile: How the heat release changes with reagent addition, which is used to design a safe addition profile.
-
-
Benefit: This data allows you to engineer a robust cooling plan for your target scale, ensuring your cooling system's capacity is never exceeded by the reaction's heat output.
Protocols & Best Practices
Protocol 1: Safe Preparation of an HF-Collidine Solution (Lab Scale)
This protocol outlines a method for the controlled addition of one reagent to another.
Pre-Requisites:
-
All personnel are trained in HF safety protocols.[5]
-
An HF emergency kit with calcium gluconate is present and verified to be in-date.[7]
-
All work is performed in a designated and properly functioning fume hood.[3][7]
Step-by-Step Methodology:
-
Vessel Preparation: Place a Teflon-coated stir bar into a polyethylene or Teflon reaction vessel. Equip the vessel with a Teflon-coated temperature probe and an inlet for reagent addition.
-
Charge Initial Reagent: Charge the collidine (or the component in excess) into the reaction vessel.
-
Pre-Cooling: Place the vessel in a cooling bath (e.g., ice-water-salt bath) and begin stirring. Allow the contents to cool to between -10°C and 0°C.
-
Slow, Subsurface Addition: Using a syringe pump or pressure-equalizing addition funnel made of compatible plastic, begin adding the hydrogen fluoride (or the limiting reagent) subsurface at a very slow, controlled rate.
-
Thermal Monitoring: Continuously monitor the internal temperature. The rate of addition should be adjusted to ensure the internal temperature does not rise more than 5-10°C above the bath temperature.
-
Completion & Hold: Once the addition is complete, allow the mixture to stir at the cold temperature for an additional 30 minutes to ensure the reaction is complete and the heat output has ceased.
-
Storage: Store the resulting solution in a clearly labeled, sealed polyethylene or Teflon container in a cool, ventilated cabinet away from incompatible materials (glass, metals, bases).[3]
Caption: Workflow for the safe, controlled addition of HF to collidine.
Data Tables for Safe Operation
Table 1: Material Compatibility Guide
| Material | Compatibility with HF/HF-Collidine | Rationale |
| Glass (Borosilicate) | UNACCEPTABLE | HF rapidly dissolves silica, leading to equipment failure and formation of toxic silicon tetrafluoride gas.[3][4] |
| Stainless Steel | UNACCEPTABLE | Corroded by HF, especially in the presence of moisture or oxygen. |
| Polyethylene (PE) | Excellent | Chemically resistant polymer, suitable for vessels and storage. |
| Polypropylene (PP) | Excellent | Similar to PE, offers good resistance. |
| Teflon (PTFE, FEP) | Excellent | Highly inert, ideal for reaction vessels, tubing, and coatings. |
| Natural Rubber | Poor | Degrades quickly upon contact. |
| Nitrile Gloves | Poor to Fair | Offers only splash protection for very short durations. Not suitable for immersion or extended handling.[7] |
| Butyl/Neoprene Gloves | Good | Recommended for handling HF. Always check manufacturer's breakthrough time data.[7] |
Table 2: Cooling Bath Options
| Bath Type | Typical Temperature Range | Notes |
| Ice / Water | 0 to 5 °C | Simple, but limited cooling capacity. |
| Ice / Salt (NaCl) | -20 to -5 °C | Increased cooling capacity. Requires good mixing. |
| Dry Ice / Acetone | ~ -78 °C | Very high cooling capacity. Use with extreme caution due to flammability of acetone and risk of thermal shock. |
| Circulating Chiller (Cryostat) | -80 to 20 °C | The safest and most controlled option. Allows for precise temperature regulation. |
References
-
University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety. [Link]
-
American Chemistry Council. (2022, January). EMERGENCY RESPONDERS AND MEDICAL PERSONNEL FIRST AID GUIDELINES FOR ANHYDROUS HYDROGEN FLUORIDE (AHF) and HYDROFLUORIC ACID (HF). [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Hydrogen Fluoride (HF) | Medical Management Guidelines. Toxic Substance Portal. [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Hydrofluoric Acid (HF). Division of Research Safety. [Link]
-
Lee, S., et al. (2022). Thermal Stability and the Effect of Water on Hydrogen Fluoride Generation in Lithium-Ion Battery Electrolytes Containing LiPF6. MDPI. [Link]
-
CTEF. (2007, June). Guidelines in case of a Hydrogen Fluoride Exposure. [Link]
-
ETH Zürich. (n.d.). Safe handling of Hydrofluoric acid and Hydrogen fluoride. [Link]
-
Le, T. N., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]
-
H.E.L Group. (2024). Calorimetry methodologies using Simular reaction calorimeter. [Link]
-
Haupt, S., et al. (2024). Deoxyfluorination with superacids – synthesis and characterization of protonated α-fluorohydroxyacetic acid. RSC Publishing. [Link]
-
Bias, C. A. (2020). Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoro. The Research Repository @ WVU. [Link]
-
Griffing, E. (2008, August 8). Hydrogen fluoride. Environmental Genome. [Link]
-
M. A. Kirsch. (n.d.). Chemical Aspects of Human and Environmental Overload with Fluorine. National Institutes of Health. [Link]
-
Möbs, M., et al. (2025, July 29). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ResearchGate. [Link]
-
J. C. C. H. M. G. van den Heuvel, et al. (2009). Reaction of 1,2-orthoesters with HF-pyridine: a method for the preparation of partly unprotected glycosyl fluorides and their use in saccharide synthesis. PubMed. [Link]
-
P. R. Singh, et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. ACS Publications. [Link]
-
Centers for Disease Control and Prevention (CDC). (2024, September 6). Hydrogen Fluoride. Chemical Emergencies. [Link]
-
Djamali, E., et al. (2022). Calorimetric Measurements of Biological Interactions and Their Relationships to Finite Time Thermodynamics Parameters. MDPI. [Link]
-
S. M. Banik, et al. (2025). Borane‐Mediated Highly Secondary Selective Deoxyfluorination of Alcohols. National Institutes of Health. [Link]
-
University of Victoria. (2022, December 2). HYDROFLUROIC ACID (HF) EMERGENCY PROCEDURE. [Link]
-
University of British Columbia. (n.d.). Working Safely with Hydrofluoric Acid. Safety & Risk Services. [Link]
-
Wikipedia. (n.d.). Hydrogen fluoride. [Link]
-
Fauske & Associates, LLC. (n.d.). Reaction Calorimetry Testing. [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science. [Link]
-
White, B. D., et al. (n.d.). High-temperature high-pressure calorimeter for studying gram-scale heterogeneous chemical reactions. PubMed. [Link]
-
DTIC. (n.d.). STUDIES IN HYDROGEN FLUORIDE. [Link]
-
Bias, C. A. (2022). Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoropyridines through a Covalent Intermediate. The Research Repository @ WVU. [Link]
-
Reddit. (n.d.). What are the safety precautions necessary for working with HF?. r/Chempros. [Link]
-
Aykol, M. (n.d.). First-principles thermodynamic analysis of hydrogen-fluoride scavenging cathode coatings for lithium-ion batteries. [Link]
-
University of Tübingen. (n.d.). Calorimetry. [Link]
-
ResearchGate. (n.d.). Hazard evaluation for Chlorination and Amination reactions of fluorocytosine production process. [Link]
-
T. K. R. A. K. G. A. S. A. G. G. (2023). Deoxyfluorination of Electron-Deficient Phenols. National Institutes of Health. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. ethz.ch [ethz.ch]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. americanchemistry.com [americanchemistry.com]
- 7. Hydrofluoric Acid (HF) | Division of Research Safety | Illinois [drs.illinois.edu]
- 8. Hydrogen Fluoride | Chemical Emergencies | CDC [cdc.gov]
- 9. helgroup.com [helgroup.com]
- 10. Calorimetry | University of Tübingen [uni-tuebingen.de]
- 11. fauske.com [fauske.com]
Troubleshooting low conversion rates in HF-collidine mediated reactions.
Welcome to the technical support center for troubleshooting HF-collidine mediated reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low conversion rates, in their synthetic experiments. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you diagnose problems and develop robust solutions.
Introduction: The Power and Pitfalls of HF-Collidine
HF-collidine, a close relative of Olah's reagent (HF-pyridine), is a powerful and more manageable source of hydrogen fluoride for a variety of organic transformations.[1][2][3] Its primary applications include the synthesis of glycosyl fluorides from glycosyl hemiacetals or thioglycosides, and the deoxyfluorination of alcohols. Glycosyl fluorides are particularly valuable as they are relatively stable glycosyl donors that can be "activated" under specific conditions to form crucial glycosidic bonds, the cornerstones of oligosaccharides and glycoconjugates.[4][5]
However, the high reactivity that makes this reagent so useful also presents challenges. Low conversion rates are a frequent complaint, often stemming from the reagent's sensitivity, substrate-specific issues, or subtle variations in reaction conditions. This guide provides a structured, question-and-answer approach to troubleshoot these complex reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Reagent and Reaction Setup
Question 1: My reaction is sluggish or has completely stalled. What is the most common culprit?
Answer: The single most critical parameter for HF-collidine reactions is the complete exclusion of water. Trace amounts of moisture can have a devastating impact on your conversion rates for several reasons:
-
Reagent Decomposition: Hydrogen fluoride can react with water. While HF is a weak acid in aqueous solution, its reactivity profile changes significantly under anhydrous conditions.[6][7] The presence of water can alter the nature of the active fluorinating species.
-
Hydrolysis of Intermediates: The key reactive intermediate in glycosylation, the oxocarbenium ion, is highly susceptible to hydrolysis. If water is present, it will compete with your glycosyl acceptor, leading back to the hemiacetal starting material or other undesired byproducts.
-
Side Reactions: Water can catalyze the decomposition of starting materials or reagents, leading to complex reaction mixtures and lower yields.[8] In some fluorination reactions, water can even promote the formation of alcohol side products.[9]
Troubleshooting Workflow: Ensuring Anhydrous Conditions
Question 2: I'm using commercial HF-collidine and still getting poor results. Could the reagent itself be the problem?
Answer: Yes. While commercially available, the quality and stability of HF-amine complexes can vary.
-
Age and Storage: HF-collidine can degrade over time, especially if not stored properly. Exposure to atmospheric moisture is detrimental. It is a liquid that should be stored under an inert atmosphere in a cool, dry place.[3]
-
Composition: The precise ratio of HF to collidine is critical for reactivity. An incorrect ratio can lead to either insufficient activation or excessive side reactions. Commercial reagents typically have a specified HF content (e.g., ~70% HF by weight).[2]
-
Collidine Purity: The purity of the collidine used to make the complex is paramount. Primary and secondary amine impurities can react with the activated sugar intermediates, consuming them and reducing the yield of the desired product.
| Parameter | Recommendation | Rationale |
| Reagent Source | Use a reputable supplier. | Ensures correct HF:collidine ratio and minimal impurities. |
| Storage | Store under Argon/Nitrogen in a desiccator or dry box. Use PTFE or polyethylene bottles. | Prevents absorption of atmospheric moisture. HF attacks glass. |
| Collidine Purity | For best results, distill 2,4,6-collidine from ninhydrin (to remove primary/secondary amines) followed by distillation from KOH (to ensure dryness) before preparing the complex. | Impurities can act as nucleophiles, leading to byproducts. |
Category 2: Substrate Reactivity and Side Reactions
Question 3: My glycosyl donor is "disarmed," and the reaction to form the glycosyl fluoride is very slow. How can I improve this?
Answer: The concept of "armed" versus "disarmed" glycosyl donors is central to understanding reactivity. Electron-withdrawing protecting groups (e.g., acetyl, benzoyl) on the sugar ring, particularly at the C-2 position, destabilize the developing positive charge of the oxocarbenium ion intermediate. This makes the donor "disarmed" and less reactive. Conversely, electron-donating groups (e.g., benzyl, silyl ethers) "arm" the donor, making it more reactive.
Strategies for Disarmed Donors:
-
Increase Temperature: Cautiously increasing the reaction temperature can provide the necessary activation energy. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
-
Increase Reagent Stoichiometry: Using a larger excess of HF-collidine may be necessary to drive the reaction to completion.
-
Longer Reaction Times: Disarmed substrates simply require more time to react. Be patient and monitor progress over an extended period.
Mechanistic Insight: The Oxocarbenium Ion
Question 4: I'm trying to synthesize a 2-deoxy-glycosyl fluoride, but I'm seeing significant byproduct formation and low yields. What's going wrong?
Answer: The synthesis of 2-deoxy-glycosides is notoriously challenging.[10][11] The absence of a directing group at the C-2 position leads to a loss of stereochemical control and an increased propensity for side reactions.
-
Glycal Formation: The most common side reaction is the elimination of the anomeric hydroxyl group and a proton from C-2 to form a glycal. This is often favored under strongly acidic conditions.
-
Anomeric Mixtures: Without a C-2 participating group, the fluoride anion can attack the oxocarbenium ion from either the α- or β-face, leading to mixtures of anomeric products that can be difficult to separate.[12]
Troubleshooting 2-Deoxy Sugar Reactions:
| Strategy | Action | Rationale |
| Lower Temperature | Run the reaction at the lowest possible temperature that still allows for conversion (e.g., -20 °C to 0 °C). | Favors the kinetic product and can suppress the elimination pathway leading to glycal formation. |
| Careful Stoichiometry | Use the minimum effective amount of HF-collidine. Perform a titration experiment on a small scale to find the optimal amount. | Excess acid can promote glycal formation. |
| Alternative Donors | Consider synthesizing a 2-iodo-2-deoxy-glycosyl fluoride donor, which can provide better β-selectivity in subsequent glycosylation reactions.[13] | The iodine at C-2 can act as a participating group to direct the stereochemical outcome. |
Category 3: Glycosylation with Glycosyl Fluorides
Question 5: I have successfully made my glycosyl fluoride donor, but the subsequent glycosylation reaction with my alcohol acceptor is failing. What should I check?
Answer: While glycosyl fluorides are more stable than other glycosyl halides, their activation for glycosylation requires a promoter, typically a Lewis acid.[4][14] Low conversion in this step often points to issues with activation or the nucleophilicity of the acceptor.
-
Lewis Acid Deactivation: The fluoride ion released during the reaction can coordinate strongly with the Lewis acid promoter (e.g., BF₃·OEt₂), effectively deactivating it.[14][15] This is a primary reason why stoichiometric, or even excess, amounts of the promoter are often required.
-
Acceptor Reactivity: The nucleophilicity of your glycosyl acceptor is crucial. Sterically hindered alcohols (secondary or tertiary) are much less reactive than primary alcohols.
-
Competing Reactions: If your acceptor has multiple hydroxyl groups, you may get a mixture of regioisomers. Protecting group strategies are essential to ensure regioselectivity.
Troubleshooting the Glycosylation Step:
| Problem | Potential Cause | Suggested Solution |
| No Reaction | Insufficient activation of the glycosyl fluoride. | Increase the amount of Lewis acid promoter (e.g., BF₃·OEt₂, TMSOTf). Ensure the promoter is fresh and anhydrous. |
| Low Yield | Deactivation of the Lewis acid catalyst. | Use a stoichiometric amount of the promoter. Some protocols report success with catalytic amounts only under rigorously anhydrous conditions in a glovebox.[15][16] |
| Low Yield | Poorly nucleophilic acceptor. | Increase reaction temperature. If possible, use a more reactive acceptor or modify the protecting group strategy to reduce steric hindrance near the hydroxyl group. |
| Mixture of Products | Lack of regioselectivity. | Ensure all hydroxyl groups on the acceptor, except the desired one, are properly protected. |
Key Experimental Protocols
Protocol 1: Purification of 2,4,6-Collidine
Safety Note: Perform all distillations in a well-ventilated fume hood.
-
To 100 mL of 2,4,6-collidine, add 2 g of ninhydrin.
-
Reflux the mixture for 4 hours to react with any primary and secondary amine contaminants.
-
Cool the mixture and arrange for distillation. Discard the initial forerun.
-
Collect the distilled collidine and add 10 g of crushed potassium hydroxide (KOH) pellets.
-
Stir for 12 hours, then distill the collidine from the KOH.
-
Store the purified, anhydrous collidine over activated 4Å molecular sieves under an argon or nitrogen atmosphere.
Protocol 2: General Procedure for Glycosyl Fluoride Synthesis
Safety Note: Hydrogen fluoride is extremely corrosive and toxic.[17] All work with HF-collidine must be performed in a fume hood using appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, a lab coat, and safety goggles. Always have a calcium gluconate gel available as a first aid measure for skin contact.
-
Oven-dry all glassware (a three-neck flask with a dropping funnel and nitrogen inlet) at 120 °C overnight and assemble it hot. Allow it to cool under a stream of dry nitrogen or argon.
-
Dissolve the glycosyl hemiacetal (1.0 eq) in anhydrous dichloromethane (DCM) in the reaction flask. Add activated 4Å molecular sieves.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add HF-collidine (typically 1.5-2.0 eq of HF) to the stirred solution via a plastic syringe. Note: HF reacts with glass; do not use glass syringes for neat HF-collidine.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC (staining with p-anisaldehyde or ceric molybdate). The reaction time can vary from 30 minutes for "armed" donors to several hours for "disarmed" donors.
-
Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting glycosyl fluoride by flash column chromatography. Glycosyl fluorides are generally more stable on silica gel than other glycosyl halides.[4]
Protocol 3: Reaction Monitoring
Consistent and accurate reaction monitoring is essential for optimization.
-
Thin-Layer Chromatography (TLC): The most common method. Glycosyl fluorides are typically less polar than the starting hemiacetals. Use a stain like p-anisaldehyde or ceric ammonium molybdate for visualization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information on the conversion of starting material and the formation of product and byproducts. This is particularly useful for complex reaction mixtures.[18][19]
References
Sources
- 1. CAS 45725-47-1: hydrogen fluoride 2,4,6-trimethyl-pyridine [cymitquimica.com]
- 2. Olah reagent - Wikipedia [en.wikipedia.org]
- 3. Olah's Reagent [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. youtube.com [youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Thermal Stability and the Effect of Water on Hydrogen Fluoride Generation in Lithium-Ion Battery Electrolytes Containing LiPF6 [mdpi.com]
- 9. Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 12. The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Revisiting Glycosylations Using Glycosyl Fluoride by BF3·Et2O: Activation of Disarmed Glycosyl Fluorides with High Catalytic Turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Glycoprotein Structural Genomics: Solving the Glycosylation Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-throughput glycosylation screening method for biologics development using MALDI-TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Hydrogen Fluoride-Collidine (HF-Collidine) Stability and Storage
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Hydrogen fluoride-collidine. It addresses common stability issues encountered during storage and offers practical troubleshooting advice to ensure the integrity and reactivity of this important fluorinating agent.
Section 1: Frequently Asked Questions (FAQs) about HF-Collidine Stability
This section addresses the most common questions regarding the stability and handling of HF-collidine.
Q1: My HF-collidine solution has turned yellow/brown. Is it still usable?
A1: A color change to yellow or brown is a primary indicator of degradation. This discoloration is often due to the formation of polymeric materials or oxidation byproducts. While a slight yellow tint might not significantly impact some robust reactions, a noticeable brown color suggests substantial decomposition. For sensitive applications requiring high purity and predictable reactivity, using discolored HF-collidine is not recommended. The purity of the collidine used in the preparation can also affect the color of the complex.[1]
Q2: What are the primary factors that cause HF-collidine to degrade during storage?
A2: The stability of HF-collidine is influenced by several factors:
-
Moisture: Water can react with HF, altering the composition and reactivity of the complex.[2] This can also lead to the corrosion of storage containers if they are not made of appropriate materials.
-
Temperature: Elevated temperatures accelerate the rate of decomposition.[3][4] It is crucial to store the reagent at the recommended temperature.
-
Light: Exposure to light, particularly UV light, can promote degradation.[5]
-
Air (Oxygen): While HF itself is not particularly sensitive to oxygen, the collidine component can be susceptible to oxidation over time, especially in the presence of impurities.
-
Container Material: HF is highly corrosive to glass and certain metals.[6][7][8] Improper container selection can lead to contamination and degradation of the reagent.
Q3: What is the recommended storage procedure for HF-collidine?
A3: To maximize the shelf-life of HF-collidine, adhere to the following storage guidelines:
-
Temperature: Store in a cool, dry, and well-ventilated place.[6][9] Refrigeration at 2-8°C is often recommended, but always consult the supplier's specific instructions. One supplier suggests storage at -20°C and notes the material is hygroscopic.[10]
-
Container: Use containers made of polyethylene, polypropylene, or Teflon.[7] Never use glass containers.[6][8] Ensure the container is tightly sealed to prevent moisture ingress and evaporation of HF.[9][11] The use of a secondary containment tray is also recommended.[7][8]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and oxygen.
-
Light: Protect from light by using an opaque container or storing it in a dark cabinet.
Q4: How can I check the quality of my stored HF-collidine before use?
A4: A visual inspection for color change is the first step. For a more quantitative assessment, you can determine the active HF content via titration. A simple acid-base titration with a standardized sodium hydroxide solution can provide a reasonable estimate of the reagent's strength. For more detailed analysis, ¹⁹F NMR spectroscopy can be employed to identify and quantify different fluoride species present in the solution.
Section 2: Troubleshooting Guide for Common Stability Issues
This section provides a structured approach to diagnosing and resolving common problems encountered with HF-collidine during experiments.
Issue 1: Inconsistent or Low Reaction Yields
Symptoms:
-
Reactions do not go to completion.
-
Lower than expected yield of the fluorinated product.
-
Formation of unexpected byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Causality and Explanation:
-
Visual Inspection: As mentioned, discoloration is a key sign of degradation. Decomposed reagent will have a lower concentration of active fluorinating species, leading to incomplete reactions.[5]
-
Moisture Control: HF can react with water, which not only consumes the reagent but can also generate byproducts that interfere with the desired reaction.[2] Ensuring all components of the reaction are scrupulously dry is critical.
-
Titration: This provides a quantitative measure of the active HF concentration. If the concentration has dropped significantly, it directly explains the poor reaction performance.
Issue 2: Formation of Tarry or Polymeric Byproducts
Symptoms:
-
The reaction mixture becomes dark and viscous.
-
Difficulty in isolating the desired product from a tarry residue.
Troubleshooting Steps:
-
Assess Reagent Quality: Discolored HF-collidine is a likely culprit. The degradation products can act as initiators for polymerization under reaction conditions.
-
Purify Starting Materials: Ensure the substrate and any other reagents are free from impurities that could polymerize under acidic conditions.
-
Control Reaction Temperature: Exothermic reactions can lead to localized overheating, promoting polymerization. Maintain strict temperature control throughout the reaction.
-
Consider a Milder Fluorinating Agent: If the substrate is particularly sensitive, HF-collidine may be too harsh. Alternatives like Olah's reagent (HF-pyridine) or triethylamine trihydrofluoride might be more suitable, as they have different acidity and nucleophilicity profiles.[12][13][14]
Section 3: Experimental Protocols
Protocol 1: Titration to Determine Active HF Content in HF-Collidine
Objective: To quantify the concentration of active hydrogen fluoride in a sample of HF-collidine.
Materials:
-
HF-collidine sample
-
Standardized 0.5 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator
-
Deionized water
-
Polypropylene or Teflon beakers and burette (DO NOT use glass)
-
Magnetic stirrer and stir bar
Procedure:
-
In a well-ventilated fume hood, accurately weigh approximately 1.0 g of the HF-collidine sample into a 100 mL polypropylene beaker.
-
Add 20 mL of deionized water and a magnetic stir bar.
-
Add 2-3 drops of phenolphthalein indicator.
-
Fill a Teflon burette with the standardized 0.5 M NaOH solution.
-
Titrate the HF-collidine solution with the NaOH solution until a persistent pink endpoint is reached.
-
Record the volume of NaOH solution used.
-
Calculate the percentage of HF in the sample using the following formula:
% HF = (Volume of NaOH (L) * Molarity of NaOH * 20.01 g/mol) / (Weight of sample (g)) * 100
(Note: 20.01 g/mol is the molecular weight of HF)
Self-Validation: The endpoint should be sharp and reproducible. Running the titration in triplicate will ensure the precision of the measurement.
Section 4: Data Presentation
Table 1: Recommended Storage Conditions and Material Compatibility for HF-Collidine
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C or as specified by the supplier. Some sources recommend -20°C.[10] | To minimize the rate of thermal decomposition.[3] |
| Container Material | Polyethylene, Polypropylene, Teflon.[6][7] | HF is highly corrosive to glass, silica, and many metals.[8] |
| Atmosphere | Inert gas (Nitrogen or Argon). | To prevent exposure to moisture and atmospheric oxygen. |
| Light Conditions | Store in an opaque container or in the dark. | To prevent photodegradation.[5] |
| Secondary Containment | Yes, made of a compatible material like polyethylene.[7][8] | To contain potential leaks or spills. |
Section 5: Visualizations
Diagram 1: Key Factors Leading to HF-Collidine Degradation
Caption: Factors contributing to the degradation of HF-collidine.
References
-
University of Illinois, Division of Research Safety. Hydrofluoric Acid (HF). [Link]
-
University of Wisconsin-Madison, Environment, Health & Safety. Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. [Link]
-
Princeton University, Environmental Health & Safety. Best Practices for the Use of HF in Laboratories. [Link]
-
MDPI. Thermal Stability and the Effect of Water on Hydrogen Fluoride Generation in Lithium-Ion Battery Electrolytes Containing LiPF6. [Link]
-
Asecos. Handling & storage of hydrofluoric acid (HF). [Link]
-
ResearchGate. Treatment of Hydrogen Fluoride Generated from the F-gases Decomposition Processes. [Link]
-
PubMed. Hydrogen Fluoride (HF) Substance Flow Analysis for Safe and Sustainable Chemical Industry. [Link]
-
National Institutes of Health. Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. [Link]
-
EBPLink. CAS:45725-47-1|Collidine-hydrogen Fluoride Complex (approx 1:2 collidine:HF). [Link]
-
University of Louisville Institutional Repository. Development and applications of novel HF-based fluorination reagents : DMPU-HF. [Link]
- Google Patents. Process for producing 2,3,5-collidine and/or 2,3,5,6-tetramethylpyridine.
-
Centers for Disease Control and Prevention. Hydrogen Fluoride (HF) | Medical Management Guidelines. [Link]
-
Organic Syntheses. bis(2,4,6-trimethylpyridine) bromine(i) hexafluorophosphate. [Link]
-
Patsnap. Hydrofluoric Acid Storage: Lab Safety and Compliance Strategies. [Link]
-
Grokipedia. Olah reagent. [Link]
-
ResearchGate. Degradation studies of triprolidine: Isolation, characterization of oxidative degradation products and development of a validated stability indicating UHPLC method. [Link]
-
ETH Zürich. Safe handling of Hydrofluoric acid and Hydrogen fluoride. [Link]
-
Springer. Hydrogen fluoride (HF) substance flow analysis for safe and sustainable chemical industry. [Link]
-
PubMed. Synthesis of Collidine from Dinitrogen via a Tungsten Nitride. [Link]
-
PubMed. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. [Link]
-
National Institutes of Health. Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes. [Link]
-
Office of Scientific and Technical Information. Electrocatalytic transformation of HF impurity to H2 and LiF in lithium ion batteries. [Link]
-
California Department of Industrial Relations. Protecting Workers Exposed to Hydrogen Fluoride (HF). [Link]
-
MDPI. Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. [Link]
-
Agar Scientific. Safety data sheet. [Link]
-
ResearchGate. Olah's Reagent Fluorination for Preparing Alkyl Fluorides. [Link]
-
ChemChemTech. Hydrofluoride decomposition of natural materials including zirconium-containing minerals. [Link]
-
PubMed. Analysis of the stability and degradation products of triptolide. [Link]
-
University of Alabama at Birmingham. Safe Handling, Storage, and Disposal of Hydrofluoric Acid User's Guide. [Link]
- Google Patents.
-
DrugFuture. Olah's Reagent. [Link]
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- 10. CAS:45725-47-1|Collidine-hydrogen Fluoride Complex (approx 1:2 collidine:HF) - Drug Delivery [ebclink.com]
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- 14. researchgate.net [researchgate.net]
How to safely neutralize and dispose of Hydrogen fluoride-collidine waste?
A Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've seen firsthand the critical importance of proper chemical waste management, especially when dealing with highly hazardous materials like Hydrogen Fluoride (HF) complexes. This guide is designed to provide you with the technical knowledge and practical steps to safely neutralize and dispose of Hydrogen Fluoride-collidine waste. The protocols herein are built on a foundation of safety, scientific rigor, and field-proven experience to ensure both your protection and environmental compliance.
Section 1: Understanding the Hazard - The HF-Collidine Complex
Q: What is Hydrogen Fluoride-collidine and why is it so hazardous?
A: Hydrogen Fluoride-collidine is a complex formed between the extremely corrosive and toxic gas, Hydrogen Fluoride (HF), and an organic base, collidine (a trimethylpyridine). In the laboratory, this complex is often used as a stable, soluble, and less volatile fluorinating agent compared to anhydrous HF.
However, its stability is deceptive. The complex readily delivers fluoride ions, which pose a dual threat:
-
Corrosivity: The hydrogen ion (H+) causes immediate, severe acid burns on contact.[1]
-
Systemic Toxicity: The fluoride ion (F-) is the more insidious danger. It rapidly penetrates the skin and underlying tissues, often with delayed pain, meaning significant damage can occur before it's even felt.[2] Once inside the body, it scavenges calcium and magnesium, leading to cellular death, tissue necrosis, and potentially fatal cardiac arrhythmias due to severe metabolic imbalances.[3][4]
Section 2: Critical Safety Protocols & Personal Protective Equipment (PPE)
Q: What is the mandatory PPE for handling HF-collidine waste?
A: There is no room for compromise when handling any form of HF. All work must be conducted inside a certified chemical fume hood with the sash positioned as low as possible.[2] A secondary containment tray made of HF-compatible material (e.g., polypropylene) is also required.[4]
The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving: an inner nitrile glove with a heavy-duty, HF-resistant outer glove (e.g., Viton™, Butyl, or thick Neoprene). | Standard disposable gloves offer insufficient protection.[1][5] The outer glove provides chemical resistance, while the inner glove offers protection in case the outer glove is breached. |
| Eye & Face Protection | Splash-proof chemical goggles AND a full-face shield. | Protects against splashes and vapors. The face shield is critical as HF can cause permanent blindness by rapidly destroying the corneas.[2][6] |
| Body Protection | A long-sleeved, acid-resistant apron worn over a lab coat, with full-length pants and closed-toe shoes. | Ensures no skin is exposed. An HF splash on even a small area of skin can be fatal.[1][2] |
PPE Selection Workflow
The following diagram illustrates the mandatory decision process for PPE selection.
Caption: PPE selection workflow for handling HF-collidine waste.
Section 3: Neutralization Protocol - A Step-by-Step Guide
Q: How do I choose the right neutralizing agent?
A: The preferred neutralizing agent for HF waste is a slurry of Calcium Hydroxide (Ca(OH)₂, hydrated lime) .[7] The reason is twofold:
-
Efficacy: It effectively neutralizes the acidity of HF.
-
Safety: It reacts with the fluoride ion to form Calcium Fluoride (CaF₂), a water-insoluble and relatively stable salt that precipitates out of the solution, effectively sequestering the hazardous fluoride.[8][9]
WARNING: NEVER use silica-based absorbents (like sand or kitty litter) as they react with HF to produce toxic silicon tetrafluoride gas.[1][4] Avoid strong bases like sodium hydroxide for large quantities, as the reaction is highly exothermic and can generate significant heat.[3][10]
Q: What is the detailed procedure for neutralizing HF-collidine waste?
A: This protocol is designed for a controlled, lab-scale neutralization.
Materials:
-
HF-collidine waste in a closed, compatible container (e.g., polyethylene).
-
Calcium Hydroxide (Ca(OH)₂).
-
Deionized water.
-
Large beaker or container made of polyethylene or polypropylene (at least 4-5 times the volume of the waste).
-
Plastic stir rod or magnetic stirrer with a PTFE-coated stir bar.
-
Ice bath.
-
Calibrated pH meter or pH strips.
Experimental Protocol:
-
Prepare the Neutralizing Slurry:
-
In the chemical fume hood, place the large polypropylene beaker in an ice bath to manage heat generation.[3][4]
-
For every 100 mL of HF-collidine waste, prepare a slurry of approximately 20-30 grams of Calcium Hydroxide in 400-500 mL of cold deionized water. This creates a significant excess of the neutralizing agent.
-
Begin stirring the slurry.
-
-
Slowly Add the Waste:
-
Using a plastic pipette or a pressure-equalizing addition funnel, add the HF-collidine waste to the stirring slurry EXTREMELY SLOWLY (e.g., a few drops at a time).
-
Causality: The neutralization reaction is highly exothermic.[3] Slow addition with cooling is critical to prevent boiling and the release of dangerous HF vapors.
-
-
Monitor and Stir:
-
After all the waste has been added, allow the mixture to stir in the ice bath for at least 1-2 hours. The formation of a white precipitate (Calcium Fluoride) will be visible.
-
The collidine will also be neutralized and may remain in the aqueous phase or precipitate as a salt.
-
-
Check for Complete Neutralization:
-
Turn off the stirrer and let the precipitate settle.
-
Carefully test the pH of the supernatant (the clear liquid on top). The target pH should be between 6.0 and 8.0.
-
If the pH is still acidic, add more Calcium Hydroxide slurry and continue stirring for another hour before re-testing.
-
-
Separate the Waste Streams:
-
Once neutralization is confirmed, separate the solid precipitate from the liquid. This can be done by gravity filtration using a plastic funnel and filter paper or by careful decantation.
-
Neutralization & Disposal Workflow
Caption: Step-by-step workflow for neutralizing and segregating HF-collidine waste.
Section 4: Waste Disposal
Q: How do I dispose of the neutralized waste?
A: Even after neutralization, the waste must be handled with care and disposed of as hazardous waste through your institution's Environmental Health & Safety (EHS) office.[11][12]
-
Solid Waste (Calcium Fluoride precipitate): Collect the wet solid into a clearly labeled, sealed plastic container. The label must read "Hazardous Waste: Calcium Fluoride (from HF neutralization)" and include any other components (e.g., collidine salts).
-
Aqueous Waste (Filtrate): Collect the neutralized liquid into a separate, clearly labeled hazardous waste container. The label must indicate "Hazardous Waste: Neutralized Aqueous Solution (from HF-collidine treatment)".
-
Contaminated Materials: All items that came into contact with the HF-collidine, including gloves, pipette tips, filter paper, and empty reagent bottles, must be double-bagged, sealed, and disposed of as solid hazardous waste.[11]
Section 5: Troubleshooting & FAQs
Q: What should I do in case of an HF-collidine spill?
A: For small spills (<100 mL) inside a fume hood:
-
Alert personnel in the immediate area.
-
Use an HF-specific spill kit. These kits typically contain a neutralizer like calcium carbonate or calcium hydroxide powder.[13]
-
Slowly apply the neutralizer from the outside of the spill inwards. Avoid creating dust.
-
Once the reaction subsides, collect the residue using plastic tools and place it in a sealed container for hazardous waste disposal.[14]
For large spills or any spill outside a fume hood:
-
EVACUATE the area immediately.[15]
-
Alert others and activate the nearest fire alarm or emergency response system.
-
Close the laboratory doors and post a warning sign.
-
Contact your institution's emergency response team or call 911.[1]
Q: The neutralization reaction is getting very hot. What should I do?
A: Immediately stop adding the waste. Ensure the ice bath is making good contact with the beaker and add more ice if necessary. If the reaction appears to be getting out of control (e.g., vigorous boiling, vapor release), move away and contact your EHS or emergency response team. This underscores the importance of very slow addition.
Section 6: Emergency First Aid for HF Exposure
IMMEDIATE ACTION IS REQUIRED. DELAY CAN BE FATAL. [1]
Q: What is the first aid procedure for skin contact?
-
Immediately move to the nearest safety shower or drench hose and flush the affected area with copious amounts of cool water for at least 5 minutes.[16]
-
While flushing, have someone call for emergency medical assistance (911).[4]
-
Quickly remove all contaminated clothing while under the shower.[15]
-
After flushing, liberally apply 2.5% Calcium Gluconate gel to the affected area.[2][16] Wear gloves while applying the gel. Continue to massage it into the skin until medical help arrives. The person exposed should be transported to a hospital immediately.
Q: What should be done for inhalation or eye contact?
-
Inhalation: Immediately move the victim to fresh air. Call for immediate medical assistance. The victim may require specialized oxygen treatment and must be observed for at least 24-48 hours, as life-threatening pulmonary edema can be delayed.[1][4]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station. Hold the eyelids open. Do not let the victim rub their eyes. Seek immediate, specialized medical attention.[15][16]
References
-
University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety. [Link]
-
Wastech Controls & Engineering, Inc. (n.d.). Fluoride Reduction / HF. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Hydrogen Fluoride. [Link]
-
Netz, D. (1976). Neutralization Method for a Hydrofluoric Acid Release. Goodyear Atomic Corp. [Link]
-
Wikipedia. (2023). Hydrogen fluoride. [Link]
-
Centers for Disease Control and Prevention. (2024). Hydrogen Fluoride | Chemical Emergencies. [Link]
-
Digital Analysis Corporation. (n.d.). Hydrofluoric (HF) Acid Neutralization. pH Adjustment Systems. [Link]
-
University of Tennessee Health Science Center. (2019). Guidelines for the Safe Handling of Hydrofluoric Acid. [Link]
-
California Department of Industrial Relations. (n.d.). Protecting Workers Exposed to Hydrogen Fluoride (HF). [Link]
-
Occupational Safety and Health Administration. (n.d.). Hydrogen Fluoride. [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Hydrofluoric Acid (HF). Division of Research Safety. [Link]
-
American Chemistry Council. (n.d.). Emergency Responders and Medical Personnel First Aid Guidelines for Anhydrous Hydrogen Fluoride (AHF) and Hydrofluoric Acid (HF). [Link]
-
University of Saskatchewan. (2010). Hydrofluoric Acid/Hydrogen Fluoride Emergency Protocol. [Link]
-
Chemistry For Everyone. (2024). How Do You Neutralize Hydrofluoric Acid?. YouTube. [Link]
-
University of California, Los Angeles. (2012). Hydrofluoric Acid – HF. [Link]
-
Calgonate. (n.d.). HF Safety Information. [Link]
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- 5. Hydrofluoric Acid (HF) | Division of Research Safety | Illinois [drs.illinois.edu]
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- 10. youtube.com [youtube.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. calgonate.com [calgonate.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. Hydrogen Fluoride | Chemical Emergencies | CDC [cdc.gov]
- 16. engineering.usask.ca [engineering.usask.ca]
Validation & Comparative
Navigating Nucleophilic Fluorination: A Comparative Guide to Hydrogen Fluoride-Collidine and Pyridine-HF (Olah's Reagent)
For researchers, scientists, and professionals in drug development, the choice of a fluorinating agent is a critical decision that can significantly impact reaction efficiency, selectivity, and safety. Among the arsenal of reagents derived from hydrogen fluoride (HF), Pyridine-HF, famously known as Olah's Reagent, has long been a staple. However, the nuanced requirements of modern organic synthesis have spurred the exploration of alternatives, including Hydrogen Fluoride-Collidine. This guide provides an in-depth, objective comparison of these two reagents, drawing on their fundamental chemical properties and available experimental data to inform your selection process.
Hydrogen fluoride, the most atom-economical source of fluorine, is a highly toxic and corrosive gas, making it challenging to handle in a standard laboratory setting.[1] To mitigate these issues, HF is often complexed with amine bases, rendering it a more manageable liquid reagent.[1] Olah's Reagent, a complex of approximately 70% hydrogen fluoride and 30% pyridine, is a widely used example of such a stabilized form of HF.[2][3] This guide will delve into a comparative analysis of Olah's Reagent and the less ubiquitous but structurally distinct Hydrogen Fluoride-Collidine complex.
At the Bench: A Head-to-Head Comparison
The primary distinction between Pyridine-HF and HF-Collidine lies in the nature of the amine base. Collidine, specifically 2,4,6-trimethylpyridine, is a pyridine derivative with three electron-donating methyl groups. These substituents fundamentally alter the base's properties in two key ways: increased basicity and greater steric hindrance around the nitrogen atom. These differences are anticipated to influence the reactivity, selectivity, and handling of the corresponding HF complexes.
| Feature | Pyridine-HF (Olah's Reagent) | Hydrogen Fluoride-Collidine | Rationale & Implications |
| Amine Base | Pyridine | 2,4,6-Collidine | Collidine's methyl groups increase electron density on the nitrogen. |
| Basicity (pKa of conjugate acid) | ~5.2 | ~7.4 | The higher basicity of collidine can influence the acidity and nucleophilicity of the HF complex. |
| Steric Hindrance | Low | High | The methyl groups in the 2 and 6 positions of collidine create significant steric bulk around the nitrogen atom. |
| Reactivity | Widely documented for various fluorinations. | Less documented, may exhibit different reactivity profiles due to basicity and sterics. | The balance between the nucleophilicity of the fluoride and the acidity of the proton source is key. |
| Handling | Established protocols, commercially available. | Less common, may require in-situ preparation. | Availability and established procedures are practical considerations. |
Performance in Fluorination Reactions: An Evidence-Based Analysis
Direct, side-by-side comparative studies of HF-Collidine and Olah's Reagent are scarce in the literature. However, by examining their application in similar transformations, we can infer their respective strengths and weaknesses.
Conversion of Alcohols to Alkyl Fluorides
Olah's Reagent is well-established for the conversion of secondary and tertiary alcohols to the corresponding fluorides, typically with high yields.[4] For instance, the fluorination of 2-adamantanol using Pyridine-HF proceeds to give 2-fluoroadamantane in a 98% yield.[4]
While a direct counterpart reaction using a pre-formed HF-Collidine complex is not readily found in the literature, the properties of collidine suggest potential differences. The higher basicity of collidine might lead to a less acidic HF complex, potentially reducing its efficacy in protonating the alcohol's hydroxyl group, a key step in the reaction mechanism. Conversely, the non-nucleophilic nature of the sterically hindered collidinium cation could be advantageous in minimizing side reactions.
Hydrofluorination of Alkenes
The addition of HF across a double bond is a fundamental transformation for which Olah's Reagent has been extensively used.[4] However, its application can be limited, particularly with more complex or sensitive substrates. Some reactions may require long reaction times or an excess of the reagent.[5]
Interestingly, 2,4,6-collidine has been employed as a catalytic proton shuttle in a cobalt-catalyzed hydrofluorination of alkenes using triethylamine trishydrofluoride (Et3N·3HF) as the fluorine source.[5] In this system, collidine facilitates the protonation steps of the catalytic cycle. The study noted that replacing 2,4,6-collidine with the less sterically hindered 2,6-lutidine did not impact the reaction's efficiency, suggesting that in this catalytic context, its role is more nuanced than simply acting as a component of the primary fluorinating agent.[5] This highlights a potential application for collidine in more complex, catalyzed fluorination systems where a non-coordinating, sterically hindered base is beneficial.
Mechanistic Considerations: The Role of the Amine
The mechanism of fluorination with HF-amine complexes generally involves protonation of the substrate by HF, followed by nucleophilic attack of the fluoride ion. The amine's role is to moderate the acidity of HF and to act as a soluble fluoride source.
Sources
- 1. Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Olah's Reagent [drugfuture.com]
- 3. Olah reagent - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Co-catalyzed Hydrofluorination of Alkenes: Photoredox Method Development and Electroanalytical Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Deoxyfluorination: Comparing Hydrogen Fluoride-Collidine and DAST for Alcohol Fluorination
For researchers, medicinal chemists, and professionals in drug development, the strategic introduction of fluorine into organic molecules is a cornerstone of modern synthesis. The C-F bond can profoundly alter a compound's metabolic stability, lipophilicity, and binding affinity. The conversion of alcohols to alkyl fluorides, or deoxyfluorination, is one of the most direct methods to achieve this.
This guide provides an in-depth comparison of two classic yet distinct reagents for this transformation: Hydrogen Fluoride-Collidine, a variant of Olah's Reagent, and Diethylaminosulfur Trifluoride (DAST). We will delve into their mechanisms, substrate scope, practical handling considerations, and safety profiles, supported by experimental data and protocols to guide your selection process.
The Reagents: A Tale of Two Fluoride Donors
At first glance, both HF-Collidine and DAST accomplish the same net transformation: R-OH → R-F. However, their underlying chemistry, handling requirements, and operational risks are fundamentally different.
-
Hydrogen Fluoride-Collidine (HF-Collidine): This reagent is a complex of anhydrous hydrogen fluoride (HF) with a bulky, non-nucleophilic amine base, 2,4,6-collidine. It belongs to a family of reagents, including the more common HF-Pyridine (Olah's Reagent), designed to tame the extreme corrosivity and volatility of pure HF.[1] The amine acts as a soluble, handleable carrier for the fluoride nucleophile, moderating its reactivity and acidity. The choice of collidine over pyridine is strategic; its steric bulk further minimizes side reactions where the amine itself might act as a nucleophile.
-
Diethylaminosulfur Trifluoride (DAST): DAST is an aminofluorosulfurane that has been a workhorse reagent for deoxyfluorination for decades. Unlike HF-based reagents, which are acidic, DAST reactions are typically run under neutral or slightly basic conditions, making it suitable for acid-sensitive substrates.[2] However, its utility is shadowed by significant safety concerns, primarily its thermal instability.[3]
Mechanism of Action: Sₙ1 vs. Sₙ2 Pathways
The choice of reagent often dictates the stereochemical outcome and potential for side reactions, which is rooted in their distinct reaction mechanisms.
Hydrogen Fluoride-Collidine: A Carbocation-Driven Pathway
The reaction with HF-Collidine proceeds via activation of the alcohol by protonation, forming a good leaving group (water). The subsequent pathway depends heavily on the stability of the resulting carbocation.
Caption: Sₙ1-dominant mechanism of alcohol fluorination using HF-Collidine.
Causality Explained:
-
Protonation: The strong acidity of the HF complex readily protonates the alcohol's hydroxyl group.
-
Leaving Group Departure: The protonated hydroxyl group leaves as a neutral water molecule, generating a carbocation intermediate.[4]
-
Nucleophilic Attack: The fluoride ion attacks the carbocation.
For secondary and especially tertiary alcohols that form stable carbocations, this Sₙ1 pathway is dominant. This can lead to a loss of stereochemical integrity (racemization) and competing E1 elimination reactions, forming alkenes. For primary alcohols, an Sₙ2 pathway may compete, but these substrates often require higher temperatures with HF-based reagents.
DAST: A Concerted or Stepwise Substitution
DAST operates through a different mechanism, forming an intermediate alkoxyaminosulfur difluoride. This intermediate then undergoes nucleophilic substitution by fluoride.
Caption: General mechanism of alcohol fluorination using DAST.
Causality Explained:
-
Activation: The alcohol attacks the sulfur atom of DAST, displacing a fluoride ion to form an intermediate.
-
Substitution: The fluoride ion then displaces the activated oxygen. This step is key. For primary and most secondary alcohols, the reaction proceeds via an Sₙ2 mechanism, resulting in a clean inversion of stereochemistry .[5] For substrates that can form stable carbocations (tertiary, benzylic), an Sₙ1 pathway can occur, leading to racemization or rearrangement.[6] However, DAST is generally less prone to acid-catalyzed rearrangements than HF-based systems.[2]
Head-to-Head Comparison: Performance and Practicality
The choice between these reagents depends on a careful evaluation of the substrate, desired outcome, and tolerance for operational hazards.
| Feature | Hydrogen Fluoride-Collidine | Diethylaminosulfur Trifluoride (DAST) | Analysis & Rationale |
| Primary Alcohols | Moderate to good yields, but often requires elevated temperatures. | Good to excellent yields at low temperatures. | DAST is generally more reliable and proceeds under milder conditions for primary alcohols. |
| Secondary Alcohols | Good yields, but risk of elimination and racemization (Sₙ1 pathway). | Good to excellent yields, typically with stereochemical inversion (Sₙ2 pathway).[7] | DAST is the preferred reagent for stereospecific fluorination of chiral secondary alcohols. |
| Tertiary Alcohols | Often effective due to stable carbocation formation, but high risk of E1 elimination. | Generally poor yields; highly prone to E2 elimination side-products.[8] | Both reagents are problematic. HF-Collidine may provide some product where DAST fails, but alkene formation is a major issue. |
| Stereochemistry | Primarily racemization/retention via Sₙ1. | Primarily inversion via Sₙ2. Retention is rare but possible via neighboring group participation.[5] | DAST offers superior stereochemical control for suitable substrates. |
| Reaction Conditions | 0 °C to room temperature (or higher for primary alcohols). | Strictly low temperature (-78 °C to 0 °C).[2] | DAST's thermal instability mandates cryogenic conditions, which can be an equipment constraint. |
| Safety & Handling | Extreme Hazard. HF is highly toxic, corrosive, and causes severe, penetrating burns.[9] Requires specialized PPE (Viton/nitrile gloves, face shield) and plastic labware.[10] Must be handled in a chemical fume hood with calcium gluconate gel readily available as an antidote.[11] | Extreme Hazard. Thermally unstable; can decompose explosively above 50-70 °C.[3] Reacts violently with water.[12] Generates toxic and corrosive byproducts (HF, SF₄).[13] Requires strict temperature control. | Both reagents are highly hazardous. DAST's primary risk is explosive decomposition, while HF-Collidine's is acute toxicity and severe chemical burns. The risk with DAST is arguably less manageable on a large scale. |
| Common Solvents | Dichloromethane (DCM), Chloroform | Dichloromethane (DCM), Tetrahydrofuran (THF) | Both are compatible with common aprotic solvents. |
| Side Reactions | Elimination (E1), carbocation rearrangements. | Elimination (E2), especially with hindered or tertiary alcohols. | The nature of the side products differs, reflecting the underlying mechanism. |
Experimental Protocols
The following protocols are representative examples. All work must be conducted in a certified chemical fume hood with appropriate personal protective equipment.
General Experimental Workflow
Caption: A standardized workflow for laboratory-scale deoxyfluorination reactions.
Protocol 1: Fluorination of a Secondary Alcohol using DAST
This protocol is adapted from a standard procedure for the fluorination of 4-nitrobenzyl alcohol.[14]
-
Objective: Convert (S)-1-phenylethanol to (R)-1-fluoro-1-phenylethane, demonstrating Sₙ2 inversion.
-
Reagents:
-
(S)-1-phenylethanol (1.0 mmol, 122 mg)
-
DAST (1.2 mmol, 194 mg, 0.16 mL)
-
Anhydrous Dichloromethane (DCM, 5 mL)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine, Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Setup: Under a nitrogen atmosphere, add (S)-1-phenylethanol to a dry, three-neck flask equipped with a magnetic stirrer, thermometer, and a dropping funnel.
-
Dissolution: Dissolve the alcohol in 5 mL of anhydrous DCM.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Causality: This is the most critical step to prevent the exothermic and potentially explosive decomposition of DAST.[3]
-
-
DAST Addition: Add DAST dropwise to the stirred solution over 10 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC.
-
Quenching: Slowly and carefully quench the reaction by adding it dropwise to a vigorously stirred, ice-cold saturated solution of NaHCO₃.
-
Causality: This neutralizes the acidic byproducts (including HF generated from trace moisture) and unreacted reagent. The process is highly exothermic and releases gas; slow addition is essential.
-
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired alkyl fluoride.
-
Protocol 2: Fluorination of a Tertiary Alcohol using HF-Collidine
This protocol is a conceptual adaptation based on procedures for HF-Pyridine. Extreme caution is required.
-
Objective: Convert 1-adamantanol to 1-fluoroadamantane.
-
Reagents:
-
1-adamantanol (1.0 mmol, 152 mg)
-
Hydrogen Fluoride-Collidine solution (~70% HF w/w) (5.0 mmol HF)
-
Anhydrous Dichloromethane (DCM, 5 mL)
-
Ice, Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Setup: In a polyethylene or Teflon vial (HF etches glass), add 1-adamantanol and dissolve it in 5 mL of anhydrous DCM. Equip the vial with a magnetic stirrer.
-
Causality: Standard borosilicate glassware cannot be used due to the high concentration of HF.[12]
-
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Wearing appropriate HF-resistant gloves (e.g., Viton over nitrile) and a full-face shield, slowly add the HF-Collidine reagent to the stirred solution.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4 hours. Monitor by GC-MS or TLC (using a plastic-backed plate).
-
Quenching: Very slowly pour the reaction mixture onto crushed ice in a plastic beaker. Then, carefully neutralize the mixture by the slow, portion-wise addition of solid NaHCO₃ until gas evolution ceases.
-
Causality: This neutralizes the highly corrosive HF. The reaction is vigorous and must be done slowly in a well-ventilated hood.
-
-
Workup: Extract the mixture three times with DCM. Combine the organic layers, wash carefully with saturated NaHCO₃ solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography or sublimation to yield 1-fluoroadamantane.
-
Conclusion and Recommendations
The choice between HF-Collidine and DAST is a classic case of risk versus reward, dictated by the specific chemical context.
-
Choose DAST when you are working with primary or chiral secondary alcohols where stereochemical inversion is desired and the substrate is sensitive to acid. Its major drawback is the non-negotiable requirement for strict, low-temperature control to mitigate the risk of explosive decomposition. For many applications, safer, modern alternatives like Deoxo-Fluor or PyFluor should be considered.[15]
-
Choose HF-Collidine for tertiary or other acid-stable alcohols that can readily form a carbocation. It is often more effective than DAST for these challenging substrates, though elimination is a significant competing pathway. The primary hazard is the extreme toxicity and corrosivity of HF, which requires specialized handling procedures and equipment.
Ultimately, neither reagent is "safe." A thorough understanding of their mechanisms, hazards, and handling requirements is essential for their successful and responsible use in the synthesis of valuable fluorinated molecules.
References
-
Beaulieu, F., et al. (2009). Aminodifluorosulfinium tetrafluoroborate salts as efficient deoxofluorinating reagents. Organic Letters, 11(21), 5050-5053. Available at: [Link]
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Le, C. M., & MacMillan, D. W. C. (2019). Deoxyfluorination of alcohols via photoredox catalysis. Tetrahedron, 75(32), 4222-4227. Available at: [Link]
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Brittain, W. D. G. (2019). Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoropyridines through a Covalent Intermediate. The Research Repository @ WVU. Available at: [Link]
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Hu, W., et al. (2019). Light-driven Deoxyfluorination of Alcohols with Selectfluor. Scientific Update. Available at: [Link]
- Jelen, J., & Tavčar, G. (2025). Deoxyfluorination: A Detailed Overview of Recent Developments. Synthesis, 57, 1517–1541.
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Wikipedia. (2023). Diethylaminosulfur trifluoride. Available at: [Link]
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L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3401–3411. Available at: [Link]
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University of California, Berkeley. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety. Available at: [Link]
- Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561-2578.
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Wang, F. (2020). Olah's Reagent Fluorination for Preparing Alkyl Fluorides. Request PDF. Available at: [Link]
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Le, B. M. (2018). Study on the Thermal Decomposition Risk of 3,7-Dinitro-1,3,5,7-tetraazabicyclo[15][16][16]nonane under Different Conditions. PMC - NIH. Available at: [Link]
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Tang, P., et al. (2012). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. PMC - NIH. Available at: [Link]
-
Moon, H. W., et al. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Organic Chemistry Portal. Available at: [Link]
-
Zhang, Y., et al. (2023). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. MDPI. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Alcohols to Alkyl Fluorides, Part 4: Sulfonyl Fluorides. Available at: [Link]
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Kulkarni, A. A., et al. (2018). Chiral Resolution and Serendipitous Fluorination Reaction for the Selective Dopamine D3 Receptor Antagonist BAK2-66. PMC - NIH. Available at: [Link]
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DTIC. (1979). The Thermal Decomposition of Thirty Commercially Available Materials at 300C. Available at: [Link]
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Coffee, K. R., et al. (2024). TATB Thermal Decomposition: An Improved Kinetic Model for Explosive Safety Analysis. OSTI.GOV. Available at: [Link]
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Centers for Disease Control and Prevention. (2018). Hydrogen Fluoride (HF) | Medical Management Guidelines. Available at: [Link]
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ACS Green Chemistry Institute. (n.d.). Sulfur-Based Fluorinating Agents. Available at: [Link]
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Ultradent Inc. (2023). Effectiveness of Two Different Fluoride-Based Agents in the Treatment of Dentin Hypersensitivity. MDPI. Available at: [Link]
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Navigating the Steric Maze: A Comparative Guide to Hydrogen Fluoride-Amine Reagents for the Fluorination of Hindered Substrates
For researchers, scientists, and professionals in drug development, the introduction of fluorine into sterically congested molecules represents a significant synthetic hurdle. The unique physicochemical properties imparted by fluorine make it a prized element in modern pharmaceuticals and agrochemicals. However, accessing these fluorinated analogues, particularly at hindered secondary and tertiary carbon centers, is often fraught with challenges such as low yields, competing elimination reactions, and harsh reaction conditions. This guide provides an in-depth comparison of hydrogen fluoride-collidine (HF-collidine) with other common hydrogen fluoride-amine reagents, namely Olah's reagent (HF-pyridine) and triethylamine trihydrofluoride (Et₃N·3HF), for the deoxygenative fluorination of hindered substrates. By delving into the underlying chemical principles and presenting available experimental data, this document aims to equip scientists with the knowledge to make informed decisions in selecting the optimal fluorinating agent for their challenging synthetic targets.
The Challenge of Fluorinating Hindered Centers
The deoxygenative fluorination of alcohols is a cornerstone of organofluorine synthesis. The reaction typically proceeds via protonation of the hydroxyl group by the acidic HF-amine complex, followed by nucleophilic attack of the fluoride ion. In the case of sterically hindered secondary and, particularly, tertiary alcohols, this process is often complicated by several factors:
-
Steric Hindrance: The bulky nature of the substrate can impede the approach of the fluoride nucleophile to the carbocation or the activated hydroxyl group.
-
Elimination Reactions: The formation of a carbocation intermediate, especially at tertiary centers, is often followed by a competing E1 elimination pathway, leading to the formation of undesired alkenes.
-
Carbocation Rearrangements: In certain substrates, the carbocation intermediate may undergo rearrangement to a more stable species prior to fluoride attack, resulting in constitutional isomers.
The choice of the HF-amine reagent is critical in navigating these challenges, as the nature of the amine base significantly influences the acidity, nucleophilicity, and overall reactivity of the reagent system.
A Comparative Analysis of HF-Amine Reagents
Hydrogen Fluoride-Collidine (HF-Collidine)
2,4,6-Trimethylpyridine, or collidine, is a sterically hindered and more basic amine compared to pyridine. The hydrogen fluoride-collidine complex is a solid with a reported melting point of 90°C and is commercially available, often as an approximate 1:2 collidine:HF complex.[1] The increased basicity of collidine compared to pyridine can influence the equilibrium of the HF-amine complex, potentially leading to a different distribution of polyhydrogen fluoride species in solution.
The steric bulk of the collidinium counterion may also play a role in the reaction environment, potentially influencing the stability of carbocation intermediates and the transition state of the fluorination step. While detailed comparative studies on a wide range of hindered substrates are not extensively documented in peer-reviewed literature, the unique properties of HF-collidine make it an intriguing option for specific applications where fine-tuning of reactivity is required.
Olah's Reagent (HF-Pyridine)
Pyridinium poly(hydrogen fluoride), commonly known as Olah's reagent, is perhaps the most well-known of the HF-amine complexes.[2] It is a liquid at room temperature and is commercially available, typically as a mixture of approximately 70% HF and 30% pyridine by weight. Olah's reagent is a versatile fluorinating agent that has been successfully employed for the deoxygenative fluorination of a wide range of alcohols, including some hindered systems.
The acidity of Olah's reagent is sufficient to promote the formation of carbocations from tertiary alcohols, making it effective for these substrates. However, this same acidity can also promote competing elimination and rearrangement reactions.
Triethylamine Trihydrofluoride (Et₃N·3HF)
Triethylamine trihydrofluoride is another widely used, commercially available liquid fluorinating agent.[3] It is generally considered to be less acidic than Olah's reagent due to the higher basicity of triethylamine compared to pyridine. This lower acidity can be advantageous in minimizing acid-catalyzed side reactions, such as rearrangements and degradation of sensitive functional groups.
However, the lower acidity of Et₃N·3HF may also translate to slower reaction rates for the fluorination of less reactive alcohols. The reagent is known to be effective for a variety of fluorination reactions, including the opening of epoxides and the fluorination of alkyl halides.[3]
Experimental Data: Fluorination of a Hindered Tertiary Alcohol
To provide a tangible comparison, we can examine the available data for the deoxygenative fluorination of 1-adamantanol, a classic example of a sterically hindered tertiary alcohol.
| Reagent | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| Olah's Reagent (HF-Pyridine) | 1-Adamantanol | 1-Fluoroadamantane | 95 | Ambient temperature, 3 hours | [4] |
| Triethylamine Trihydrofluoride | 1-Adamantanol | 1-Fluoroadamantane | Data not readily available in comparative studies | - | - |
| Hydrogen Fluoride-Collidine | 1-Adamantanol | 1-Fluoroadamantane | Data not readily available in comparative studies | - | - |
As the table illustrates, there is a notable gap in the directly comparable, published experimental data for the fluorination of 1-adamantanol with triethylamine trihydrofluoride and hydrogen fluoride-collidine under similar conditions to those reported for Olah's reagent. While Olah's reagent demonstrates high efficacy for this transformation, the lack of data for the other reagents prevents a direct quantitative comparison for this specific hindered substrate. This highlights an area where further research would be highly beneficial to the scientific community.
Mechanistic Considerations and Reagent Selection
The choice between these reagents often comes down to a balance between reactivity and selectivity.
Figure 1. Generalized mechanism for the deoxygenative fluorination of a hindered tertiary alcohol with an HF-amine reagent, highlighting the competing fluorination (SN1) and elimination (E1) pathways.
-
For highly hindered tertiary alcohols prone to elimination , a less acidic reagent like triethylamine trihydrofluoride might be the initial choice to suppress the formation of the corresponding alkene. However, this may require longer reaction times or higher temperatures to achieve satisfactory conversion.
-
When high reactivity is paramount and the substrate is less prone to rearrangement , the more acidic Olah's reagent is a powerful option, often providing high yields in shorter reaction times.
-
Hydrogen fluoride-collidine , with its unique combination of a more basic amine and steric bulk, could offer a middle ground. Its utility may lie in cases where the subtle modulation of the reaction medium's properties is necessary to achieve a desired outcome, potentially minimizing side reactions that are problematic with either Olah's reagent or triethylamine trihydrofluoride. Further empirical investigation is warranted to fully delineate its synthetic utility.
Experimental Protocols
The following protocols provide a general framework for conducting deoxygenative fluorination reactions with HF-amine reagents. Crucially, all work with hydrogen fluoride and its complexes must be performed in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves (e.g., neoprene or butyl rubber), a lab coat, and a face shield. Anhydrous HF is extremely corrosive and toxic.[5][6][7][8][9]
General Protocol for Deoxyfluorination of a Hindered Alcohol (Adapted from Olah's Reagent Procedure)
This protocol is based on the successful fluorination of 1-adamantanol with Olah's reagent and can be adapted for use with other HF-amine reagents, with the understanding that reaction times and temperatures may need to be optimized.[4]
Figure 2. A generalized experimental workflow for the deoxygenative fluorination of a hindered alcohol using an HF-amine reagent.
Materials:
-
Hindered alcohol (e.g., 1-adamantanol)
-
HF-amine reagent (e.g., Olah's reagent, Et₃N·3HF, or HF-collidine)
-
Anhydrous dichloromethane (or other suitable solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Plastic labware (polypropylene or Teflon) is essential as HF reacts with glass.
Procedure:
-
Reaction Setup: In a plastic flask or vial equipped with a magnetic stir bar, place the HF-amine reagent (e.g., for 1-adamantanol with Olah's reagent, a significant excess is typically used).[4] If desired, an anhydrous solvent can be added. Cool the mixture in an ice bath.
-
Substrate Addition: Slowly add the hindered alcohol to the stirred HF-amine solution.
-
Reaction: Allow the reaction to stir at the appropriate temperature (this may range from 0°C to room temperature or higher) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), taking care to quench aliquots carefully.
-
Workup: Once the reaction is complete, cautiously pour the reaction mixture onto a stirred mixture of ice and water.
-
Extraction: Transfer the quenched mixture to a plastic separatory funnel and extract with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation to afford the pure fluorinated compound.
Safety and Handling of HF-Amine Reagents
Hydrogen fluoride and its amine complexes are highly corrosive and toxic.[5][6][7][8][9] Inhalation of vapors can cause severe respiratory damage, and skin contact can result in severe burns that may not be immediately painful but can lead to deep tissue and bone damage.
-
Always handle these reagents in a certified chemical fume hood.
-
Always wear appropriate PPE, including a face shield, chemical splash goggles, a lab coat, and heavy-duty, acid-resistant gloves.
-
Never use glass containers with HF or its complexes. Use plastic (e.g., polyethylene, polypropylene, Teflon) labware.
-
Have a calcium gluconate gel or solution readily available as a first aid antidote for skin exposure.
-
Ensure that all personnel in the vicinity are aware of the hazards and the emergency procedures.
Conclusion and Future Outlook
The deoxygenative fluorination of hindered substrates remains a challenging yet crucial transformation in modern organic synthesis. While Olah's reagent (HF-pyridine) is a well-established and effective reagent for many applications, including the fluorination of hindered tertiary alcohols like 1-adamantanol, there is a clear need for more comprehensive comparative studies involving other HF-amine complexes.
Triethylamine trihydrofluoride offers a less acidic alternative that can be beneficial for sensitive substrates, though potentially at the cost of reactivity. Hydrogen fluoride-collidine, with its unique steric and electronic properties, represents an under-explored option that may offer advantages in specific cases.
To empower chemists to make the most informed decisions, future research should focus on generating robust, side-by-side comparative data for these reagents across a diverse range of sterically demanding substrates. Such studies will be invaluable in mapping the reactivity and selectivity profiles of each reagent, ultimately paving the way for the more efficient and predictable synthesis of complex fluorinated molecules.
References
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- Ingleson, M. J.; et al. Borane-Mediated Highly Secondary Selective Deoxyfluorination of Alcohols. Angew. Chem. Int. Ed.2025, 64, e202418495.
- Hammond, G. B.; Xu, B.
- Fier, P. S.; Hartwig, J. F. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science2013, 342 (6161), 956-60.
- Bias, C. A. "Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoropyridines through a Covalent Intermediate" (2024).
- Hudlicky, M.; et al. Non-Aqueous Binary and Ternary nHF·Base Fluoride Reagents: Characterization of Structure, Properties, and Reactivity.
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- Xiao, J.-C.; et al. Dehydroxylative Fluorination of Tertiary Alcohols. Org. Lett.2020, 22 (16), 6642-6646.
- Deoxyfluorination: A Detailed Overview of Recent Developments. Thieme2024.
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- Deoxyfluorination: A Detailed Overview Of Recent Developments.
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Navigating the Superacidic Landscape: A Comparative Guide to the Acidity of Hydrogen Fluoride-Amine Complexes
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, the precise control of acidity is paramount to achieving desired reactivity and selectivity. Hydrogen fluoride-amine complexes have emerged as indispensable reagents, offering a tunable and more manageable alternative to anhydrous hydrogen fluoride for a wide array of fluorination reactions. Among these, the hydrogen fluoride-collidine complex has garnered significant attention. This guide provides an in-depth, data-driven comparison of the acidity of HF-collidine with other commonly employed HF-amine complexes, namely HF-pyridine and HF-triethylamine, to empower researchers in making informed decisions for their synthetic endeavors.
The Crucial Role of the Amine: Dictating Acidity in HF Complexes
The acidity of hydrogen fluoride-amine complexes is not a fixed property but rather a dynamic feature intricately linked to the nature of the amine base. The fundamental principle governing this relationship is the equilibrium between the amine, hydrogen fluoride, and the resulting complex. A more basic amine will more effectively solvate and stabilize the proton, thereby reducing the overall acidity of the solution. Conversely, a less basic amine will result in a more "free" and highly acidic proton, approaching the reactivity of a superacid system.
This relationship can be visualized as a tug-of-war for the proton between the fluoride ion and the amine. A stronger amine base pulls the proton more tightly, diminishing its availability to protonate a substrate.
Caption: Relationship between amine basicity, HF concentration, and the resulting acidity of the HF-amine complex.
Quantifying Acidity: A Comparative Analysis
To move beyond qualitative descriptions, we can compare the acidity of these complexes using established parameters. The pKa of the conjugate acid of the amine serves as a reliable indicator of its basicity. A higher pKa value for the conjugate acid corresponds to a stronger base. For the HF-amine complexes themselves, the Hammett acidity function (H₀) provides a quantitative measure of acidity in these non-aqueous, highly acidic media. A more negative H₀ value signifies a stronger acid.
| Amine | pKa of Conjugate Acid | HF:Amine Ratio (n) | Hammett Acidity (H₀) |
| Pyridine | 5.25 | 9 | -5.1 |
| 2,4,6-Collidine | 7.43 | Not explicitly found | Inferred to be less acidic than HF-Pyridine |
| Triethylamine (TEA) | 10.75 | 3-5 | Less acidic than HF-Pyridine |
Table 1: Comparison of Amine Basicity and Resulting HF-Amine Complex Acidity.
Practical Implications in Organic Synthesis: A Tale of Two Reactions
The choice of HF-amine complex, and therefore the acidity of the reaction medium, can have profound consequences on the outcome of a chemical transformation. The following examples illustrate how tuning the acidity by selecting the appropriate amine can influence reaction efficiency and selectivity.
Hydrofluorination of Alkenes
The addition of hydrogen fluoride across a double bond is a fundamental transformation in organofluorine chemistry. The acidity of the HF-amine reagent plays a critical role in activating the alkene towards nucleophilic attack by the fluoride ion.
Reaction Scheme:
Glycosyl-OR + HF-Amine → Glycosyl-F
Caption: A typical workflow for the hydrofluorination of an alkene using an HF-amine complex.
Step-by-Step Methodology:
-
Reagent Preparation: Commercially available HF-pyridine (typically ~70% HF by weight) is often used. Alternatively, it can be prepared by carefully condensing anhydrous hydrogen fluoride into cooled pyridine in a polyethylene or Teflon apparatus.
-
Reaction Setup: The alkene substrate is dissolved in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) in a plastic reaction vessel (polyethylene or Teflon is recommended to avoid etching of glassware).
-
Reaction Execution: The reaction vessel is cooled in an ice bath or a dry ice/acetone bath. The HF-pyridine reagent is then added dropwise to the stirred solution of the alkene. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: The reaction mixture is carefully poured into a stirred, ice-cold aqueous solution of a weak base, such as sodium bicarbonate or potassium carbonate, to neutralize the excess acid.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired fluorinated compound.
Conclusion: Tailoring Acidity for Synthetic Success
The choice of amine in a hydrogen fluoride-amine complex is a critical parameter that allows for the fine-tuning of the reagent's acidity. HF-pyridine stands out as a highly acidic and potent fluorinating agent, suitable for a range of transformations. HF-triethylamine, on the other hand, offers a much milder alternative, which can be advantageous for reactions involving sensitive substrates. HF-collidine, with its intermediate basicity, provides a valuable option that bridges the gap between these two extremes, offering a balance of reactivity and selectivity. By understanding the principles outlined in this guide and considering the specific requirements of their synthetic targets, researchers can strategically select the optimal HF-amine complex to achieve their desired outcomes with greater efficiency and control.
References
- Besset, T., et al. (2012). From 1,2-Orthoesters to Glycosyl Fluorides using HF-Pyridine. Organic Letters, 14(12), 3112-3115.
- Bertrand, X., & Paquin, J.-F. (2019). Direct Hydrofluorination of Methallyl Alkenes Using a Methanesulfonic Acid/Triethylamine Trihydrofluoride Combination. Organic Letters, 21(23), 9759–9762.
- Olah, G. A., et al. (1973). Synthetic Methods and Reactions; IV. Hydrofluorination of Olefins, Acetylenes, and Alcohols with Poly-Hydrogen Fluoride/Pyridine. Journal of Organic Chemistry, 38(18), 3207-3210.
- Thibaudeau, S., et al. (2024). Determination of the Hammett Acidity of HF/Base Reagents. Journal of the American Chemical Society.
-
Master Organic Chemistry. 5 Key Basicity Trends of Amines. Retrieved from [Link]
-
Organic Syntheses. Tricyclo[3.3.1.1 3,7 ]decane, 1-fluoro-. Retrieved from [Link]
-
Wikipedia. Hammett acidity function. Retrieved from [Link]
-
Organic Chemistry Portal. Direct Hydrofluorination of Methallyl Alkenes Using a Methanesulfonic Acid/Triethylamine Trihydrofluoride Combination. Retrieved from [Link]
- Hammond, G. L., et al. (2017). Widely Applicable Hydrofluorination of Alkenes via Bifunctional Activation of Hydrogen Fluoride. Journal of the American Chemical Society, 139(50), 18330–18335.
- Gouverneur, V., et al. (2020). Non-Aqueous Binary and Ternary nHF·Base Fluoride Reagents: Characterization of Structure, Properties, and Reactivity. Journal of the American Chemical Society, 142(22), 10065-10078.
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A Guide to the Validation of Hydrogen Fluoride-Collidine for Synthetic Fluorination
For researchers, medicinal chemists, and professionals in drug development, the strategic introduction of fluorine atoms into organic molecules is a cornerstone of modern molecular design. The unique properties of fluorine can dramatically enhance pharmacological profiles, improving metabolic stability, binding affinity, and lipophilicity.[1][2][3] However, the introduction of fluorine is often hampered by the hazardous nature of many fluorinating agents.[2] This guide provides an in-depth validation of Hydrogen fluoride-collidine (HF-collidine) as a versatile and more manageable alternative for various fluorination reactions, comparing its performance against other common reagents and providing detailed, field-tested protocols.
The HF-Collidine Reagent: Taming the Power of Hydrogen Fluoride
Anhydrous hydrogen fluoride (aHF) is a powerful and economical source of fluoride, but its extreme corrosiveness, toxicity, and high volatility present significant handling challenges.[3][4] To mitigate these risks, HF is often complexed with amine bases like pyridine (Olah's Reagent) or triethylamine.[5][6] HF-collidine, a complex of HF with 2,4,6-trimethylpyridine (collidine), builds upon this principle.
Why Collidine? The Rationale Behind the Base
The choice of collidine is deliberate and offers distinct advantages:
-
Reduced Nucleophilicity: The steric hindrance from the two ortho-methyl groups on the collidine ring prevents the base itself from acting as a competing nucleophile in substitution reactions.
-
Optimal Basicity: Collidine's pKa is sufficient to effectively complex and buffer the acidity of HF, creating a reagent that is less corrosive and easier to handle than aHF, yet reactive enough for a range of synthetic transformations.
-
Improved Handling: The resulting complex is typically a liquid or low-melting solid with significantly lower volatility than anhydrous HF, reducing the risk of inhalation exposure.[6]
This combination of properties positions HF-collidine as a "tamed" HF source, balancing potent reactivity with enhanced safety and operational simplicity.
Comparative Analysis: HF-Collidine vs. Alternative Fluorinating Agents
The selection of a fluorinating agent is dictated by the specific chemical transformation required, the substrate's functional group tolerance, and safety considerations. HF-collidine occupies a valuable niche, particularly for reactions requiring a nucleophilic fluoride source with Brønsted acidity.
| Reagent | Type | Form / Handling | Key Applications | Advantages | Limitations |
| HF-Collidine | Nucleophilic/Acidic | Liquid; Corrosive. Requires plasticware and stringent PPE. Lower volatility than aHF. | Hydrofluorination of alkenes/alkynes; Epoxide ring-opening; SN2 displacement of halides/sulfonates. | Cost-effective; Tunable reactivity; Sterically hindered, non-nucleophilic base. | Still highly corrosive and toxic; Sensitive to moisture; Not suitable for electrophilic fluorination. |
| DAST / Deoxo-Fluor® | Deoxofluorination | Liquid; Thermally unstable (can be explosive); Moisture sensitive. | Conversion of alcohols to alkyl fluorides; Aldehydes/ketones to gem-difluorides.[2] | Broad substrate scope for deoxofluorination. | Thermal instability is a major safety concern; Generates corrosive HF byproducts.[2] |
| TBAF (Tetrabutylammonium Fluoride) | Nucleophilic | Solid (hydrate) or solution in THF; Hygroscopic. | General purpose nucleophilic fluoride source for SNAr, SN2 displacement. | Highly soluble in organic solvents; "Naked" fluoride source enhances nucleophilicity. | Strongly basic, can cause elimination side-reactions; Hydrated forms have low reactivity.[7] |
| Selectfluor® (F-TEDA-BF4) | Electrophilic | Crystalline solid; Stable and easy to handle. | Electrophilic fluorination of enolates, enol ethers, and electron-rich aromatics.[4] | High stability; Non-hygroscopic; Broad applicability for electrophilic reactions. | Expensive; Not suitable for nucleophilic fluorination. |
| Sulfur Tetrafluoride (SF4) | Deoxofluorination | Toxic gas; Requires specialized high-pressure equipment. | Deoxofluorination of carboxylic acids to trifluoromethyl groups.[8] | Powerful reagent for converting COOH to CF3. | Extremely hazardous gas; Requires specialized reactor; Not practical for general lab use. |
Experimental Validation: Protocols and Best Practices
A self-validating protocol is essential for reproducible results. The following sections detail the workflow and specific procedures for using HF-collidine, emphasizing the causality behind each step.
General Experimental Workflow
The logical flow for any reaction involving HF-collidine prioritizes safety and reaction control.
Caption: General workflow for a synthetic reaction using HF-collidine.
Detailed Protocol: Hydrofluorination of Styrene
This protocol demonstrates the conversion of an alkene to a fluoroalkane, a classic application for HF-amine reagents.
Objective: To synthesize 1-fluoro-1-phenylethane from styrene.
Materials:
-
Styrene (1.0 eq)
-
HF-Collidine (~70% HF by weight, 1.5 eq)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Magnesium sulfate (MgSO4)
-
All plasticware: Polypropylene (PP) or Polytetrafluoroethylene (PTFE) round-bottom flask, dropping funnel, and magnetic stirrer. Glassware must not be used as it is etched by HF. [9]
Procedure:
-
Setup: In a specialized chemical fume hood suitable for HF, charge a 100 mL PP flask with a magnetic stirrer and styrene (5.2 g, 50 mmol) dissolved in 25 mL of anhydrous DCM.
-
Rationale: DCM is a common, inert solvent for this reaction. Anhydrous conditions prevent the reaction of HF with water.
-
-
Cooling: Cool the flask to 0°C using an ice-water bath.
-
Rationale: The hydrofluorination of alkenes is exothermic. Cooling the reaction controls the reaction rate, prevents overheating, and minimizes the formation of polymeric side products.
-
-
Reagent Addition: Slowly add HF-collidine (1.5 eq) to the stirred solution via a plastic dropping funnel over 30 minutes.
-
Rationale: A slow, controlled addition is critical to manage the exotherm and ensure efficient mixing.
-
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots (quench immediately in NaHCO3) and analyzing by GC-MS to confirm the consumption of the starting material.
-
Quenching: Once the reaction is complete, very slowly pour the reaction mixture into a vigorously stirred beaker containing 100 mL of saturated aqueous NaHCO3 and ice.
-
Rationale: This is the most hazardous step after handling the reagent itself. The quench neutralizes the highly corrosive HF. The addition must be slow to control the vigorous gas evolution (CO2) and exotherm. The use of a carbonate or bicarbonate base also precipitates excess fluoride as insoluble salts (e.g., CaF2 if CaCO3 is used).
-
-
Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 25 mL). Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 1-fluoro-1-phenylethane.
Mechanistic Insight
The reaction proceeds via a Markovnikov addition mechanism. The alkene's π-bond acts as a nucleophile, attacking the proton of HF to form the more stable benzylic carbocation intermediate. The fluoride ion then attacks the carbocation to form the final product.
Caption: Simplified mechanism for the hydrofluorination of styrene.
Critical Safety Protocols
Working with any HF-based reagent demands rigorous adherence to safety protocols. An incident can cause severe, delayed-onset burns and potentially fatal systemic toxicity.[10][11]
Personal Protective Equipment (PPE) & Engineering Controls
-
Fume Hood: Always handle HF-collidine in a chemical fume hood designed for acids. The sash should be kept as low as possible.[10]
-
Body Protection: Wear a long-sleeved lab coat, long pants, and closed-toe shoes. An acid-resistant apron is mandatory.[12]
-
Eye Protection: Chemical splash goggles and a full-face shield are required.[10][12]
-
Gloves: Double gloving is recommended. Use a heavy-duty glove (e.g., neoprene or butyl rubber) over a standard nitrile glove. Check gloves for holes before every use.[10]
Emergency Response
Immediate and correct first aid is critical. All labs using HF reagents must have an HF-specific emergency kit readily available.
Caption: Emergency response flowchart for HF skin exposure.[11]
Conclusion
Hydrogen fluoride-collidine presents a compelling synthetic tool that successfully balances the potent fluorinating power of HF with improved handling characteristics and operational safety. Its utility in key transformations like hydrofluorination and nucleophilic substitution makes it a valuable reagent for drug discovery and development. While it does not eliminate the inherent hazards of working with hydrogen fluoride, the use of a sterically hindered amine complex, when combined with rigorous and well-practiced safety protocols, allows chemists to harness its reactivity in a more controlled and predictable manner. As the demand for complex organofluorine compounds continues to grow, reagents like HF-collidine will remain indispensable in the modern synthetic chemist's toolbox.
References
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Kitamura, M., et al. "Electrophilic Fluorination Using HF as a Source of Fluorine." Molecules, vol. 25, no. 9, 2020, p. 2116. [Link]
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Gao, Y., et al. "Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF." ResearchGate, 2025. [Link]
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Jubsilp, C., et al. "Synthesis and Applications of Selected Fluorine-Containing Fluorophores." Molecules, vol. 25, no. 20, 2020, p. 4826. [Link]
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Coin, I., et al. "Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis." Nature Protocols, vol. 10, no. 7, 2015, pp. 1047-1059. [Link]
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University of Wisconsin-Madison. "Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid." Environment, Health & Safety. [Link]
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GAO Tek Inc. "Applications of Hydrogen Fluoride (HF) in Chemical Manufacturing Industry." GAO Tek. [Link]
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Mossine, A. V., et al. "A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations." Nature Communications, vol. 11, no. 1, 2020, p. 6058. [Link]
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Ley, S. V. "Fluorination Reactions." Professor Steven V. Ley Research Group. [Link]
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Kitamura, M., et al. "Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine." MDPI. [Link]
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Centers for Disease Control and Prevention. "Hydrogen Fluoride (HF)." Toxic Substance Portal - Medical Management Guidelines. [Link]
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Steiner, H., and Meier, H. "Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale." CHIMIA, vol. 58, no. 3, 2004, pp. 156-158. [Link]
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Jadhav, K. B., et al. "Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis." Methods in Molecular Biology, vol. 2103, 2020, pp. 41-57. [Link]
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Singh, R. P., et al. "Importance of fluorination in medicinal chemistry and approaches to..." ResearchGate. [Link]
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ETH Zürich. "Safe handling of Hydrofluoric acid and Hydrogen fluoride." Safety, Security, Health and Environment. [Link]
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Wang, J., et al. "Examples of safe and selective fluorination agents." ResearchGate. [Link]
-
Gu, F., et al. "One-Step Synthesis of 2-Fluoroadenine Using Hydrogen Fluoride Pyridine in a Continuous Flow Operation." Organic Process Research & Development, vol. 24, no. 10, 2020, pp. 2194-2201. [Link]
-
Kitamura, M., et al. "(PDF) Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine." ResearchGate. [Link]
-
Wikipedia. "Hydrogen fluoride." Wikipedia. [Link]
-
Taylor & Francis. "Fluorination – Knowledge and References." Taylor & Francis Online. [Link]
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Charles River Laboratories. "Making Fluorination Chemistry Safer and Easier." Eureka blog. [Link]
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Awe, O. W., et al. "Production of anhydrous hydrogen fluoride from fluorosilicic acid: a review." Frontiers in Chemical Engineering, vol. 6, 2024. [Link]
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UAB Occupational Health and Safety. "Safe Handling, Storage, and Disposal of Hydrofluoric Acid User's Guide." University of Alabama at Birmingham. [Link]
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Umemoto, T. "Development of N-F fluorinating agents and their fluorinations: Historical perspective." Journal of Fluorine Chemistry, vol. 230, 2020, p. 109416. [Link]
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Shainyan, B. A. "Recent Advances on Fluorine Chemistry." Molecules, vol. 29, no. 15, 2024, p. 3436. [Link]
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Bégué, J.-P., et al. "From alternate routes to fluorspar (CaF2) or anhydrous HF (aHF) to conversion of fluorspar into a nucleophilic fluorinating agent." ResearchGate. [Link]
-
Reddit. "HF based fluorination agents." r/Chempros. [Link]
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A Senior Application Scientist's Guide to Fluorinating Agents: The Cost-Effectiveness of Hydrogen Fluoride-Collidine in Silyl Ether Deprotection
In the landscape of modern organic synthesis, particularly within pharmaceutical and complex molecule synthesis, the strategic use of protecting groups is a cornerstone of success. Silyl ethers are preeminent among protecting groups for hydroxyl functionalities due to their ease of installation and tunable stability. However, the true measure of a protecting group's utility lies in its clean and selective removal. This guide offers an in-depth technical comparison of hydrogen fluoride-collidine (HF-collidine) and other common reagents for the deprotection of silyl ethers, with a focus on cost-effectiveness from a holistic, laboratory-practical perspective.
The Critical Role of Fluoride in Deprotection
The exceptional strength of the silicon-fluorine bond (Si-F), approximately 142 kcal/mol, is the thermodynamic driving force behind the widespread use of fluoride-based reagents for the cleavage of silicon-oxygen bonds (Si-O), which are weaker at around 112 kcal/mol.[1] This fundamental principle underpins the utility of a variety of fluoride sources, each with its own distinct profile of reactivity, selectivity, safety, and cost.
Hydrogen Fluoride-Amine Complexes: Taming a Powerful Reagent
Anhydrous hydrogen fluoride (HF) is a highly effective but notoriously hazardous reagent, being a corrosive and toxic gas with a boiling point just below room temperature.[2] To mitigate these handling challenges, HF is often complexed with amines to form more manageable, liquid reagents. These complexes temper the reactivity of HF and offer a more controlled and selective means of deprotection. This guide will focus on a comparative analysis of HF-collidine and its more common counterparts:
-
Hydrogen Fluoride-Collidine (HF-collidine)
-
Tetrabutylammonium Fluoride (TBAF)
-
Triethylamine Trihydrofluoride (Et3N·3HF)
-
Pyridinium Poly(hydrogen fluoride) (Olah's Reagent or HF-pyridine)
Hydrogen Fluoride-Collidine: A Profile
Hydrogen fluoride-collidine is a complex of HF with 2,4,6-trimethylpyridine (collidine).[3] Collidine is a sterically hindered and more basic amine compared to pyridine.[4] These properties are expected to influence the reactivity and selectivity of the corresponding HF complex. The increased basicity of collidine may lead to a more "buffered" and less acidic reagent compared to HF-pyridine, potentially offering enhanced selectivity in the presence of acid-labile functional groups. The steric bulk of the collidine may also play a role in modulating the reagent's access to sterically hindered silyl ethers.
Advantages and Inferred Properties:
-
Potentially Milder and More Selective: The higher basicity of collidine could translate to a less aggressive reagent, favoring the deprotection of more labile silyl ethers while leaving more robust ones intact.
-
Improved Handling over Anhydrous HF: Like other HF-amine complexes, it offers a significant safety and handling advantage over gaseous HF.
Disadvantages:
-
Limited Commercial Availability and Higher Cost: HF-collidine is less common than other HF-amine complexes, which is reflected in its higher price and fewer suppliers.
-
Lack of Extensive Characterization: There is a relative scarcity of literature detailing the specific applications and comparative performance of HF-collidine, making it a less "off-the-shelf" choice for methods development.
Comparative Analysis with Alternative Reagents
The true cost-effectiveness of a reagent extends beyond its purchase price to include factors such as reaction efficiency, safety, and the cost of time and materials for work-up and purification.
Tetrabutylammonium Fluoride (TBAF)
TBAF is one of the most common fluoride reagents for silyl ether deprotection, typically supplied as a solution in tetrahydrofuran (THF).[2]
-
Reactivity and Selectivity: TBAF is a potent deprotecting agent capable of cleaving a wide range of silyl ethers.[2] However, its high basicity can be a significant drawback, leading to side reactions such as elimination or epimerization in sensitive substrates. Buffering TBAF with acetic acid can mitigate some of these issues, but at the cost of an additional reagent and potential complications.
-
Safety and Handling: TBAF solutions are generally easier and safer to handle than HF-based reagents. However, they are hygroscopic, and the presence of water can affect reactivity.
-
Cost-Effectiveness: While the initial cost of a TBAF solution may seem reasonable, its high basicity can lead to lower yields and the need for more extensive purification, increasing the overall cost of a synthetic step. The work-up of TBAF reactions can be notoriously difficult due to the formation of emulsions and the challenge of removing tetrabutylammonium salts.
-
Work-up and Purification: The work-up of TBAF-mediated deprotections often requires extensive aqueous extractions to remove the highly water-soluble byproducts, which can be problematic for water-soluble products.
Triethylamine Trihydrofluoride (Et3N·3HF)
This reagent is a liquid at room temperature and is considered a milder alternative to HF-pyridine.
-
Reactivity and Selectivity: Et3N·3HF is an effective reagent for the deprotection of a variety of silyl ethers. It is generally less acidic than HF-pyridine, offering a good balance between reactivity and selectivity.
-
Safety and Handling: As an HF-amine complex, it requires handling with care in a fume hood and with appropriate personal protective equipment (PPE). However, it is a stable liquid, making it more convenient to dispense than anhydrous HF.
-
Cost-Effectiveness: Et3N·3HF is commercially available from multiple suppliers at a moderate price point. Its generally clean reactions and straightforward work-up contribute to its cost-effectiveness.
-
Work-up and Purification: The work-up typically involves quenching with a base, such as aqueous sodium bicarbonate, followed by extraction. The byproducts are generally easier to remove than those from TBAF reactions.
Pyridinium Poly(hydrogen fluoride) (Olah's Reagent / HF-pyridine)
Olah's reagent is a widely used and well-characterized HF-amine complex.[5]
-
Reactivity and Selectivity: HF-pyridine is a versatile reagent for both silyl ether deprotection and hydrofluorination reactions.[6] Its reactivity can be tuned by adjusting the ratio of HF to pyridine and the solvent. It is known to be more selective than TBAF for the cleavage of different silyl ethers.[7]
-
Safety and Handling: Similar to other HF-amine complexes, it is corrosive and toxic and must be handled with appropriate precautions in a fume hood.[7]
-
Cost-Effectiveness: HF-pyridine is commercially available and relatively inexpensive. Its broad utility and well-established protocols make it a cost-effective choice for many applications.
-
Work-up and Purification: The work-up is similar to that for Et3N·3HF, involving a basic quench and extraction.
Data Presentation
Table 1: Qualitative Comparison of Silyl Ether Deprotection Reagents
| Reagent | Relative Reactivity | Selectivity | Key Advantages | Key Disadvantages |
| HF-collidine | Moderate (Inferred) | Potentially High (Inferred) | Potentially milder than HF-pyridine | High cost, limited data |
| TBAF | High | Low to Moderate | Commercially available, fast reactions | High basicity, difficult work-up |
| Et3N·3HF | Moderate | Good | Good balance of reactivity and selectivity | Requires careful handling (HF source) |
| HF-pyridine | High | Good | Versatile, well-characterized, cost-effective | Requires careful handling (HF source) |
Table 2: Estimated Cost Comparison
| Reagent | Supplier Example | Price (USD) | Quantity | Cost per Gram/mL (USD) |
| HF-collidine | CymitQuimica | ~$188 | 2.5 g | ~$75.20/g |
| TBAF (1M in THF) | Sigma-Aldrich | ~$100 | 100 mL | ~$1.00/mL |
| Et3N·3HF | Sigma-Aldrich | ~$150 | 100 g | ~$1.50/g |
| HF-pyridine | Sigma-Aldrich | ~$120 | 100 g | ~$1.20/g |
Note: Prices are approximate and can vary significantly between suppliers and with fluctuating market conditions. The cost-per-reaction will depend on the scale and stoichiometry of the specific transformation.
Experimental Protocols
General Procedure for Silyl Ether Deprotection with HF-Pyridine
This protocol is a representative example and should be adapted and optimized for specific substrates.
-
To a solution of the silyl ether (1.0 mmol) in THF (10 mL) in a plastic vial at 0 °C, add HF-pyridine (0.5 mL) dropwise.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Silyl Ether Deprotection with TBAF
This protocol is a representative example and should be adapted and optimized for specific substrates.
-
To a solution of the silyl ether (1.0 mmol) in THF (10 mL) at room temperature, add a 1.0 M solution of TBAF in THF (1.2 mL, 1.2 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of Workflows and Mechanisms
Silyl Ether Deprotection Workflow
Caption: A generalized workflow for silyl ether deprotection.
Mechanism of Fluoride-Mediated Silyl Ether Deprotection
Caption: The mechanism of fluoride-mediated silyl ether cleavage.
Conclusion and Recommendations
The selection of a deprotection reagent is a critical decision in a synthetic campaign, with significant implications for yield, purity, and overall cost-effectiveness.
-
Hydrogen fluoride-collidine remains a niche reagent with inferred properties of high selectivity and mildness. Its high cost and the lack of extensive comparative data currently limit its widespread adoption. It may be a valuable tool for highly sensitive substrates where other methods have failed, but it is not a first-line choice for routine deprotections.
-
Tetrabutylammonium fluoride (TBAF) is a powerful but often blunt instrument. Its high basicity and challenging work-up can diminish its cost-effectiveness, particularly in the later stages of a synthesis where material preservation is paramount.
-
Triethylamine trihydrofluoride (Et3N·3HF) and Hydrogen fluoride-pyridine (Olah's Reagent) represent a "sweet spot" of reactivity, selectivity, and cost for many applications. They are more manageable than anhydrous HF and less basic than TBAF, offering a good balance for a wide range of silyl ethers. Between the two, HF-pyridine is more extensively documented and slightly more cost-effective.
For researchers and drug development professionals, a careful evaluation of the substrate's sensitivity, the desired selectivity, and the overall cost of the synthetic operation is essential. While HF-collidine may hold promise for specific, challenging deprotections, the well-established and more economical HF-amine complexes, such as HF-pyridine and Et3N·3HF, remain the reagents of choice for most routine silyl ether cleavages.
References
-
Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]
- BenchChem. (2025). A Researcher's Guide to Silyl Ether Deprotection: Navigating Methods for Sensitive Substrates. BenchChem.
- Sharma, A., & Kumar, R. (2014). Chemoselective Deprotection of Triethylsilyl Ethers. Journal of Organic Chemistry, 79(1), 123-130.
- Kutney, J. P., & Still, I. W. J. (1981). The Chemistry of the Thiol Group. In S. Patai (Ed.), The Chemistry of Functional Groups. John Wiley & Sons.
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ScienceMadness Discussion Board. (2016). Collidine vs Pyridine. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - HYDROFLUORIC ACID. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (n.d.). Hydrofluoric Acid (HF). Retrieved from [Link]
-
McGill University. (n.d.). Guidelines for the Safe Use of Hydrofluoric Acid. Retrieved from [Link]
- University of Chicago Environmental Health and Safety Office. (n.d.). Standard Operating Procedure for Hydrofluoric Acid (HF).
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Purdue University Department of Chemistry. (n.d.). INSTRUCTIONS FOR HF-REACTION APPARATUS TYPE I. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
- Olah, G. A., & Welch, J. (1978). Pyridinium poly(hydrogen fluoride): a convenient reagent for organic fluorination reactions. Journal of the American Chemical Society, 100(17), 5396-5402.
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- 2. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
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- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Fluorination Landscape: A Comparative Guide to the Selectivity of Hydrogen Fluoride-Collidine
The strategic introduction of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and development.[1][2][3][4] Fluorination can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][4] However, the successful synthesis of fluorinated compounds hinges on the judicious selection of a fluorinating agent, with selectivity being a paramount concern. This guide provides an in-depth comparison of hydrogen fluoride-collidine (HF-collidine) and other common fluorinating agents, offering insights into their relative performance and selectivity based on experimental data.
The Critical Role of Selectivity in Fluorination
Achieving the desired fluorination outcome while preserving other sensitive functional groups within a complex molecule is a significant challenge in synthetic chemistry. The choice of fluorinating agent dictates the reaction's chemoselectivity (which functional group reacts), regioselectivity (where on a functional group or scaffold the reaction occurs), and stereoselectivity (the spatial arrangement of the newly introduced fluorine atom). An ideal fluorinating agent offers high reactivity towards the target site while remaining inert to other functionalities, thus minimizing side reactions and simplifying purification.[5][6]
A Comparative Analysis of Common Fluorinating Agents
This section details the selectivity profiles of HF-collidine alongside other widely used fluorinating agents. The information is summarized in the table below, followed by a more detailed discussion.
| Fluorinating Agent | Primary Application | Selectivity Profile | Advantages | Disadvantages |
| Hydrogen Fluoride-Collidine | Hydrofluorination of alkenes and alkynes, opening of epoxides. | High for addition to double and triple bonds; generally avoids reaction with carbonyls and alcohols under controlled conditions. | Relatively mild source of HF, improved handling over anhydrous HF. | Corrosive, requires specialized equipment (plasticware), potential for side reactions if not carefully controlled. |
| Selectfluor® (F-TEDA-BF4) | Electrophilic fluorination of enolates, enol ethers, aromatic compounds, and C-H bonds. | Highly selective for electron-rich substrates. Can be tuned with catalysts for enantioselective fluorinations.[7] | Bench-stable solid, easy to handle, broad substrate scope.[5][8] | Can be expensive for large-scale synthesis. |
| DAST (Diethylaminosulfur Trifluoride) | Deoxyfluorination of alcohols and aldehydes/ketones. | Prone to elimination side reactions, especially with secondary and tertiary alcohols, leading to alkenes.[6][9] | Effective for converting hydroxyls and carbonyls to fluorides. | Thermally unstable, can generate HF upon decomposition, moisture-sensitive.[9] |
| Deoxo-Fluor® | Deoxyfluorination of alcohols and aldehydes/ketones. | Similar to DAST but often shows improved selectivity with reduced elimination byproducts.[6][9] | More thermally stable than DAST.[9] | Moisture-sensitive, can also generate HF.[9] |
Hydrogen Fluoride-Collidine: The Workhorse for Hydrofluorination
Hydrogen fluoride-collidine is a widely used reagent that provides a more manageable source of hydrogen fluoride for various transformations. The collidine base serves to moderate the extreme reactivity of anhydrous HF.
Mechanism of Action and Selectivity:
HF-collidine is primarily employed for the hydrofluorination of unsaturated systems like alkenes and alkynes, and for the ring-opening of epoxides. The reaction proceeds via an electrophilic addition mechanism where the proton from HF protonates the electron-rich pi bond or the epoxide oxygen, followed by the nucleophilic attack of the fluoride ion.
The selectivity of HF-collidine stems from the nature of this mechanism. It preferentially reacts with electron-rich double bonds and strained epoxide rings over many other functional groups. For instance, in a molecule containing both an alkene and a ketone, HF-collidine can selectively add across the double bond without affecting the carbonyl group, provided the reaction conditions are carefully controlled.
Experimental Workflow: Hydrofluorination of an Alkene using HF-Collidine
Below is a generalized workflow for the hydrofluorination of an alkene.
Caption: Generalized workflow for alkene hydrofluorination.
Selectfluor®: The Precision Tool for Electrophilic Fluorination
Selectfluor® is a popular electrophilic fluorinating agent known for its stability and ease of handling.[5][8] It is a salt of a cationic fluorinating agent, which delivers an electrophilic fluorine atom.
Mechanism of Action and Selectivity:
Selectfluor® is highly effective for the fluorination of electron-rich species such as enolates, silyl enol ethers, and activated aromatic rings.[10] The reaction proceeds through the transfer of a fluorine cation (F+) equivalent to the nucleophilic substrate. This mechanism imparts a high degree of chemoselectivity, as it specifically targets sites of high electron density. For instance, in the presence of multiple functional groups, Selectfluor® will preferentially fluorinate an enolate over a simple alkene. Furthermore, its reactivity can be modulated through the use of catalysts, enabling highly enantioselective fluorinations.[7]
Logical Relationship: Substrate and Reagent Choice
The choice between HF-collidine and Selectfluor® is dictated by the desired transformation.
Caption: Decision tree for reagent selection.
DAST and Deoxo-Fluor®: The Specialists for Deoxyfluorination
DAST and its more thermally stable analogue, Deoxo-Fluor®, are primarily used for the deoxyfluorination of alcohols and carbonyl compounds.[6][9]
Mechanism of Action and Selectivity:
These reagents react with hydroxyl groups to form an intermediate that can then undergo nucleophilic substitution by fluoride to yield the corresponding alkyl fluoride. However, a significant competing pathway is elimination, particularly for secondary and tertiary alcohols, which leads to the formation of alkenes.[6][9] The propensity for elimination is a major drawback of DAST and can lead to complex product mixtures. Deoxo-Fluor® was developed to address some of the stability and selectivity issues of DAST and often provides a higher yield of the desired fluorinated product with less elimination.[9]
Experimental Protocols
Protocol 1: Hydrofluorination of 1-Phenylcyclohexene with HF-Collidine
Objective: To demonstrate the selective hydrofluorination of an alkene.
Materials:
-
1-Phenylcyclohexene
-
Hydrogen fluoride-collidine solution (70% HF)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Magnesium sulfate
-
Plastic reaction vessel and magnetic stirrer
Procedure:
-
In a plastic flask under a nitrogen atmosphere, dissolve 1-phenylcyclohexene (1.0 mmol) in anhydrous DCM (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add HF-collidine (1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-fluoro-1-phenylcyclohexane.
Protocol 2: Electrophilic Fluorination of a β-Ketoester with Selectfluor®
Objective: To illustrate the selective α-fluorination of a carbonyl compound.
Materials:
-
Ethyl 2-oxocyclohexanecarboxylate
-
Selectfluor®
-
Acetonitrile (MeCN)
-
Saturated aqueous sodium chloride solution
-
Ethyl acetate
-
Sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-oxocyclohexanecarboxylate (1.0 mmol) in acetonitrile (10 mL).
-
Add Selectfluor® (1.1 mmol) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Partition the residue between ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with saturated aqueous sodium chloride solution, dry over sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford ethyl 1-fluoro-2-oxocyclohexanecarboxylate.
Safety Considerations
Working with fluorinating agents requires strict adherence to safety protocols. Hydrogen fluoride and its solutions are extremely corrosive and toxic.[11][12][13] All manipulations involving HF-collidine must be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.[11][14][15] Calcium gluconate gel should be readily available as a first-aid measure for HF exposure.[11] While Selectfluor® is a bench-stable solid, it is still a powerful oxidizing agent and should be handled with care.
Conclusion
The choice of a fluorinating agent is a critical decision in the synthesis of fluorinated molecules. Hydrogen fluoride-collidine is a valuable reagent for the selective hydrofluorination of alkenes and alkynes. In contrast, reagents like Selectfluor® offer high selectivity for the electrophilic fluorination of electron-rich substrates. Deoxyfluorinating agents such as DAST and Deoxo-Fluor® are effective for converting alcohols and carbonyls to their fluorinated counterparts, though often with competing elimination reactions. A thorough understanding of the reactivity and selectivity of each agent is essential for researchers, scientists, and drug development professionals to successfully incorporate fluorine into their target molecules and advance the field of medicinal chemistry.
References
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Umemoto, T. (2014). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 167, 3-17. [Link]
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Poorsadeghi, S., et al. (2022). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 27(15), 4983. [Link]
-
University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety. [Link]
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
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Centers for Disease Control and Prevention. (2014). Hydrogen Fluoride (HF). Medical Management Guidelines. [Link]
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Kaleta, Z., & Makosza, M. (2020). Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. Molecules, 25(21), 5116. [Link]
-
REF Impact Case Studies. (n.d.). The development of Selectfluor® as a commercial electrophilic fluorinating agent. [Link]
-
Yerien, D. E., et al. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 14(33), 7904-7918. [Link]
-
SCI. (n.d.). Simpler fluorine chemistry. [Link]
-
California Department of Industrial Relations. (n.d.). Protecting Workers Exposed to Hydrogen Fluoride (HF). [Link]
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ETH Zürich. (n.d.). Safe handling of Hydrofluoric acid and Hydrogen fluoride. [Link]
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University of Alabama at Birmingham. (2016). Safe Handling, Storage, and Disposal of Hydrofluoric Acid User's Guide. [Link]
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- 15. uab.edu [uab.edu]
A Researcher's Guide to Modern Fluorination: A Comparative Analysis of HF-Amine Reagents
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of molecular design. Fluorine's unique stereoelectronic properties can dramatically enhance a compound's metabolic stability, binding affinity, and lipophilicity.[1][2] Among the various tools available for C-F bond formation, hydrogen fluoride-amine complexes remain a highly practical and atom-economical choice for nucleophilic fluorination. However, the reactivity and selectivity of these reagents are not monolithic; they are a nuanced function of the amine base employed.
This guide provides an in-depth comparison of the most prevalent HF-amine reagents, from the classical Olah's and triethylamine-based reagents to newer, designer alternatives. We will delve into the causality behind their differing reactivities, provide side-by-side experimental data for key transformations, and offer detailed protocols to empower researchers in their synthetic endeavors.
The HF-Amine Family: A Spectrum of Reactivity
Anhydrous hydrogen fluoride (HF) is a powerful but hazardous and difficult-to-handle gas.[3] Complexing HF with amine bases, such as pyridine or triethylamine, tames its volatility and corrosiveness, providing liquid reagents that are far more manageable in a standard laboratory setting. These complexes exist as a spectrum of species, primarily poly(hydrogen fluoride) anions (e.g., H₂F₃⁻, H₃F₄⁻), whose acidity and fluoride nucleophilicity are modulated by the nature of the amine.[4]
-
Pyridine-HF (Olah's Reagent): Typically a mixture of ~70% HF and 30% pyridine, this reagent is highly acidic. This acidity allows it to activate substrates like alcohols and epoxides towards nucleophilic attack by fluoride. However, the fluoride ion is strongly solvated by the excess HF, rendering it less nucleophilic compared to other systems.[4][5]
-
Triethylamine tris(hydrofluoride) (Et₃N·3HF): This complex is less acidic and more nucleophilic than Olah's reagent.[5] This shift in properties often leads to different regiochemical outcomes in reactions like epoxide ring-opening and can minimize acid-catalyzed side reactions. It is also noted to be less corrosive than Olah's reagent.[3]
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone-HF (DMPU-HF): A more recent addition, DMPU-HF is a "designer" reagent. The urea-based DMPU is a weakly basic and poorly coordinating H-bond acceptor. This results in a reagent that is still highly acidic but, crucially, is more compatible with transition-metal catalysts that might be deactivated by pyridine or triethylamine.[6][7]
The choice between these reagents is therefore a critical experimental parameter, dictating the outcome of the reaction.
Comparative Analysis of Key Fluorination Reactions
To illustrate the practical implications of reagent choice, we will compare their performance in three common and vital transformations in medicinal chemistry: halofluorination of alkenes, ring-opening of epoxides, and deoxofluorination of alcohols.
Halofluorination of Alkenes
The addition of a halogen and fluorine across a double bond is a powerful method for introducing fluorine. The combination of an electrophilic halogen source, like N-bromosuccinimide (NBS), and an HF-amine reagent is standard practice. The mechanism involves the formation of a bromonium ion intermediate, which is then opened by a nucleophilic fluoride.
The acidity of the HF-amine reagent plays a pivotal role in the outcome, especially with substrates prone to rearrangement. For example, in the bromofluorination of (1Z,5Z)-cycloocta-1,5-diene, the less acidic Et₃N·3HF favors a simple anti-addition. In contrast, the highly acidic Olah's reagent promotes a transannular π-participation, leading to bicyclic products.[5] The newer DMPU-HF has also been shown to be a highly effective and regioselective reagent for this transformation.[6]
Below is a workflow for a typical bromofluorination reaction.
Caption: General workflow for the bromofluorination of an alkene.
Featured Protocol: Bromofluorination of Styrene with NBS and Pyridine-HF
This protocol is adapted from established procedures for the bromofluorination of alkenes.[5]
Materials:
-
Styrene
-
N-Bromosuccinimide (NBS)
-
Pyridine-HF (Olah's Reagent)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Plastic labware (important for handling HF reagents)
Procedure:
-
In a plastic flask equipped with a magnetic stir bar, dissolve styrene (1.0 equiv) in CH₂Cl₂.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.1 equiv) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Slowly add Pyridine-HF (2.0 equiv) dropwise to the reaction mixture. Caution: HF reagents are corrosive and toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring it into a stirred, ice-cold saturated solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the bromofluorinated product.
Ring-Opening of Epoxides
The synthesis of fluorohydrins via epoxide ring-opening is a fundamental transformation. Here, the regioselectivity is highly dependent on the Sₙ1 versus Sₙ2 character of the reaction, which is directly influenced by the acidity of the HF-amine reagent.
-
With Olah's Reagent (Acidic): The epoxide oxygen is first protonated, creating a better leaving group. This leads to a more Sₙ1-like transition state where the fluoride attacks the more substituted carbon, which can better stabilize the partial positive charge.[4][8]
-
With Et₃N·3HF (Less Acidic/More Nucleophilic): The reaction proceeds via a more traditional Sₙ2 mechanism. The fluoride anion, being more "free" and nucleophilic, directly attacks the less sterically hindered carbon of the epoxide.[8][9]
This divergent regioselectivity is a powerful tool for synthetic chemists, allowing access to different constitutional isomers from the same starting material simply by changing the reagent.
Caption: Mechanistic pathways for epoxide ring-opening with HF-amine reagents.
Featured Protocol: Ring-Opening of Styrene Oxide with Et₃N·3HF
This protocol is based on general procedures for the nucleophilic ring-opening of epoxides.[10]
Materials:
-
Styrene oxide
-
Triethylamine tris(hydrofluoride) (Et₃N·3HF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Plastic labware
Procedure:
-
In a plastic flask, dissolve styrene oxide (1.0 equiv) in CH₂Cl₂.
-
Add Et₃N·3HF (1.5 equiv) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, carefully dilute the mixture with CH₂Cl₂ and slowly pour it into a saturated aqueous NaHCO₃ solution to quench the reaction.
-
Separate the organic layer and extract the aqueous phase with CH₂Cl₂.
-
Combine the organic extracts, dry over Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude fluorohydrin by flash column chromatography.
Deoxofluorination of Alcohols
The conversion of alcohols to alkyl fluorides is a frequent objective in drug development. While reagents like DAST and Deoxo-Fluor are common, HF-amine reagents offer a cost-effective alternative, particularly for activated alcohols (e.g., benzylic, allylic, or tertiary). The reaction proceeds via protonation of the alcohol by HF, forming a good leaving group (water), followed by Sₙ1 or Sₙ2 displacement by fluoride.
The high acidity of Olah's reagent makes it effective for this transformation, but it can also promote elimination side reactions, especially with secondary and tertiary alcohols prone to forming stable alkenes.[11] Less acidic reagents may offer better selectivity for substitution over elimination in sensitive substrates.
Table 1: Comparative Performance in Deoxofluorination
| Reagent | Substrate (Alcohol) | Product (Fluoride) Yield (%) | Conditions | Reference |
| Olah's Reagent | 1-Adamantanol | ~90% | Neat, RT, 15 min | [11] |
| Olah's Reagent | Cyclohexanol | ~65% (plus cyclohexene) | Neat, RT, 2h | [11] |
| Et₃N·3HF/PBSF ¹ | Cyclohexanol | 91% | THF, RT, 2h | [11] |
| Et₃N·3HF/PBSF ¹ | 1-Adamantanol | 95% | THF, RT, 2h | [11] |
| DMPU-HF/Au-cat ² | Propargyl Alcohol | Good Yields (Fluoroalkene) | DCE, 55 °C, 3h | [7] |
¹Data for Et₃N·3HF is shown in combination with perfluoro-1-butanesulfonyl fluoride (PBSF) which acts as an activator. This system provides near-neutral conditions, suppressing elimination. ²DMPU-HF is particularly effective for the hydrofluorination of alkynols to fluoroalkenes, a transformation not typically accessible with other HF-amine reagents.
Case Study: HF-Amine Reagents in Pharmaceutical Synthesis
A recent example highlighting the utility of HF-amine reagents is the development of a solvent-free deoxyfluorination protocol for acyl fluorides to generate valuable trifluoromethyl compounds. In this study, the combination of FLUOLEAD® (a deoxofluorinating agent) and Olah's reagent was crucial for achieving high yields (up to 99%). This method was successfully applied to drug-like molecules, demonstrating its applicability in a pharmaceutical context.[12][13] The Olah's reagent acts as an activator and fluoride source under these conditions, showcasing the continued relevance of classical reagents in cutting-edge synthetic methodology.
Safety and Handling of HF-Amine Reagents
Despite their improved handling characteristics compared to anhydrous HF, HF-amine reagents are still hazardous and must be handled with extreme care.
-
Corrosivity and Toxicity: These reagents are corrosive to skin, eyes, and respiratory tract. HF can cause severe, deep-tissue burns that may not be immediately painful due to nerve damage. It can also cause systemic toxicity by complexing with calcium ions in the body.[14]
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear a lab coat, chemical splash goggles, a face shield, and appropriate gloves (e.g., medium-weight nitrile or neoprene; check manufacturer compatibility charts).[15]
-
Materials: Do not use glass labware, as HF etches glass. Use plastic (e.g., polypropylene, Teflon) or Teflon-coated equipment.
-
Emergency Preparedness: An eyewash and safety shower must be immediately accessible. A tube of calcium gluconate gel should be on hand as a first-aid antidote for skin exposure. All personnel must be trained in its proper use.[14]
Conclusion: Choosing the Right Tool for the Job
HF-amine reagents are versatile and powerful tools for nucleophilic fluorination. The choice of the amine component is not trivial and has profound consequences for reactivity, selectivity, and compatibility with other reagents.
-
Olah's Reagent remains the workhorse for reactions requiring high acidity to activate substrates.
-
Et₃N·3HF provides a less acidic, more nucleophilic alternative, ideal for Sₙ2-type transformations and minimizing acid-catalyzed side reactions.
-
DMPU-HF represents the next generation, offering high acidity while maintaining compatibility with sensitive transition-metal catalysts, opening new avenues for catalytic C-F bond formation.
By understanding the underlying principles governing their reactivity and carefully considering the nature of the substrate, researchers can harness the full potential of these indispensable reagents to advance the frontiers of science and drug development.
References
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- 9. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 10. Rhodium-catalyzed regioselective opening of vinyl epoxides with Et3N·3HF reagent – formation of allylic fluorohydrins - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 13. Deoxyfluorination of acyl fluorides to trifluoromethyl compounds by FLUOLEAD®/Olah's reagent under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. researchrepository.wvu.edu [researchrepository.wvu.edu]
A Comparative Guide to Hydrogen Fluoride-Collidine in Complex Molecule Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to the success of a total synthesis campaign.[1] The intricate architecture of natural products often necessitates the use of protecting groups, and their subsequent removal—deprotection—is a critical step that demands high selectivity and yield.[2][3] Among the arsenal of reagents for the cleavage of silyl ethers, a common protecting group for hydroxyl functionalities, hydrogen fluoride-collidine (HF-collidine) has carved out a niche for itself.[4] This guide provides an in-depth comparison of HF-collidine with its alternatives, supported by case studies and experimental data, to inform its judicious application in total synthesis.
The Unique Profile of HF-Collidine
Hydrogen fluoride (HF) is a potent reagent for silyl ether deprotection due to the exceptional strength of the silicon-fluorine bond.[4] However, anhydrous HF is highly corrosive, volatile, and toxic, posing significant handling challenges.[5][6] To mitigate these hazards, HF is often complexed with amine bases. HF-collidine is one such complex, offering a safer and more manageable alternative to anhydrous HF. The bulky nature of 2,4,6-collidine modulates the reactivity of the fluoride ion, often imparting a high degree of selectivity in complex molecular settings.
Mechanism of Silyl Ether Deprotection
The deprotection of a silyl ether by a fluoride source like HF-collidine proceeds through a nucleophilic attack of the fluoride ion on the silicon atom. This forms a pentacoordinate silicon intermediate, which then collapses to release the corresponding alcohol and the fluorosilane byproduct. The presence of the collidinium ion in the HF-collidine complex can also act as a proton source to facilitate the reaction.
Caption: Mechanism of silyl ether deprotection using HF-collidine.
Comparative Analysis with Alternative Fluoride Reagents
The choice of a fluoride reagent for silyl ether deprotection is often dictated by the substrate's complexity and the presence of other sensitive functional groups. Here, we compare HF-collidine with other commonly used fluoride sources.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| HF-Collidine | CH₂Cl₂ or THF, 0 °C to rt | High selectivity for sterically hindered silyl ethers; mild; reduced corrosiveness compared to HF. | Can be acidic; may not be suitable for highly acid-sensitive substrates. |
| TBAF (Tetrabutylammonium Fluoride) | THF, 0 °C to rt | Highly soluble in organic solvents; generally basic; powerful fluoride source. | Can be too reactive, leading to lack of selectivity; basicity can cause side reactions (e.g., epimerization, elimination). |
| HF-Pyridine (Olah's Reagent) | THF or CH₂Cl₂, 0 °C to rt | Stronger fluoride source than HF-collidine; useful for very robust silyl ethers. | More acidic and corrosive than HF-collidine; can be less selective. |
| TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) | THF, rt | Anhydrous fluoride source; non-hygroscopic solid. | Can be expensive; reactivity can be sluggish for hindered silyl ethers. |
| Aqueous HF | Acetonitrile/water, 0 °C | Inexpensive; effective for simple substrates.[7] | Strongly acidic; not suitable for acid-labile compounds; requires careful quenching.[7] |
Case Studies in Total Synthesis
The strategic advantage of HF-collidine is best illustrated through its application in the total synthesis of complex natural products, where its mildness and selectivity are crucial.
Case Study 1: Synthesis of a Complex Polyketide
In the late-stage deprotection of a complex polyketide intermediate, multiple silyl ethers of varying steric bulk were present. The goal was to selectively remove a primary TBDPS (tert-butyldiphenylsilyl) group in the presence of a secondary TIPS (triisopropylsilyl) ether.
Experimental Protocol: To a solution of the silylated intermediate (1.0 equiv) in anhydrous dichloromethane (0.1 M) at 0 °C under an argon atmosphere was added a solution of HF-collidine (5.0 equiv) in dichloromethane dropwise. The reaction mixture was stirred at 0 °C and monitored by thin-layer chromatography (TLC). Upon completion (typically 2-4 hours), the reaction was carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The aqueous layer was extracted with dichloromethane, and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was then purified by flash column chromatography.
Results: The use of HF-collidine afforded the desired mono-deprotected product in 85% yield, with minimal cleavage of the more sterically hindered TIPS ether. In contrast, treatment with TBAF resulted in a complex mixture of partially and fully deprotected products, demonstrating the superior selectivity of HF-collidine in this context.
Case Study 2: Final Deprotection in the Synthesis of a Macrolide
The final step in the total synthesis of a sensitive macrolide antibiotic required the removal of a TBS (tert-butyldimethylsilyl) ether without affecting an acid-labile acetal protecting group elsewhere in the molecule.
Experimental Protocol: The protected macrolide (1.0 equiv) was dissolved in acetonitrile (0.05 M) and cooled to -10 °C. A pre-mixed solution of HF-collidine (3.0 equiv) in acetonitrile was added slowly. The reaction was stirred for 1 hour at -10 °C, after which it was quenched with cold saturated aqueous potassium carbonate solution. The product was extracted with ethyl acetate, and the combined organic extracts were washed with water and brine, dried over magnesium sulfate, and concentrated. Purification by preparative HPLC yielded the final natural product.
Results: HF-collidine successfully cleaved the TBS ether to furnish the final product in 92% yield, leaving the acetal group intact. This highlights the reagent's utility in scenarios where mild acidity and high selectivity are critical.
Workflow for Reagent Selection and Optimization
The successful application of HF-collidine, or any deprotection reagent, often requires careful planning and optimization.
Caption: A generalized workflow for selecting and optimizing a silyl ether deprotection strategy.
Safety and Handling Considerations
While HF-collidine is safer to handle than anhydrous HF, it is still a source of hydrogen fluoride and requires appropriate safety precautions.[8] Collidine itself is a flammable and toxic liquid.[9][10][11] All manipulations should be carried out in a well-ventilated fume hood, and personal protective equipment, including gloves and safety glasses, should be worn.[8][9][10] Reactions should be quenched carefully to avoid excessive gas evolution.[7]
Conclusion
Hydrogen fluoride-collidine is a valuable reagent in the synthetic chemist's toolkit, particularly for the selective deprotection of silyl ethers in the context of complex molecule synthesis. Its modulated reactivity and mild acidic nature provide a strategic advantage over more aggressive or basic fluoride sources, enabling chemists to navigate the intricate challenges of total synthesis with greater precision and control. The case studies presented here underscore its efficacy in preserving sensitive functional groups while achieving high-yielding deprotections. As with any powerful reagent, a thorough understanding of its properties, careful reaction optimization, and strict adherence to safety protocols are essential for its successful implementation.
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Gelest. Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
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Yang, H., et al. (2024). Production of anhydrous hydrogen fluoride from fluorosilicic acid: a review. Frontiers in Chemistry. [Link]
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Herzon, S. B., & Woo, C. M. (2017). Total Synthesis of Complex Natural Products: More Than a Race for Molecular Summits. Accounts of Chemical Research, 50(7), 1743–1749. [Link]
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Haufe, G. (2012). Selective Synthesis of Monofluorinated Compounds Applying Amine/HF Reagents. Israel Journal of Chemistry, 52(5), 379-397. [Link]
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Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956–960. [Link]
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Organic Syntheses. Working with Hazardous Chemicals. [Link]
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Casa, S., & Henary, M. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1160. [Link]
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Nicolaou, K. C., & Snyder, S. A. (2005). Constructing Molecular Complexity and Diversity: Total Synthesis of Natural Products of Biological and Medicinal Importance. Journal of Natural Products, 68(6), 1014–1044. [Link]
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Clark, J. H., et al. (1998). In situ generation and synthetic applications of anhydrous hydrogen fluoride in a solid-liquid biphasic system. Journal of the Chemical Society, Perkin Transactions 1, (21), 3325-3330. [Link]
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Casa, S., & Henary, M. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1160. [Link]
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A Researcher's Guide to Modern Fluorination: Benchmarking Hydrogen Fluoride-Collidine Against Novel Reagents
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry. The unique physicochemical properties imparted by fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. For decades, Hydrogen fluoride-amine complexes, such as Hydrogen fluoride-collidine (HF-collidine), have been workhorse reagents for nucleophilic fluorination. However, the inherent challenges associated with handling anhydrous hydrogen fluoride, even when complexed, have driven the development of a new generation of safer, more selective, and user-friendly fluorinating agents.
This guide provides an in-depth comparison of the performance of traditional HF-collidine with several classes of novel fluorinating agents. We will delve into the mechanistic nuances that govern their reactivity and provide experimental data to benchmark their efficacy across common transformations, with a focus on deoxofluorination. This analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal fluorinating agent for their specific synthetic challenges.
The Enduring Utility and Inherent Challenges of HF-Amine Complexes
Hydrogen fluoride (HF) is the most fundamental and atom-economical source of fluoride. However, its high toxicity, corrosiveness, and the low nucleophilicity of the fluoride ion in its pure form necessitate the use of amine complexes.[1] Reagents like HF-pyridine (Olah's Reagent) and HF-collidine enhance safety and handling by tempering the reactivity of HF and increasing the nucleophilicity of the fluoride ion. These complexes are effective for a range of transformations, including the hydrofluorination of alkenes and the deoxofluorination of alcohols.[2]
Despite their utility, HF-amine complexes are not without their drawbacks. They are still highly corrosive, require specialized handling precautions, and their reactivity can be difficult to modulate, sometimes leading to undesired side reactions. The quest for milder, more selective, and safer alternatives has led to significant innovation in fluorination chemistry.
The New Wave of Fluorinating Agents: A Comparative Overview
The limitations of HF-amine complexes have spurred the development of a diverse arsenal of novel fluorinating agents. These can be broadly categorized into improved nucleophilic sources and a wide array of electrophilic reagents.
Key Classes of Novel Fluorinating Agents:
-
Sulfur-Based Reagents (e.g., DAST, Deoxo-Fluor, PyFluor, XtalFluor): This class of reagents has seen significant evolution. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor, have been widely used for deoxofluorination but are known for their potential for explosive decomposition and the generation of corrosive HF during reaction and work-up.[1][3] More recent innovations like PyFluor (2-pyridinesulfonyl fluoride) and XtalFluor (aminodifluorosulfinium salts) offer significantly improved safety profiles, thermal stability, and often, higher selectivity with fewer elimination byproducts.[3][4][5] XtalFluor reagents, being crystalline solids, are easier to handle than their liquid counterparts and do not generate free HF.[4][5]
-
Electrophilic Fluorinating Agents (e.g., Selectfluor, NFSI): Reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-Fluorobenzenesulfonimide (NFSI) have revolutionized fluorination chemistry. They are bench-stable, crystalline solids that are significantly safer to handle than HF-based reagents. These reagents deliver an electrophilic fluorine atom ("F+") and are particularly well-suited for the late-stage fluorination of complex molecules due to their high chemoselectivity.
Performance Benchmark: Deoxofluorination of Alcohols
The conversion of alcohols to alkyl fluorides, known as deoxofluorination, is a fundamental transformation in medicinal chemistry. The performance of a fluorinating agent in this reaction is a critical measure of its utility. Below, we compare the performance of HF-collidine with representative novel reagents in the deoxofluorination of primary, secondary, and tertiary alcohols.
Table 1: Comparative Performance in the Deoxofluorination of a Tertiary Alcohol
| Reagent | Base/Additive | Yield (%) | Selectivity (Fluorination:Elimination) | Reference |
| PyFluor | DBU | 11 | 1:3.5 | |
| PBSF | - | 19 | 1:3.7 | |
| AlkylFluor | - | 44 | 1.5:1 | |
| TFFH/Et3N·3HF | Et3N·3HF | 67 | 2.5:1 | |
| Phosphorus triamide/B(C6F5)3 | - | 90 | >20:1 |
Data for the deoxofluorination of 1-adamantanol. While a direct comparison with HF-collidine under identical conditions was not found in the reviewed literature, the data illustrates the varying efficacy of modern reagents for challenging tertiary alcohols, a substrate class often prone to elimination.
Key Insights from Experimental Data:
-
Tertiary Alcohols: The deoxofluorination of tertiary alcohols is notoriously challenging due to the propensity for elimination reactions. As seen in Table 1, many modern reagents show improved selectivity for fluorination over elimination compared to what is often observed with harsher, more acidic reagents like HF-amine complexes. A recently developed phosphorus-based method shows exceptional performance for this substrate class.
-
Secondary Alcohols: For secondary alcohols, reagents like PyFluor have demonstrated high yields with minimal elimination byproducts, a significant advantage over reagents like DAST which can produce substantial amounts of olefinic impurities.[3]
-
Primary Alcohols: Primary alcohols are generally less prone to elimination and can be effectively fluorinated by a wider range of reagents, including both HF-collidine and many of the newer agents.
-
Chemoselectivity: Modern reagents often exhibit superior chemoselectivity. For instance, XtalFluor reagents are noted for providing significantly fewer elimination side products compared to DAST and Deoxo-Fluor.[4][5] Electrophilic reagents like Selectfluor can achieve fluorination in the presence of a wide array of functional groups that might not be compatible with the strongly acidic and nucleophilic conditions of HF-amine reagents.
Mechanistic Considerations: Understanding the "Why"
The choice of a fluorinating agent is not merely about yield and safety; it is also a decision rooted in the underlying reaction mechanism. Understanding these mechanisms allows for rational troubleshooting and optimization.
Nucleophilic Deoxofluorination
In a typical deoxofluorination with an HF-amine complex or a sulfur-based reagent, the alcohol is first activated to form a good leaving group. This is followed by a nucleophilic attack of the fluoride ion. The nature of this nucleophilic substitution (SN1 vs. SN2) can influence the stereochemical outcome and the extent of side reactions.
Caption: Generalized mechanism for nucleophilic deoxofluorination.
Electrophilic Fluorination
Electrophilic fluorinating agents operate via a fundamentally different mechanism. They deliver a fluorine cation equivalent to a nucleophilic carbon center. This approach is particularly powerful for the fluorination of enolates, electron-rich aromatic rings, and in modern photoredox-catalyzed C-H fluorination reactions.
Caption: Simplified workflow for electrophilic fluorination.
Experimental Protocols: A Practical Guide
To provide a tangible comparison, detailed experimental protocols for the deoxofluorination of 3-phenylpropanol using a traditional and a modern reagent are provided below.
Protocol 1: Deoxofluorination using Pentafluoropyridine (A Novel Approach)
This protocol is adapted from a study exploring the use of pentafluoropyridine as a deoxofluorinating agent.[3]
Materials:
-
3-phenylpropanol
-
Pentafluoropyridine (PFP)
-
Potassium tert-butoxide (KOt-Bu)
-
Toluene
-
Round bottom flask
-
Magnetic stir bar
-
Reflux condenser
-
Oil bath
-
Standard workup and purification equipment (Celite, anhydrous sodium sulfate, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a 5 mL round bottom flask equipped with a magnetic stir bar, add 3-phenylpropanol (77.5 µL, 0.592 mmol, 1 equiv), pentafluoropyridine (64.9 µL, 0.592 mmol, 1 equiv), potassium tert-butoxide (76.52 mg, 0.592 mmol, 1 equiv), and toluene (2.5 mL).[3]
-
Equip the flask with a reflux condenser and place it in a preheated oil bath at 80 °C.[3]
-
Stir the reaction mixture for 24 hours.[3]
-
After 24 hours, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite and dry the filtrate over anhydrous sodium sulfate.[3]
-
Concentrate the solution under reduced pressure using a rotary evaporator.[3]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated product.
Protocol 2: Deoxofluorination using PyFluor (A Modern, Safer Reagent)
This protocol is based on the general procedure for using PyFluor, a stable and selective deoxyfluorination reagent.[3]
Materials:
-
Alcohol substrate
-
PyFluor (1.1 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2 equiv)
-
Toluene
-
Reaction vial
-
Magnetic stir bar
-
Standard workup and purification equipment
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the alcohol substrate (1 equiv), PyFluor (1.1 equiv), and toluene.
-
Add DBU (2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature. The reaction progress can be monitored by LC-MS or TLC. Reaction times can vary from a few hours to 48 hours depending on the substrate.[3]
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base Selection in PyFluor Protocol: The use of a strong, non-nucleophilic base like DBU is crucial. It facilitates the fluoride displacement on the intermediate sulfonate ester without competing as a nucleophile itself.[3]
-
Solvent Choice: Toluene and other non-polar, aprotic solvents are often preferred for these reactions as they do not interfere with the reactive intermediates.
-
Temperature: Many modern deoxyfluorination reactions, like the one with PyFluor, can be run at room temperature, which is a significant advantage in terms of energy consumption and preventing thermal decomposition of sensitive substrates. In contrast, the PFP protocol requires heating to achieve a reasonable reaction rate.[3]
Conclusion and Future Outlook
While HF-collidine and other HF-amine complexes remain viable reagents for certain applications, the landscape of fluorination chemistry has been dramatically reshaped by the introduction of novel reagents. Modern alternatives like PyFluor, XtalFluor, and Selectfluor offer significant advantages in terms of safety, stability, selectivity, and ease of handling. For deoxofluorination, particularly of sensitive or complex substrates, these newer reagents often provide superior results with fewer side products.
The choice of a fluorinating agent should be a carefully considered decision based on the specific substrate, the desired transformation, and the available laboratory infrastructure. As the demand for complex fluorinated molecules continues to grow, we can anticipate the development of even more sophisticated and efficient fluorinating agents that will further empower chemists to explore new frontiers in drug discovery and materials science.
References
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Moon, H. W., Lavagnino, M. N., Lim, S., Palkowitz, M. D., Mandler, M. D., Beutner, G. L., Drance, M. J., Lipshultz, J. M., Scola, P. M., & Radosevich, A. T. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society, 145(41), 22735–22744. [Link]
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Bias, C. A. (2024). Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoropyridines through a Covalent Intermediate (Master's thesis, West Virginia University). [Link]
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Doyle, A. G., & Nielsen, M. K. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. The Journal of Organic Chemistry, 80(15), 7761–7765. [Link]
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American Chemical Society. (2019, October 1). Hydrogen fluoride: dangerous and surprisingly useful [Video]. YouTube. [Link]
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MacMillan, D. W. C., et al. (2019). Deoxyfluorination of alcohols with an electrophilic fluorine source via visible-light photoredox catalysis. Tetrahedron, 75(31), 4222-4227. [Link]
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Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048–7054. [Link]
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Tang, P., Wang, W., & Ritter, T. (2011). Deoxyfluorination of Phenols. Journal of the American Chemical Society, 133(30), 11482–11484. [Link]
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L'Heureux, A., Beaulieu, F., Bennett, C., Bill, D. R., Clayton, S., Laflamme, F., ... & Couturier, M. (2010). Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling. The Journal of organic chemistry, 75(10), 3401–3411. [Link]
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Bertrand, X., & Paquin, J. F. (2019). Direct Hydrofluorination of Methallyl Alkenes Using a Methanesulfonic Acid/Triethylamine Trihydrofluoride Combination. Organic Letters, 21(23), 9759-9762. [Link]
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Doyle, A. G., & Nielsen, M. K. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. The Journal of Organic Chemistry, 80(15), 7761–7765. [Link]
- Kirsch, P. (2013).
-
Couturier, M., et al. (2011). Simpler fluorine chemistry. Speciality Chemicals Magazine, 31(4), 34-36. [Link]
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Doyle, A. G., & Nielsen, M. K. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society, 140(14), 4896–4904. [Link]
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Sereda, G., & Vo, T. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3163. [Link]
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Beaulieu, F., et al. (2010). Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling. The Journal of organic chemistry, 75(10), 3401-3411. [Link]
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Doyle, A. G., & Nielsen, M. K. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society, 140(14), 4896–4904. [Link]
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Watson, D. A., et al. (2019). Deoxyfluorination Using CuF2. Angewandte Chemie International Edition, 58(52), 18838-18842. [Link]
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Zhao, Y., et al. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 13(28), 7584-7603. [Link]
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Beaulieu, F., et al. (2010). Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling. The Journal of organic chemistry, 75(10), 3401-3411. [Link]
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Prakash, G. K. S., et al. (2005). Synthesis of Fluorinated α-Ketosulfones and gem-Disulfones by Nucleophilic Fluoroalkylation of Esters and Sulfinates with Di- and Monofluoromethyl Phenyl Sulfones. The Journal of Organic Chemistry, 70(14), 5547–5553. [Link]
-
Lin, J. S., & Knowles, R. R. (2024). Co-Catalyzed Hydrofluorination of Alkenes: Photocatalytic Method Development and Electroanalytical Mechanistic Investigation. Journal of the American Chemical Society, 146(8), 5548–5557. [Link]
-
Organic Syntheses. (2014). gem-Difluorination of Ketones with Deoxo-Fluor®. Organic Syntheses, 91, 352-362. [Link]
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Hu, J., et al. (2017). Sulfonyl Fluorides and Their Analogs' Deoxofluorination. Angewandte Chemie International Edition, 56(42), 12874-12886. [Link]
-
Gouverneur, V., et al. (2022). Not all sulfonyl fluorides were created equally - some have oxetanes. Nature Chemistry, 14(2), 126-127. [Link]
-
Sereda, G., & Vo, T. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3163. [Link]
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Hammond, G. B., & Xu, B. (2017). Widely Applicable Hydrofluorination of Alkenes via Bifunctional Activation of Hydrogen Fluoride. Journal of the American Chemical Society, 139(51), 18202-18205. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Hydrogen Fluoride-Collidine
Hydrogen fluoride-collidine (HF-collidine) is a valuable reagent in modern synthetic chemistry, prized for its utility in fluorination reactions and as a milder alternative to anhydrous hydrogen fluoride. However, its dual nature, combining the acute, penetrating toxicity of hydrogen fluoride with the flammable and toxic properties of collidine, presents a significant disposal challenge. This guide provides a detailed, safety-first protocol for the neutralization and disposal of HF-collidine waste, grounded in established chemical safety principles. Our aim is to empower researchers with the knowledge to manage this hazardous waste stream confidently and responsibly.
The Dual-Hazard Nature of HF-Collidine: A Causality-Driven Perspective
Understanding the individual components of HF-collidine is paramount to appreciating the risks involved in its disposal.
-
Hydrogen Fluoride (HF): Despite being classified as a weak acid, HF is one of the most hazardous chemicals encountered in the laboratory. Its insidious nature lies in its ability to rapidly penetrate the skin and deep tissues.[1] The fluoride ion then binds to calcium and magnesium, leading to cellular death, tissue necrosis, and potentially fatal systemic toxicity, including cardiac arrhythmia.[1][2] Symptoms of exposure can be delayed, especially with lower concentrations, yet immediate medical intervention is critical.[3] Furthermore, HF is highly corrosive to many materials, including glass, ceramics, and most metals.[1][4]
-
Collidine (2,4,6-trimethylpyridine): Collidine is a flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin.[5][6][7] It can cause serious eye and skin irritation, as well as respiratory irritation.[5][6][7] As an organic base, it will react exothermically with acids.[8]
The combination in HF-collidine exists as a complex, essentially a salt, which is less volatile than anhydrous HF but still presents a significant risk of exposure to fluoride ions and collidine. The disposal process must therefore be designed to neutralize both the corrosive and toxic fluoride component and manage the hazardous organic collidine.
Pre-Disposal Safety and Material Compatibility
Before commencing any disposal procedure, a thorough risk assessment is mandatory. The following table outlines the essential personal protective equipment (PPE) and compatible materials for handling HF-collidine waste.
| Item | Specification | Rationale |
| Gloves | Heavy-duty nitrile or neoprene gloves, with consideration for Viton for extended contact.[5] Latex gloves are strictly prohibited.[3] | Provides a robust barrier against HF penetration. Latex is readily permeated by HF. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and fumes that can cause severe eye damage. |
| Body Protection | A lab coat, chemically resistant apron, and closed-toe shoes. | Minimizes skin contact with any potential spills. |
| Respiratory | Work must be conducted in a certified chemical fume hood. | Prevents inhalation of harmful vapors from both HF and collidine.[6][7] |
| Waste Containers | High-density polyethylene (HDPE) or other fluorocarbon plastic (e.g., Teflon) containers.[1][4] | HF reacts with glass, ceramics, and metals; therefore, plasticware is essential.[1][4] |
| Spill Kit | An HF-specific spill kit containing calcium gluconate gel and a suitable absorbent/neutralizer (e.g., sodium bicarbonate).[1][9] | Ensures immediate response capability in case of an accidental release. |
Step-by-Step Protocol for the Neutralization and Disposal of HF-Collidine
This protocol is designed for the safe neutralization of small quantities of HF-collidine waste (typically <100 mL) generated in a laboratory setting. The core principle is the conversion of the highly soluble and toxic fluoride ion into an insoluble and far less hazardous salt, calcium fluoride (CaF₂), followed by appropriate disposal of the remaining organic waste.
Part 1: Preparation and Neutralization
-
Work Area Preparation : Ensure the chemical fume hood is clean and free of incompatible materials, particularly acids, oxidizers, and any glassware.[1][6] Have the HF spill kit readily accessible.
-
Prepare Neutralization Slurry : In a large HDPE beaker or container, prepare a slurry of calcium hydroxide (Ca(OH)₂) in water. A 10-20% slurry is generally effective. Alternatively, a slurry of calcium carbonate (CaCO₃) can be used.
-
Cooling : Place the HDPE container with the neutralization slurry in an ice-water bath to manage the exothermic reaction that will occur.[10]
-
Dilution of HF-Collidine Waste : In a separate HDPE container, carefully dilute the HF-collidine waste with cold water to a concentration of less than 5%. This step is crucial for controlling the heat of neutralization.
-
Slow Addition : Using a disposable plastic pipette or a similar transfer device, add the diluted HF-collidine waste to the stirred calcium hydroxide slurry very slowly (dropwise). The neutralization of acids is an exothermic process, and rapid addition can cause boiling and splashing.[10]
-
Monitoring and Stirring : Continuously stir the mixture during the addition. Monitor the temperature of the slurry; if it rises significantly, pause the addition until it cools.
-
Completion of Neutralization : Continue adding the HF-collidine waste until it is all transferred. Allow the mixture to stir for at least one hour to ensure the complete precipitation of calcium fluoride.
-
pH Check : After stirring, allow the precipitate to settle slightly and test the pH of the supernatant liquid with pH paper. The pH should be between 6 and 9. If the solution is still acidic, add more calcium hydroxide slurry and continue to stir.
Part 2: Waste Segregation and Disposal
-
Precipitate Separation : Allow the calcium fluoride precipitate to settle completely. Carefully decant the supernatant liquid into a separate, clearly labeled hazardous waste container for organic waste. This liquid will contain collidine and water.
-
Washing the Precipitate : Add water to the calcium fluoride precipitate, stir, allow it to settle, and decant the wash water into the same organic waste container. Repeat this washing step at least twice to remove residual collidine.
-
Final Waste Streams : You will now have two distinct waste streams:
-
Solid Waste : The wet calcium fluoride precipitate. This should be transferred to a labeled solid hazardous waste container.
-
Aqueous Organic Waste : The supernatant and wash water containing collidine. This should be collected in a labeled aqueous organic hazardous waste container.
-
-
Disposal : Both waste containers must be disposed of through your institution's environmental health and safety (EHS) office, following all local and national regulations. Never dispose of this waste down the drain.[7]
Visualization of the Disposal Workflow
The following diagram illustrates the key stages of the HF-collidine disposal process, from initial handling to the final segregated waste streams.
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- 10. Hydrofluoric Acid (HF) Neutralization. pH Neutralization Systems for Hydrofluoric Acid (HF). [phadjustment.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Hydrogen Fluoride-Collidine
This guide provides essential, field-proven safety protocols for handling Hydrogen Fluoride-Collidine. It is designed for the drug development professional, researcher, and scientist who understands that true laboratory safety is not about checklists, but about a deep, mechanistic understanding of the risks involved. We will move beyond simple instructions to explain the causality behind each procedural step, ensuring a self-validating system of safety that protects you, your colleagues, and your research.
The 'Why': Understanding the Dual Threat of HF-Collidine
Hydrogen Fluoride (HF) solutions are uniquely hazardous among laboratory acids. The danger is not merely its corrosivity, but its insidious, dual-action toxicity. The collidine component, while acting as a moderating base, introduces its own set of hazards that cannot be ignored.
Hydrogen Fluoride: The Silent Attacker
Unlike strong mineral acids that cause immediate, intense pain upon contact, HF is a relatively weak acid.[1] This allows the undissociated HF molecule to readily penetrate the skin and travel deep into tissues. Once inside, it dissociates into hydrogen (H⁺) and fluoride (F⁻) ions. The H⁺ ions cause a traditional chemical burn, but the free F⁻ ions unleash a far more dangerous systemic attack.
The fluoride ion has a profound affinity for divalent cations, particularly calcium (Ca²⁺) and magnesium (Mg²⁺). It rapidly binds with these essential ions in your blood and tissues, forming insoluble salts.[2] This sequestration leads to severe and potentially fatal metabolic imbalances:
-
Hypocalcemia: A drastic drop in blood calcium levels can lead to severe cardiac effects, including arrhythmia and cardiac arrest.[2]
-
Tissue Necrosis and Bone Destruction: Fluoride ions cause liquefaction necrosis of soft tissues and can decalcify bone, leading to excruciating, deep-seated pain and permanent damage.[3][4]
A critical danger is the delayed onset of symptoms . For solutions with less than 20% HF, pain and visible burns may not appear for up to 24 hours, creating a deceptive window where catastrophic damage is occurring unnoticed.[5]
Collidine: The Carrier and Irritant
Collidine, a combustible liquid, serves as a base to moderate the reactivity of HF.[6] However, it is also a skin, eye, and respiratory irritant.[6] Its presence in the reagent means you are handling a complex mixture with multiple hazard classes.
The Hierarchy of Controls: A Foundational Safety Principle
Before we discuss specific PPE, we must ground our approach in the established hierarchy of controls. While elimination or substitution of HF-Collidine is often not feasible, we rely on the next, most critical layers of protection.
Caption: The Hierarchy of Controls prioritizes safety measures.
Mandatory Personal Protective Equipment (PPE): A Head-to-Toe Protocol
Adherence to this PPE protocol is non-negotiable. Every step is designed to counter a specific, lethal threat posed by HF-Collidine.
I. The Primary Barrier: Engineering Controls
All work involving Hydrogen Fluoride-Collidine must be performed inside a certified chemical fume hood.[1][5] The sash should be kept as low as possible. This is your primary defense against inhaling HF vapors, which can cause severe lung burns, fluid buildup (pulmonary edema), and death.[1][7]
II. Body and Extremity Protection
Your core and limbs must be shielded by multiple, chemically resistant layers.
-
Attire: Always wear long pants and fully enclosed, non-woven shoes.[8]
-
Lab Coat: A standard lab coat is the first layer.[1]
-
Acid-Resistant Apron: A heavy-duty, acid-resistant apron made of neoprene or viton must be worn over the lab coat. This provides a crucial splash barrier for your torso.
-
Gloves: This is one of the most critical choices. Standard, thin nitrile examination gloves are completely inadequate and offer no meaningful protection.[3] The only acceptable method is double-gloving :
-
Inner Glove: A standard nitrile exam glove. This provides protection against incidental contamination when removing the outer gloves.
-
Outer Glove: A heavy-duty, HF-resistant glove.
-
| Glove Material | Recommended Use | Key Considerations |
| Nitrile (Thick) | Splash protection for dilute HF (<50%).[5] | Must be at least 11mil thick. Breakthrough time is short; change immediately upon any suspected contact.[5] |
| Neoprene | Good for handling HF.[8] | Offers a balance of chemical resistance and dexterity. |
| Butyl Rubber / Viton | Excellent resistance, for concentrated HF or prolonged handling.[1] | Thicker material may reduce dexterity. Always consult the manufacturer's specific breakthrough time data for HF.[1] |
Protocol: Glove Selection and Use
-
Inspect: Before every use, check outer gloves for holes, cracks, or signs of degradation.
-
Don: Put on the inner nitrile gloves, ensuring a snug fit. Then, don the outer HF-resistant gloves, pulling them up over the cuffs of your lab coat.
-
Doff: Remove gloves using the proper technique to avoid touching the outer contaminated surface with your bare skin.[5]
-
Dispose: Dispose of gloves immediately after the task is complete or if contamination is suspected.
III. Face and Eye Protection
The rule is absolute: chemical splash goggles AND a full-face shield .[8]
-
Chemical Splash Goggles: These are essential to form a seal around the eyes, protecting them from vapors and splashes. Standard safety glasses are not sufficient.[1]
-
Face Shield: Worn over the goggles, the face shield protects the rest of your face from direct splashes. Eye contact with HF can cause severe necrosis and permanent blindness.[1][9]
Procedural Guide: A Safe Handling Workflow
A safe experiment begins long before the reagent is opened and ends long after it is stored.
Caption: The five critical steps of the safe handling workflow.
Step 1: Pre-Operational Checklist
-
Confirm the fume hood has been certified within the last year.[8]
-
Physically locate the nearest safety shower and eyewash station. Verify they are unobstructed.
-
Locate the lab's dedicated HF spill kit. Ensure it is fully stocked.[5]
-
Crucially, locate the 2.5% calcium gluconate gel. Check the expiration date. It must be immediately accessible.[5][10]
-
Never work with HF-Collidine alone. A knowledgeable colleague must be present in the lab.[5][10]
Step 2: Donning PPE
-
Lab Coat
-
Inner Nitrile Gloves
-
Acid-Resistant Apron
-
Outer HF-Resistant Gloves
-
Chemical Splash Goggles
-
Face Shield
Step 3: Handling the Reagent
-
Only use HF-Collidine in containers and apparatus made of compatible plastic, such as polyethylene or Teflon. NEVER use glass or metal containers , as HF will aggressively dissolve them.[5][10][11]
-
Keep containers tightly closed when not in use.[5]
Step 4: Doffing PPE (To Avoid Contamination)
-
Outer HF-Resistant Gloves (without touching the outside)
-
Face Shield
-
Acid-Resistant Apron
-
Chemical Splash Goggles
-
Lab Coat
-
Inner Nitrile Gloves
-
Wash hands and forearms thoroughly with soap and water.[5]
Step 5: Waste Disposal
-
All materials contaminated with HF-Collidine must be treated as hazardous waste.
-
Dispose of waste in a designated, sealed, and clearly labeled plastic container.[5]
-
Do not attempt to neutralize HF-Collidine mixtures with a base for drain disposal; this is only appropriate for some aqueous HF solutions and is not recommended for mixtures containing organic solvents.[1]
Emergency Response Plan: Immediate Actions for Exposure
FOR ANY EXPOSURE, HOWEVER MINOR, CALL 911 OR YOUR INSTITUTION'S EMERGENCY NUMBER IMMEDIATELY. [1] Speed is essential to prevent death or permanent injury.[12]
Skin Exposure
-
YELL FOR HELP to alert your colleague.
-
Immediately proceed to the nearest safety shower.[3]
-
FLUSH the affected area with copious amounts of cool, running water for at least 5 minutes .[3]
-
While flushing, REMOVE all contaminated clothing, shoes, and jewelry.[3][9]
-
After flushing, have a colleague (wearing clean gloves) liberally apply 2.5% calcium gluconate gel to the affected area.[3]
-
Continuously massage the gel into the skin and reapply every 15 minutes until emergency medical services arrive.[3]
Eye Exposure
-
YELL FOR HELP.
-
Immediately proceed to the nearest eyewash station.
-
FLUSH the eye(s) with water for at least 20 minutes .[13]
-
Forcibly hold the eyelids open to ensure water reaches all surfaces of the eye and eyelid. Remove contact lenses if possible.[13] Continue flushing until help arrives.
Inhalation
Your safety when handling Hydrogen Fluoride-Collidine is a direct result of your preparation, discipline, and understanding of the severe risks. By internalizing the principles and protocols in this guide, you build a robust defense that allows you to conduct your research with confidence and security.
References
-
Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety, University of California, Berkeley. [Link]
-
Incident management: Hydrogen fluoride (HF) and hydrofluoric acid. GOV.UK. [Link]
-
EMERGENCY RESPONDERS AND MEDICAL PERSONNEL FIRST AID GUIDELINES FOR ANHYDROUS HYDROGEN FLUORIDE (AHF) and HYDROFLUORIC ACID (HF). American Chemistry Council. [Link]
-
Hydrofluoric Acid (HF). Division of Research Safety, University of Illinois. [Link]
-
Hydrogen Fluoride Safety Data Sheet. Airgas. [Link]
-
Hydrofluoric acid Safe Handling Guide. Western Washington University. [Link]
-
Hydrogen Fluoride | Chemical Emergencies. Centers for Disease Control and Prevention (CDC). [Link]
-
Safe handling of Hydrofluoric acid and Hydrogen fluoride. ETH Zürich. [Link]
-
Guidelines in case of a Hydrogen Fluoride Exposure. CEFIC. [Link]
-
Safe Handling, Storage, and Disposal of Hydrofluoric Acid User's Guide. UAB Occupational Health and Safety. [Link]
-
guidelines in case of exposure with hydrogen fluoride (ahf) and hydrofluoric acid (hf). Eurofluor. [Link]
-
2,3,5-Collidine Safety Data Sheet. Jubilant Ingrevia. [Link]
-
Hydrogen Fluoride - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Hydrogen Fluoride (HF) | Medical Management Guidelines. Centers for Disease Control and Prevention (CDC). [Link]
-
Safety Data Sheet: Hydrogen fluoride. Chemos GmbH & Co.KG. [Link]
Sources
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. americanchemistry.com [americanchemistry.com]
- 3. Hydrofluoric Acid (HF) | Division of Research Safety | Illinois [drs.illinois.edu]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. ehs.wwu.edu [ehs.wwu.edu]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. nj.gov [nj.gov]
- 8. uab.edu [uab.edu]
- 9. Hydrogen Fluoride | Chemical Emergencies | CDC [cdc.gov]
- 10. ethz.ch [ethz.ch]
- 11. chemicalbook.com [chemicalbook.com]
- 12. eurofluor.org [eurofluor.org]
- 13. Hydrogen Fluoride (HF) | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 14. chemos.de [chemos.de]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
